Product packaging for 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine(Cat. No.:CAS No. 503173-14-6)

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Cat. No.: B1326793
CAS No.: 503173-14-6
M. Wt: 176.14 g/mol
InChI Key: SYBAWUSIVYUZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine is a useful research compound. Its molecular formula is C7H7F3N2 and its molecular weight is 176.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F3N2 B1326793 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine CAS No. 503173-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-3-1-2-4-12-5/h1-4,6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBAWUSIVYUZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649296
Record name 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503173-14-6
Record name 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine (CAS 503173-14-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine is a fluorinated pyridine-containing compound that has garnered interest within the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a common scaffold in medicinal chemistry, imparts diverse biological activities. This guide provides a comprehensive overview of the known properties, synthesis considerations, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and chemical synthesis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, predicting bioavailability, and understanding the compound's behavior in various matrices.

PropertyValueReference(s)
CAS Number 503173-14-6N/A
Molecular Formula C₇H₇F₃N₂[1]
Molecular Weight 176.14 g/mol [1]
Boiling Point 207.8 ± 40.0 °C (Predicted)[2]
Density 1.292 ± 0.06 g/cm³ (Predicted)[2]
Appearance White powderN/A
Storage Temperature 2-8°C[2]

Synthesis and Purification

While specific, detailed, and reproducible experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic strategies for analogous compounds can be inferred. The synthesis of chiral 1-(pyridin-2-yl)amines often involves the diastereoselective reduction of an N-sulfinylimine precursor.

Hypothetical Asymmetric Synthesis Protocol

An enantioselective synthesis could potentially be achieved through the following multi-step process, adapted from methodologies for similar structures[3].

Step 1: Formation of N-p-Toluenesulfinyl Imine

  • To a solution of 2-acetylpyridine (1.1 equivalents) in a suitable solvent such as tetrahydrofuran (THF), add (S)-(+)-p-toluenesulfinamide (1.0 equivalent).

  • Add titanium(IV) ethoxide (2.0 equivalents) as a Lewis acid catalyst and water scavenger.

  • Heat the reaction mixture at 70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the resulting N-p-toluenesulfinyl ketimine intermediate by column chromatography on silica gel.

Step 2: Diastereoselective Reduction

  • Dissolve the purified N-p-toluenesulfinyl imine in THF and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a reducing agent, such as L-selectride® (lithium tri-sec-butylborohydride), to the solution. The choice of reducing agent is critical for achieving high diastereoselectivity[3].

  • Stir the reaction at -78°C for several hours.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection of the Sulfinyl Group

  • Dissolve the resulting sulfinamide in methanol.

  • Add a solution of hydrochloric acid in an appropriate solvent (e.g., dioxane) and stir the mixture at room temperature.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture and extract the desired amine product.

  • Purify the final product, this compound, by column chromatography or distillation.

General Purification Considerations

Purification of the final compound would likely involve standard techniques such as:

  • Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent the amine from streaking on the acidic silica.

  • Distillation: If the compound is a liquid at room temperature, vacuum distillation could be employed for purification.

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent system could be used to obtain a highly pure product.

Biological Activity and Potential Applications

This compound is primarily utilized as a building block in the synthesis of more complex, biologically active molecules[2]. The pyridine moiety is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, and anti-viral properties[4].

Central Nervous System (CNS) Applications

The structural features of this compound, specifically the pyridine ring and the trifluoromethyl group, suggest its potential as a scaffold for CNS-active agents. The trifluoromethyl group can enhance blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system. It is proposed as a starting material for synthesizing compounds with potential antidepressant or psychoactive properties[3].

Kinase Inhibition

Pyridine-based scaffolds are frequently employed in the design of protein kinase inhibitors[5][6]. Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders[7]. While there is no direct evidence of this compound itself being a kinase inhibitor, its derivatives are explored for this purpose. The amine group provides a key attachment point for building out more complex molecules that can interact with the ATP-binding site of kinases.

Signaling Pathway Considerations

Although no specific signaling pathway has been definitively associated with this compound in the available literature, its potential use as a scaffold for kinase inhibitors suggests that its derivatives could target pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are commonly dysregulated in cancer.

Below is a conceptual workflow for the utilization of this compound in a kinase inhibitor discovery program.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Profiling cluster_2 Lead Optimization A 2,2,2-Trifluoro-1- (pyridin-2-yl)ethanamine B Chemical Library Synthesis (e.g., Amide Coupling) A->B C High-Throughput Kinase Screening Panel B->C D Identification of 'Hits' C->D E Selectivity Profiling D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vitro & In Vivo Pharmacology F->G H Preclinical Candidate G->H

Caption: Conceptual workflow for drug discovery using the title compound.

Safety and Handling

Conclusion

This compound is a valuable fluorinated building block for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Its unique combination of a pyridine ring and a trifluoromethyl group makes it an attractive starting material for developing CNS-active agents and kinase inhibitors. Further research is warranted to fully explore its synthetic utility and the biological activities of its derivatives.

References

An In-depth Technical Guide on the Physicochemical Properties of Trifluoro-pyridinyl ethanamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of various isomers of trifluoro-pyridinyl ethanamine. Due to the ambiguity of the parent name, this document collates data for several known positional isomers to offer a comparative analysis for research and drug development purposes.

Introduction

Trifluoro-pyridinyl ethanamine and its derivatives are of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity, and the pyridinyl and ethanamine moieties, which are common pharmacophores. Understanding the physicochemical properties of these compounds is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for designing and optimizing novel therapeutic agents. This guide summarizes key quantitative data, details relevant experimental protocols for property determination, and provides visual workflows for these procedures.

Physicochemical Data of Trifluoro-pyridinyl ethanamine Isomers

The following tables summarize the available physicochemical data for various isomers of trifluoro-pyridinyl ethanamine. It is important to note that much of the available data is predicted rather than experimentally determined.

Table 1: Physicochemical Properties of 1-(Pyridin-2-yl)-2,2,2-trifluoroethanamine

PropertyValueSource
Molecular Formula C₇H₇F₃N₂[1][2][3]
Molecular Weight 176.14 g/mol [1][2][3]
Boiling Point (Predicted) 207.8 ± 40.0 °C[1][4]
Density (Predicted) 1.292 ± 0.06 g/cm³[1][4]
pKa (Predicted) 5.28 ± 0.39[1][4]
XLogP3 (Predicted) 2.344[5]
Refractive Index (Predicted) 1.468[5]

Table 2: Physicochemical Properties of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

PropertyValueSource
Molecular Formula C₇H₇F₃N₂
Molecular Weight 176.14 g/mol
Physical State Solid

Table 3: Physicochemical Properties of 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanamine

PropertyValueSource
Molecular Formula C₈H₉F₃N₂[6]
Molecular Weight 190.17 g/mol [6]

Table 4: Physicochemical Properties of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

PropertyValueSource
Molecular Formula C₈H₈ClF₃N₂[7]
Molecular Weight 224.61 g/mol [7]
XLogP3 (Predicted) 1.7[7]

Experimental Protocols for Physicochemical Property Determination

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols for key parameters.

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while impurities tend to depress and broaden the melting range.[8]

Protocol: Capillary Method [9]

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[8] The sample must be well-packed to ensure accurate results.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns device.[8]

  • Heating: The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to allow for accurate observation.[8]

  • Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output A Dry, powdered sample B Pack into capillary tube (2-3mm) A->B C Place in melting point apparatus B->C D Heat rapidly to ~15°C below expected MP C->D E Heat slowly (1-2°C/min) D->E F Observe and record melting range E->F G Melting Point Range F->G

Workflow for Melting Point Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa refers to the acidity of its conjugate acid. Potentiometric titration is a highly accurate and common method for pKa determination.[10]

Protocol: Potentiometric Titration [10]

  • Sample Preparation: A known concentration of the trifluoro-pyridinyl ethanamine is dissolved in deionized water or a suitable buffer of known ionic strength.[10]

  • Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter, allowing the system to reach equilibrium.[10]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.[10]

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve known concentration of sample C Add increments of standardized titrant A->C B Calibrate pH meter D Measure and record pH after each addition B->D C->D allow to equilibrate E Plot pH vs. volume of titrant D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence F->G

Workflow for pKa Determination via Potentiometric Titration

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall ADME properties.[11] A positive LogP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.[11][12]

Protocol: Shake-Flask Method [11]

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[13]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[11] LogP is the base-10 logarithm of P.[11]

LogP_Determination A Prepare mutually saturated n-octanol and aqueous buffer B Dissolve compound in one phase A->B C Combine phases and shake to equilibrium B->C D Separate the two phases C->D E Measure compound concentration in each phase (e.g., HPLC) D->E F Calculate P = [Organic]/[Aqueous] E->F G Calculate LogP = log10(P) F->G

Workflow for LogP Determination using the Shake-Flask Method

Aqueous solubility is a critical property that influences a drug's dissolution and absorption.[14] Low aqueous solubility can lead to poor bioavailability.[14]

Protocol: Shake-Flask Method [15]

  • Equilibration: An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH and temperature (e.g., 37 °C for biopharmaceutical relevance).[16] The mixture is agitated (e.g., shaken or stirred) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[17]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[15] Care must be taken to avoid temperature changes during this step.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical method, such as HPLC or LC-MS.[14]

  • Result: The measured concentration represents the thermodynamic equilibrium solubility of the compound under the specified conditions.

Solubility_Determination cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid to aqueous buffer B Agitate for 24-48 hours at constant temperature A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify compound concentration in the supernatant/filtrate C->D E Equilibrium Solubility D->E

Workflow for Aqueous Solubility Determination

Signaling Pathways and Biological Context

The specific signaling pathways modulated by trifluoro-pyridinyl ethanamine derivatives are not extensively documented in the public domain and would be highly dependent on the overall molecular structure and the biological target. As a general class of compounds, they could potentially interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, or enzymes, due to the presence of the basic amine and the aromatic pyridine ring. Further research, including target identification and validation studies, would be necessary to elucidate the specific biological activities and associated signaling pathways for any given isomer.

Conclusion

This guide provides a consolidated resource on the known physicochemical properties of several trifluoro-pyridinyl ethanamine isomers, alongside standardized experimental protocols for their determination. The presented data highlights the variations in properties that can arise from different substitution patterns on the pyridine ring. For drug development professionals, the provided methodologies and workflows offer a foundational framework for the experimental characterization of novel compounds within this chemical class. Further experimental validation of the predicted values is highly recommended for any specific isomer of interest.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine. Due to the limited availability of public experimental data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. It serves as a comprehensive resource for researchers in spectral interpretation and experimental design.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on chemical shifts and typical coupling constants observed in similar chemical environments.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-6'8.5 - 8.6Doublet of doublets (dd)J = 4.8, 1.51H
H-4'7.7 - 7.8Triplet of doublets (td)J = 7.7, 1.81H
H-3'7.4 - 7.5Doublet (d)J = 7.81H
H-5'7.2 - 7.3Triplet (t)J = 6.21H
CH4.5 - 4.6Quartet (q)J = 8.01H
NH₂2.0 - 2.5Broad singlet (br s)-2H

Structural Analysis and Signal Assignment

The chemical structure of this compound dictates the predicted ¹H NMR spectrum. The electron-withdrawing nature of the trifluoromethyl group and the aromatic pyridine ring significantly influences the chemical shifts of adjacent protons.

Caption: Molecular structure of this compound with proton labeling.

Experimental Protocol

A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility and accurate data interpretation.

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing start Weigh ~5-10 mg of sample dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) start->dissolve add_tms Add TMS as internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer place_tube Insert NMR tube into spectrometer transfer->place_tube lock_shim Lock and shim the magnetic field place_tube->lock_shim acquire Acquire ¹H NMR spectrum (e.g., 400 MHz) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate signals baseline->integrate calibrate Calibrate chemical shifts to TMS (0 ppm) integrate->calibrate

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

Interpretation of Spectral Data

The interpretation of the ¹H NMR spectrum involves correlating the observed signals with the molecular structure.

G spectrum ¹H NMR Spectrum features Spectral Features spectrum->features chem_shift Chemical Shift (δ) features->chem_shift integration Integration features->integration multiplicity Multiplicity features->multiplicity coupling Coupling Constant (J) features->coupling environment Electronic Environment of Protons chem_shift->environment proton_ratio Ratio of Protons integration->proton_ratio adjacent_protons Number of Adjacent Protons multiplicity->adjacent_protons connectivity Connectivity of Protons coupling->connectivity info Structural Information

Caption: Logical relationship between ¹H NMR spectral data and molecular structure.

  • Chemical Shifts: The downfield chemical shifts of the pyridine protons (7.2-8.6 ppm) are characteristic of aromatic protons. The H-6' proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The methine (CH) proton is shifted downfield (4.5-4.6 ppm) due to the deshielding effects of the adjacent trifluoromethyl group and the pyridine ring. The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

  • Integration: The integration of the signals confirms the number of protons in each environment: one proton for each of the pyridine and methine signals, and two protons for the amine signal.

  • Multiplicity and Coupling Constants: The splitting patterns (multiplicity) provide information about the number of neighboring protons. The methine proton is expected to be a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The pyridine protons exhibit complex splitting patterns (doublets and triplets) due to coupling with their neighbors on the aromatic ring. The coupling constants (J values) are crucial for confirming the connectivity of the protons.

This comprehensive guide provides a robust framework for understanding and predicting the ¹H NMR spectrum of this compound, and for designing experiments to acquire high-quality spectral data for this and similar molecules.

Structure and conformation of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure and Conformation of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the anticipated structural and conformational properties of this compound. Due to the absence of specific experimental data for this molecule in publicly accessible literature, this guide synthesizes information from closely related structural analogs and outlines the established experimental and computational methodologies that would be employed for its full characterization. The aim is to provide a robust predictive framework for researchers working with this and similar chemical entities.

Introduction

This compound is a chiral amine that incorporates a pyridine ring, a trifluoromethyl group, and a primary amine, all attached to a central stereocenter. The presence of the bulky and highly electronegative trifluoromethyl group is expected to significantly influence the molecule's conformational preferences, electronic properties, and, consequently, its interactions with biological targets. The pyridine moiety provides a key site for hydrogen bonding and potential metal coordination. Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for its application in medicinal chemistry and drug design.

Predicted Molecular Structure and Conformation

The key structural features of this compound are the bond lengths, bond angles, and the dihedral angles that define its overall shape. The conformation is primarily determined by the rotation around the C-C single bond between the chiral carbon and the trifluoromethyl group, and the C-C bond between the chiral carbon and the pyridine ring.

Key Rotatable Bonds:

  • τ1: The torsion angle defined by the atoms N(pyridine)-C(pyridine)-C(chiral)-N(amine).

  • τ2: The torsion angle defined by the atoms C(pyridine)-C(chiral)-C(CF3)-F.

The conformational landscape is likely dominated by staggered conformations that minimize steric hindrance between the bulky trifluoromethyl group, the pyridine ring, and the amine group. Intramolecular hydrogen bonding between the amine protons and the pyridine nitrogen may also play a role in stabilizing certain conformations.

Predicted Structural Parameters

The following tables summarize the predicted bond lengths and angles for this compound, based on data from analogous structures found in chemical databases and computational chemistry models.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C(chiral)-N(amine)1.46
C(chiral)-C(pyridine)1.52
C(chiral)-C(CF3)1.54
C-F1.34
C(pyridine)-N(pyridine)1.34
C(pyridine)-C(pyridine)1.39

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
N(amine)-C(chiral)-C(pyridine)110
N(amine)-C(chiral)-C(CF3)109
C(pyridine)-C(chiral)-C(CF3)112
F-C-F107

Experimental Protocols for Structural Elucidation

A definitive understanding of the structure and conformation of this compound would require a combination of experimental and computational techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate and unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Methodology:

  • Crystallization: Crystals of the compound would be grown, likely by slow evaporation of a suitable solvent or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map, and the structural model is refined to best fit the experimental data.

G cluster_0 X-ray Crystallography Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data Collection Data Collection Crystallization->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

X-ray Crystallography Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the connectivity and the through-space proximity of atoms, which is invaluable for conformational analysis.

Methodology:

  • 1D NMR (¹H, ¹³C, ¹⁹F): Standard 1D NMR spectra are acquired to confirm the chemical structure and purity of the compound.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments are crucial for determining the spatial proximity of protons. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons. By measuring NOE enhancements between the proton on the chiral carbon, the amine protons, and the protons on the pyridine ring, the preferred conformation(s) in solution can be determined.

G cluster_1 NMR Conformational Analysis Sample Preparation Sample Preparation 1D NMR (Structure Verification) 1D NMR (Structure Verification) Sample Preparation->1D NMR (Structure Verification) 2D NMR (Connectivity) 2D NMR (Connectivity) 1D NMR (Structure Verification)->2D NMR (Connectivity) NOESY/ROESY (Proximity) NOESY/ROESY (Proximity) 2D NMR (Connectivity)->NOESY/ROESY (Proximity) Distance Restraints Distance Restraints NOESY/ROESY (Proximity)->Distance Restraints Conformational Modeling Conformational Modeling Distance Restraints->Conformational Modeling

NMR-based Conformational Analysis Workflow.

Computational Chemistry Protocols

Computational modeling complements experimental data by providing insights into the relative energies of different conformers and the barriers to their interconversion.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is well-suited for optimizing the geometry of different conformers and calculating their relative energies.

Methodology:

  • Conformational Search: A preliminary conformational search is performed using a lower level of theory or molecular mechanics to identify potential low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Potential Energy Surface Scan: To understand the rotational barriers, a relaxed potential energy surface scan can be performed by systematically rotating around the key dihedral angles (τ1 and τ2).

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility.

Methodology:

  • System Setup: The molecule is placed in a simulation box with an appropriate solvent (e.g., water).

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long simulation is run to sample the conformational space.

  • Analysis: The trajectory is analyzed to identify the most populated conformational states and the transitions between them.

G cluster_2 Computational Analysis Workflow Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search DFT Optimization DFT Optimization Conformational Search->DFT Optimization Energy Calculation Energy Calculation DFT Optimization->Energy Calculation MD Simulation MD Simulation DFT Optimization->MD Simulation Trajectory Analysis Trajectory Analysis MD Simulation->Trajectory Analysis Conformational Ensemble Conformational Ensemble Trajectory Analysis->Conformational Ensemble

Computational Conformational Analysis Workflow.

Signaling Pathways and Logical Relationships

As this compound is a potential pharmacophore, its interaction with biological targets would be governed by its structure and conformation. The logical flow of a drug discovery process involving this molecule would start with its synthesis and characterization, followed by biological screening and lead optimization.

G cluster_3 Drug Discovery Logic Synthesis Synthesis Structural Analysis Structural Analysis Synthesis->Structural Analysis Conformation Biological Screening Biological Screening Structural Analysis->Biological Screening Structure-Activity Relationship Lead Identification Lead Identification Biological Screening->Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization Improve Potency & Properties Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Drug Discovery and Development Pathway.

Conclusion

While direct experimental data for this compound is not currently available, this guide provides a comprehensive framework for understanding its likely structural and conformational properties. The methodologies outlined herein represent the standard and most effective approaches for the detailed characterization of such novel chemical entities. The predictive data and workflows presented are intended to be a valuable resource for researchers in the fields of chemistry and drug development.

The Trifluoromethyl Pyridine Scaffold: A Keystone in Modern Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Trifluoromethyl Pyridine Compounds

For: Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine ring has emerged as a powerful strategy in medicinal chemistry and agrochemical design. This guide provides a comprehensive overview of the biological activities of trifluoromethyl pyridine compounds, detailing their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The unique physicochemical properties conferred by the trifluoromethyl group—including high electronegativity, metabolic stability, and increased lipophilicity—significantly enhance the biological potency and pharmacokinetic profiles of the parent pyridine molecule.[1][2][3] These compounds have demonstrated a broad spectrum of activity, finding applications as anticancer, antimicrobial, and anti-inflammatory agents in medicine, as well as potent herbicides and insecticides in agriculture.[4][5][6][7]

I. Quantitative Bioactivity Data

The following tables summarize the quantitative biological activities of various trifluoromethyl pyridine derivatives across different applications.

Table 1: Anticancer and Immunomodulatory Activity
Compound ClassTarget/AssayCell Line/EnzymeActivity (IC₅₀)Reference
6-(Trifluoromethyl)pyridine DerivativesRORγt Inverse AgonistLuciferase Reporter Assay7.5 nM (for compound W14)[]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidinesCytotoxicityC32 (Melanoma)24.4 µM[7]
A375 (Melanoma)25.4 µM[7]
Benzofuro[3,2-b]pyridin-2(1H)-one DerivativesBTK Kinase Inhibition-74 nM (for compound 6f)[9]
PI3Kδ Kinase Inhibition-170 nM (for compound 6f)[9]
Table 2: Antimicrobial Activity
Compound ClassBacterial/Fungal StrainActivity (MIC)Reference
4-Trifluoromethylpyridine NucleosidesStaphylococcus aureus1.3 - 4.9 µg/mL[1]
Bacillus infantis1.3 - 4.9 µg/mL[1]
Escherichia coli1.3 - 4.9 µg/mL[1]
Stenotrophomonas maltophilia1.3 - 4.9 µg/mL[1]
N-(trifluoromethyl)phenyl substituted pyrazolesMRSA strains3.12 µg/mL[5]
4-Trifluoromethyl bithiazolesEscherichia coli (with colistin)2 µg/mL (MAC)[6]
Acinetobacter baumannii (with colistin)4 µg/mL (MAC)[6]
Table 3: Herbicidal Activity
Compound ClassTarget Weed/EnzymeActivity (ED₅₀ / IC₅₀)Reference
α-Trifluoroanisole DerivativesAbutilon theophrasti13.32 g a.i./hm² (ED₅₀)[10][11]
Amaranthus retroflexus5.48 g a.i./hm² (ED₅₀)[10][11]
Nicotiana tabacum PPO9.4 nM (IC₅₀)[10][11]

II. Key Signaling Pathways and Mechanisms of Action

Trifluoromethyl pyridine compounds exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

A. Protoporphyrinogen Oxidase (PPO) Inhibition in Herbicides

Herbicidal trifluoromethyl pyridine derivatives can act as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[4][5][6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form the phototoxic protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation and cell death.[4][5]

PPO_Inhibition cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX_chloro Protoporphyrinogen IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_chloro->PPO_Enzyme Protoporphyrinogen_IX_cyto Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Leakage Protoporphyrin_IX_chloro Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX_chloro Oxidation Chlorophyll Chlorophyll Protoporphyrin_IX_chloro->Chlorophyll TFMP_Herbicide TFMP Herbicide TFMP_Herbicide->PPO_Enzyme Inhibition Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Auto-oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS Light Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death Kinase_Inhibition cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_JAK_STAT JAK/STAT Pathway RTK_PI3K Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K TFMP_PI3K_Inhibitor TFMP PI3K/Akt Inhibitor TFMP_PI3K_Inhibitor->PI3K TFMP_PI3K_Inhibitor->Akt Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT  P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus_JAK Nucleus STAT_dimer->Nucleus_JAK Gene_Expression Gene Expression (Proliferation) Nucleus_JAK->Gene_Expression TFMP_JAK_Inhibitor TFMP JAK Inhibitor TFMP_JAK_Inhibitor->JAK Synthesis_Workflow Start Combine Reactants: Aryl Enaminone Aryl Amidine HCl Sodium Triflinate Cu(OAc)₂ in DCE Reaction Heat at 80°C for 12 hours Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Cool and Filter through Celite TLC->Workup Complete Purification Concentrate and Purify by Column Chromatography Workup->Purification Product 5-Trifluoromethyl Pyrimidine Derivative Purification->Product

References

The Therapeutic Promise of Fluorinated Pyridine Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern drug discovery. Fluorinated pyridine amines have emerged as a particularly promising class of compounds, demonstrating significant potential across a spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered basicity—can overcome many common challenges in drug development. This technical guide provides an in-depth overview of the therapeutic applications of fluorinated pyridine amines, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols used for their evaluation.

Core Therapeutic Applications and Mechanisms of Action

Fluorinated pyridine amines have been successfully developed as potent and selective modulators of various biological targets. This section will explore two prominent examples: their application as kinase inhibitors in oncology and as GABA-A receptor modulators for neuropsychiatric disorders.

Fluorinated Pyridine Amines as Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, mimicking the adenine region of ATP. The addition of fluorine to this scaffold can enhance binding affinity and improve pharmacokinetic properties.

One of the key signaling pathways frequently targeted in cancer is the PI3K/Akt pathway, which plays a central role in cell proliferation, survival, and growth.[1][2][3] Fluorinated pyridine amines have been designed to inhibit kinases within this pathway, such as PI3K and Akt, as well as other oncogenic kinases like Tropomyosin receptor kinases (TRKs).[4]

Below is a diagram illustrating the PI3K/Akt signaling pathway and the inhibitory action of a fluorinated pyridine amine-based kinase inhibitor.

PI3K_Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment & Activation akt Akt pdk1->akt Phosphorylation downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Activation proliferation Cell Proliferation, Survival, Growth downstream->proliferation Promotion inhibitor Fluorinated Pyridine Amine Inhibitor inhibitor->pi3k Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

Fluorinated Pyridine Amines as GABA-A Receptor Modulators

In the central nervous system, the γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission.[5] Positive allosteric modulators of the GABA-A receptor can enhance the effect of GABA, leading to sedative, anxiolytic, and antipsychotic effects. Fluorinated imidazo[1,2-a]pyridine derivatives have been developed as potent and selective modulators of GABA-A receptors, offering potential treatments for anxiety, schizophrenia, and other neuropsychiatric disorders.

The following diagram depicts the mechanism of action of a fluorinated pyridine amine as a positive allosteric modulator of the GABA-A receptor.

GABA_A_Receptor_Modulation gaba GABA gaba_a_receptor GABA-A Receptor GABA Binding Site Allosteric Site Cl- Channel gaba->gaba_a_receptor:f1 Binds to modulator Fluorinated Pyridine Amine Modulator modulator->gaba_a_receptor:f2 Binds to modulator->gaba_a_receptor Enhances GABA effect cl_ion Cl- gaba_a_receptor:f3->cl_ion Increased Influx hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) cl_ion->hyperpolarization Leads to

Caption: GABA-A Receptor Positive Allosteric Modulation.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative fluorinated pyridine amines in anticancer and antipsychotic applications.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineCell-Based IC50 (µM)Reference
C03 TRKA56Km-120.304[4]
A01 TRKA293--[4]
12 PI3K p110α2.8A3750.14[6]
2g PI3K p110α1.8--[6]
2a PI3K p110α670--[6]

Table 2: Antipsychotic-like Activity of a Fluorinated Imidazo[1,2-a]pyridine Derivative

Compound IDTargetIn Vivo ModelEffective Dose (MED)Reference
2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide GABA-A ReceptorAmphetamine-induced hyperlocomotion in rats1 mg/kg

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of novel therapeutic compounds. The following sections provide methodologies for the synthesis of a representative fluorinated pyridine amine and key in vitro and in vivo assays.

Synthesis of a Fluorinated Imidazo[1,2-a]pyridine Derivative

Synthesis of 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide

This protocol is a representative synthesis based on established methods for imidazo[1,2-a]pyridine derivatives.

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethan-1-one

  • To a solution of 1-(4-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as acetic acid or methanol, add bromine (1.0-1.1 eq) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude 2-bromo-1-(4-fluorophenyl)ethan-1-one, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine

  • To a solution of 5-methylpyridin-2-amine (1.0 eq) in a solvent such as ethanol or acetone, add sodium bicarbonate (2.0-3.0 eq).

  • Add a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in the same solvent dropwise to the mixture.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine.

Step 3: Synthesis of 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide

  • This step can be achieved through various methods, including a Mannich-type reaction followed by conversion of the amine to the amide. A representative procedure is outlined.

  • To a solution of 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., dioxane), add N,N-dimethyl-2-oxoacetamide (1.5-2.5 eq) and an acid catalyst (e.g., acetic acid).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound.

In Vitro Assays

The following diagram illustrates a general workflow for the in vitro evaluation of a candidate compound.

In_Vitro_Workflow start Candidate Compound kinase_assay Kinase Inhibition Assay (e.g., TR-FRET) start->kinase_assay cell_prolif Cell Proliferation Assay (e.g., MTT) start->cell_prolif data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) cell_prolif->apoptosis_assay apoptosis_assay->data_analysis lead_opt Lead Optimization data_analysis->lead_opt

Caption: General In Vitro Evaluation Workflow.

1. Kinase Inhibition Assay (TR-FRET Protocol)

This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.

  • Materials:

    • Kinase of interest

    • Biotinylated substrate peptide

    • ATP

    • Test compound (fluorinated pyridine amine)

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Detection solution containing Europium-labeled anti-phospho-substrate antibody and Allophycocyanin-labeled streptavidin in TR-FRET dilution buffer.

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase reaction buffer.

    • In a 384-well plate, add the kinase and biotinylated substrate peptide.

    • Add the serially diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the detection solution.

    • Incubate for a further 60 minutes at room temperature to allow for antibody binding.

    • Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm and ~615 nm).

    • Calculate the ratio of the acceptor and donor emission signals and determine the IC50 value of the compound.

2. Cell Proliferation Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6][7][8][9][10]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plate

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in the desired cell line by treating with the test compound at its GI50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the stained cells by flow cytometry within one hour.

In Vivo Assay

Amphetamine-Induced Hyperlocomotion in Rats

This is a standard behavioral model used to screen for antipsychotic activity.

  • Animals:

    • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Apparatus:

    • Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • Acclimate the rats to the testing room for at least 60 minutes before the experiment.

    • Habituate each rat to the activity chamber for 30-60 minutes.

    • Administer the test compound (fluorinated pyridine amine) or vehicle via the desired route (e.g., intraperitoneal, oral).

    • After a specified pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, intraperitoneal) to induce hyperlocomotion.

    • Immediately place the rat back into the activity chamber and record locomotor activity for 60-90 minutes.

    • Analyze the data by comparing the total distance traveled or the number of beam breaks between the compound-treated and vehicle-treated groups. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic activity.

Conclusion

Fluorinated pyridine amines represent a versatile and highly valuable scaffold in modern medicinal chemistry. Their unique properties have enabled the development of potent and selective inhibitors of key biological targets, leading to promising therapeutic candidates for a range of diseases. The continued exploration of this chemical space, guided by the robust experimental methodologies outlined in this guide, holds significant promise for the future of drug discovery and development.

References

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine is a fluorinated building block of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group and a pyridine nucleus imparts unique physicochemical properties that are highly advantageous in drug design. This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate further research and application.

Introduction

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] The trifluoromethyl group, in particular, is a powerful electron-withdrawing moiety that can significantly modulate the electronic properties of a molecule.[1][2] The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, and is known to improve water solubility and facilitate key binding interactions with biological targets.[4][5]

The combination of these two structural motifs in this compound results in a versatile building block for the synthesis of a wide range of biologically active compounds. This guide will delve into the known synthetic routes to this compound, its physicochemical properties, and its applications as an intermediate in the creation of potential therapeutics.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
Molecular Formula C₇H₇F₃N₂
Molecular Weight 176.14 g/mol
CAS Number 503173-14-6
Appearance Not specified (likely an oil or low-melting solid)
Boiling Point (Predicted) 207.8 ± 40.0 °C
Density (Predicted) 1.292 ± 0.06 g/cm³
pKa (Predicted) Not available

Note: Some physical properties are predicted and should be confirmed experimentally.

SpectroscopyExpected Features
¹H NMR Aromatic protons on the pyridine ring, a quartet for the methine proton (CH), and a broad singlet for the amine protons (NH₂).
¹³C NMR Carbons of the pyridine ring, a quartet for the trifluoromethyl carbon (CF₃), and a signal for the methine carbon.
¹⁹F NMR A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reductive amination of its corresponding ketone precursor, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone. This method is versatile and can be adapted for the synthesis of both the racemic mixture and the individual enantiomers. A detailed protocol based on procedures for similar reductive aminations is provided below.[6][7][8]

General Experimental Protocol: Reductive Amination

This protocol describes a general method for the synthesis of this compound from 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone.

Materials:

  • 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

  • Ammonium acetate or another ammonia source

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Imine Formation: To a solution of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone (1.0 eq) in methanol, add a source of ammonia, such as ammonium acetate (excess, e.g., 10 eq). The reaction mixture is stirred at room temperature for several hours to facilitate the formation of the corresponding imine.

  • Reduction: The reducing agent, such as sodium cyanoborohydride (e.g., 1.5 eq), is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then basified with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the desired this compound.

A patent for the synthesis of pyrazine derivatives describes a method for obtaining the enantiomers of 2,2,2-trifluoro-1-pyridin-2-yl-ethylamine, which can be adapted for the synthesis of the target molecule.[9]

G General Synthesis Workflow start 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone imine Imine Formation (Ammonia Source) start->imine Step 1 reduction Reduction (e.g., NaBH3CN) imine->reduction Step 2 workup Aqueous Workup & Extraction reduction->workup Step 3 purification Purification (Column Chromatography) workup->purification Step 4 product This compound purification->product Final Product

A generalized workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry

While specific biological activity data for this compound is not extensively reported in publicly available literature, its utility as a key building block in the synthesis of bioactive molecules is evident. The trifluoromethylpyridine motif is present in a number of agrochemicals and pharmaceuticals.[2][10]

Role as a Synthetic Intermediate

A notable application of this amine is in the synthesis of complex heterocyclic compounds. For instance, it has been used as a key intermediate in the preparation of pyrazine derivatives that are of interest in drug discovery programs.[9] The primary amine functionality provides a reactive handle for the introduction of the trifluoromethyl-pyridinyl-ethyl moiety into larger molecular scaffolds through amide bond formation, reductive amination, or other C-N bond-forming reactions.

G Role as a Synthetic Intermediate amine This compound reaction1 Amide Coupling amine->reaction1 reaction2 Reductive Amination amine->reaction2 reaction3 Other C-N Bond Formation amine->reaction3 product Bioactive Molecules reaction1->product reaction2->product reaction3->product

The utility of the target amine in synthesizing diverse bioactive molecules.
Potential Biological Activities of Derivatives

Given the known biological activities of other trifluoromethylpyridine-containing compounds, derivatives of this compound could be explored for a range of therapeutic applications. The trifluoromethyl group can enhance membrane permeability and metabolic stability, while the pyridine ring can participate in hydrogen bonding and other interactions with biological targets.[1][4] Areas of potential interest for derivatives of this compound include:

  • Anticancer Agents: Many kinase inhibitors incorporate pyridine and fluorinated motifs.[4]

  • Antimicrobial Agents: The lipophilicity imparted by the trifluoromethyl group may improve activity against certain bacterial or fungal strains.

  • Central Nervous System (CNS) Agents: The pyridine moiety is a common feature in drugs targeting CNS receptors.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, primarily through the reductive amination of the corresponding ketone, is a feasible and adaptable process. While direct biological data on the compound itself is limited, its utility as a synthetic intermediate for introducing the trifluoromethyl-pyridinyl-ethyl moiety into larger, more complex molecules is clear. The favorable physicochemical properties conferred by the trifluoromethyl and pyridine groups make this a compound of high interest for the development of novel therapeutics across various disease areas. Further research into the synthesis of new derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this promising chemical entity.

References

The Trifluoromethylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of the trifluoromethyl (CF₃) group into the pyridine scaffold has been a transformative event in medicinal chemistry and agrochemical development. This technical guide provides a comprehensive overview of the history, synthesis, and application of trifluoromethyl-substituted pyridines. From their first reported synthesis in 1947 to their current status as indispensable components in modern pharmaceuticals and crop protection agents, these compounds owe their utility to the unique physicochemical properties imparted by the trifluoromethyl group, including altered basicity, increased lipophilicity, and enhanced metabolic stability. This document details the evolution of synthetic methodologies, from early harsh halogen exchange reactions to modern, highly selective direct C-H functionalization. Key experimental protocols are provided, alongside a curated summary of physicochemical data and a review of the mechanisms of action for prominent commercial products.

Discovery and Historical Context

The journey of trifluoromethyl-substituted pyridines began in the post-war era of chemical exploration. While the first aromatic trifluoromethyl compound, benzotrifluoride, was synthesized in 1898, it took nearly half a century for this functional group to be successfully introduced into a pyridine ring.

In a landmark 1947 paper published in Industrial & Engineering Chemistry, E. T. McBee, H. B. Hass, and E. M. Hodnett from Purdue University detailed the first synthesis of trifluoromethylpyridines. Their method was an extension of the established procedure for benzotrifluoride, involving the vapor-phase chlorination of picolines (methylpyridines) to form (trichloromethyl)pyridines, followed by a challenging fluorination step using hydrogen fluoride. This pioneering work laid the foundation for the industrial-scale production of what would become crucial chemical intermediates.

Initially, the development of trifluoromethylpyridines was driven by the quest for novel materials and compounds with unique electronic properties. However, their profound impact on biological activity soon became apparent, leading to extensive research in the agrochemical and pharmaceutical sectors. The first major commercial success was the herbicide Fluazifop-butyl, introduced in 1982, which demonstrated the significant enhancement in bioactivity that the trifluoromethylpyridine moiety could provide.[1]

Evolution of Synthetic Methodologies

The synthesis of trifluoromethyl-substituted pyridines has evolved significantly from the energetically demanding methods of the 1940s. Three primary strategies have emerged, each with distinct advantages and applications.

Halogen Exchange (Halex) Reactions

The classical and still widely used industrial method involves a two-step process starting from picolines:

  • Chlorination: The methyl group of a picoline is exhaustively chlorinated, typically using chlorine gas under UV irradiation or with radical initiators, to form a (trichloromethyl)pyridine.

  • Fluorination: The trichloromethyl group is then converted to a trifluoromethyl group via halogen exchange, most commonly using anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃).

This method is particularly effective for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, a precursor to numerous agrochemicals.[1][2]

Pyridine Ring Construction (Building Block Approach)

This strategy involves synthesizing the pyridine ring from precursors that already contain the trifluoromethyl group. Various trifluoromethylated building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate or trifluoroacetonitrile, can be used in cyclocondensation reactions to construct the heterocyclic core.[2] This approach offers excellent control over the final substitution pattern and is particularly useful for accessing isomers that are difficult to prepare via the Halex route. For instance, the insecticide Flonicamid, which features a 4-trifluoromethylpyridine core, is synthesized using this building block strategy.

Direct C-H Trifluoromethylation

The modern era of synthesis has focused on the direct introduction of the CF₃ group onto a pre-formed pyridine ring, avoiding the need for harsh conditions or multi-step sequences. These methods often utilize advanced trifluoromethylating reagents and catalytic systems:

  • Electrophilic Reagents: Reagents like Togni's and Umemoto's reagents allow for the electrophilic trifluoromethylation of activated pyridines.

  • Radical Trifluoromethylation: Methods using reagents like trifluoroacetic acid (TFA) or sodium trifluoromethanesulfinate (Langlois' reagent) generate trifluoromethyl radicals that can be added to the pyridine ring, often facilitated by photoredox or transition-metal catalysis.

  • Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF₃) is a key source of the nucleophilic CF₃⁻ anion, which can be used in copper-mediated cross-coupling reactions with halopyridines.

These direct methods are especially valuable for late-stage functionalization in drug discovery, allowing for the rapid synthesis of analog libraries.

Logical Flow of Synthetic Strategies

The following diagram illustrates the conceptual evolution of synthetic approaches to trifluoromethylpyridines, from classical multi-step methods to modern direct functionalization.

Synthetic Evolution Evolution of Synthetic Methodologies for Trifluoromethylpyridines cluster_0 Classical Approaches (Multi-step) cluster_1 Building Block Approach cluster_2 Modern Direct C-H Functionalization Picoline Picoline (e.g., 3-Methylpyridine) Trichloro (Trichloromethyl)pyridine Picoline->Trichloro Exhaustive Chlorination Halex_TFMP Trifluoromethylpyridine (via Halex) Trichloro->Halex_TFMP Fluorine Exchange (HF) Direct_TFMP Trifluoromethylpyridine (via Direct C-H Trifluoromethylation) CF3_Building_Block CF3-Containing Building Block Ring_TFMP Trifluoromethylpyridine (via Ring Construction) CF3_Building_Block->Ring_TFMP Cyclo- condensation Pyridine Pyridine Substrate Pyridine->Direct_TFMP Catalytic Trifluoromethylation (Radical, Electrophilic, or Nucleophilic) Fluazifop_Mechanism Mechanism of Action of Fluazifop-butyl Fluazifop_butyl Fluazifop-butyl (Pro-herbicide) Hydrolysis Hydrolysis in Plant Fluazifop_butyl->Hydrolysis Fluazifop_acid Fluazifop Acid (Active Metabolite) Hydrolysis->Fluazifop_acid ACCase Acetyl-CoA Carboxylase (ACCase) Fluazifop_acid->ACCase Inhibits Fatty_Acid Fatty Acid Biosynthesis ACCase->Fatty_Acid Catalyzes Membrane Cell Membrane Integrity Fatty_Acid->Membrane Weed_Death Weed Death Membrane->Weed_Death Loss of Pifeltro_Mechanism Mechanism of Action of Pifeltro™ (Doravirine) Doravirine Doravirine (Pifeltro™) HIV_RT HIV-1 Reverse Transcriptase (RT) Doravirine->HIV_RT Binds to Allosteric Site & Non-competitively Inhibits Viral_DNA Viral DNA HIV_RT->Viral_DNA Catalyzes Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Replication HIV Replication Viral_DNA->Replication Leads to Dorzagliatin_Mechanism Mechanism of Action of Dorzagliatin Dorzagliatin Dorzagliatin Glucokinase Glucokinase (GK) in Pancreatic β-cell Dorzagliatin->Glucokinase Allosterically Activates Insulin Insulin Secretion Glucokinase->Insulin Stimulates Glucose Blood Glucose Glucose->Glucokinase Sensing Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Leads to

References

Spectroscopic data for 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data for 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and physical data for the compound this compound. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on known data for structurally related compounds and general principles of spectroscopic analysis. Additionally, a generalized experimental protocol for the synthesis and characterization of similar compounds is provided.

Compound Identity

IdentifierValue
Chemical Name This compound
Molecular Formula C₇H₇F₃N₂
Molecular Weight 176.14 g/mol [1]
CAS Number 503173-14-6[1]
Canonical SMILES C1=CC=NC(=C1)C(C(F)(F)F)N

Predicted and Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the ethanamine backbone.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~8.6Doublet (d)1HH6 (Pyridine)
~7.8Triplet of doublets (td)1HH4 (Pyridine)
~7.5Doublet (d)1HH3 (Pyridine)
~7.3Triplet (t)1HH5 (Pyridine)
~4.5Quartet (q)1HCH (Ethanamine)
~2.0Broad singlet (br s)2HNH₂

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will display signals for the carbon atoms of the pyridine ring and the ethanamine side chain.

Chemical Shift (δ) ppm (Predicted)Assignment
~158C2 (Pyridine, C-C(N))
~149C6 (Pyridine)
~137C4 (Pyridine)
~125C5 (Pyridine)
~122C3 (Pyridine)
~124 (quartet, J ≈ 280 Hz)CF₃
~58 (quartet, J ≈ 30 Hz)CH-N

¹⁹F NMR (Fluorine-19 NMR)

The fluorine-19 NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Chemical Shift (δ) ppm (Predicted vs. CFCl₃)MultiplicityAssignment
~ -74Doublet (d, due to coupling with CH)CF₃
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
3100-3000MediumC-H stretch (aromatic)
2980-2850WeakC-H stretch (aliphatic)
1600-1580StrongC=N, C=C stretch (pyridine ring)
1480-1430MediumC=C stretch (pyridine ring)
1300-1100StrongC-F stretch (trifluoromethyl)
800-700StrongC-H bend (out-of-plane, aromatic)
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

m/z (Predicted)Interpretation
176[M]⁺ (Molecular ion)
175[M-H]⁺
157[M-NH₂]⁺
107[M-CF₃]⁺
78[Pyridine]⁺

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and spectroscopic analysis of this compound, based on common laboratory practices for similar compounds.

Synthesis

A plausible synthetic route involves the reduction of the corresponding imine or oxime, or the nucleophilic addition of a trifluoromethyl group to a pyridine-2-carboxaldehyde derivative followed by conversion of a functional group to the amine. A general procedure for the synthesis of similar amines is outlined below.

Reductive Amination of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one:

  • Imine Formation: 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol. An ammonia source, like a solution of ammonia in methanol or ammonium acetate, is added in excess. The reaction mixture is stirred at room temperature for several hours to form the corresponding imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a palladium catalyst (H₂/Pd-C), is carefully added to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure amine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: A fluorine-19 NMR spectrum is acquired. A common reference standard is CFCl₃ (trichlorofluoromethane).

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the neat liquid or solid compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, commonly via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one, Ammonia Source, Reducing Agent) reaction Reductive Amination start->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup product Pure Product: This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectroscopic Data (Tables & Interpretation) nmr->data ir->data ms->data

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

References

Technical Guide: Solubility Profile of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This document provides a technical overview of the solubility characteristics of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine. Due to a lack of specific quantitative solubility data in publicly available literature, this guide presents a generalized experimental framework for determining its solubility. It further outlines the theoretical considerations based on the compound's molecular structure and includes a template for data presentation.

Compound Overview

This compound is a chiral amine containing a pyridine ring, a primary amine, and a trifluoromethyl group. These functional groups dictate its interaction with various solvents.

  • Pyridine Ring: A basic, aromatic heterocycle capable of hydrogen bonding (as an acceptor) and pi-pi stacking interactions.

  • Primary Amine (-NH2): A polar group that can act as both a hydrogen bond donor and acceptor.

  • Trifluoromethyl Group (-CF3): A strongly electron-withdrawing, lipophilic group that can reduce the basicity of the nearby amine and decrease polarity.

The interplay of these groups suggests a complex solubility profile, with potential solubility in a range of polar and non-polar organic solvents.

Predicted Solubility & Data Collection Template

While specific experimental values are not available, the compound's structure suggests moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and lower alcohols (e.g., Methanol, Ethanol) due to hydrogen bonding capabilities. Solubility is expected to be lower in non-polar solvents (e.g., Hexane, Toluene).

The following table is provided as a template for researchers to record experimentally determined solubility data.

Table 1: Experimental Solubility Data Template for this compound

Solvent ClassSolvent NameTemperature (°C)Solubility (g/L)Solubility (mol/L)Method UsedNotes
Polar Protic Methanol25HPLC
Ethanol25HPLC
Isopropanol25Gravimetric
Polar Aprotic Acetonitrile25HPLC
Acetone25Gravimetric
Dimethyl Sulfoxide (DMSO)25HPLC
Tetrahydrofuran (THF)25HPLC
Non-Polar Hexane25Gravimetric
Toluene25HPLC
Dichloromethane (DCM)25Gravimetric

General Experimental Protocol: Determining Thermodynamic Solubility

A standard and reliable method for determining thermodynamic solubility is the Shake-Flask method followed by quantitative analysis.

4.1 Materials & Equipment

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

4.2 Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

The workflow for this experimental protocol is visualized below.

G cluster_prep Preparation Phase cluster_eq Equilibration Phase cluster_analysis Analysis Phase A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B Step 1-2 C Seal and Agitate (24-48h at 25°C) B->C D Settle Undissolved Solid (2h) C->D Step 3-4 E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Sample E->F G Quantify via HPLC F->G H Calculate Solubility (g/L or mol/L) G->H

Caption: Experimental workflow for determining thermodynamic solubility.

Factors Influencing Solubility

The solubility of this compound is governed by the balance of intermolecular forces between the solute and the solvent. Understanding these factors allows for rational solvent selection in processes like crystallization and formulation.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Sol Overall Solubility Pyridine Pyridine Ring (H-bond acceptor, π-π) Pyridine->Sol Amine Primary Amine (H-bond donor/acceptor) Amine->Sol CF3 Trifluoromethyl Group (Lipophilic, Polar) CF3->Sol Polarity Polarity Polarity->Sol Hbond H-Bonding Capacity (Donor/Acceptor) Hbond->Sol

Caption: Key molecular factors influencing compound solubility.

Stability and Degradation of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine is a fluorinated amine derivative with potential applications in medicinal chemistry and drug development. The presence of both a pyridine ring and an α-trifluoromethyl amine moiety suggests a unique combination of chemical properties that influence its stability and degradation profile. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the pyridine ring can influence solubility and potential metabolic pathways.[1] Understanding the intrinsic stability of this molecule is crucial for the development of safe and effective pharmaceutical products.

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of this compound. It outlines the expected behavior of the molecule under various stress conditions and provides detailed, albeit general, experimental protocols for conducting forced degradation studies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate analytical methods and for predicting the molecule's behavior in different environments.

Table 1: Physicochemical Properties of this compound

PropertyValue/PredictionSource
Molecular FormulaC₇H₇F₃N₂[2]
Molecular Weight176.14 g/mol [2]
AppearanceNot specified; likely a solid or liquid-
Boiling PointPredicted: 207.8 °C[2]
pKaPredicted: 5.28 (for the pyridinium ion)-
LogPPredicted: 1.5-2.0-
SolubilityExpected to be soluble in organic solvents and aqueous acidGeneral chemical principles

Predicted Stability and Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Based on the structure of this compound, several degradation pathways can be anticipated under different stress conditions.

Hydrolytic Degradation

The molecule is expected to be relatively stable to hydrolysis under neutral and acidic conditions. The C-F bonds of the trifluoromethyl group are generally resistant to hydrolysis.[1] The primary amine and the pyridine nitrogen may undergo protonation in acidic solutions, which could further stabilize the molecule. Under strongly basic conditions, there is a possibility of reactions involving the amine or the pyridine ring, although significant degradation is not anticipated under typical pharmaceutical pH ranges.

Oxidative Degradation

The pyridine ring is susceptible to oxidation, which could lead to the formation of N-oxides. The amine group can also be a target for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

Photodegradation

Pyridine and its derivatives can absorb UV light, potentially leading to photodegradation.[3][4] The possible photoreactions could involve radical mechanisms or rearrangements of the pyridine ring. The extent of degradation would depend on the wavelength and intensity of the light source.

Thermal Degradation

At elevated temperatures, thermal decomposition may occur. The weakest bonds in the molecule are likely the C-C bond between the pyridine ring and the ethylamine side chain, and the C-N bond of the amine. Degradation at high temperatures could lead to fragmentation of the molecule.

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation cluster_thermal Thermal Degradation Parent 2,2,2-Trifluoro-1- (pyridin-2-yl)ethanamine Hydrolysis_Product Potential Minor Degradants Parent->Hydrolysis_Product Strong Acid/Base Parent_Ox 2,2,2-Trifluoro-1- (pyridin-2-yl)ethanamine N_Oxide Pyridine N-Oxide Derivative Parent_Ox->N_Oxide H₂O₂ Oxidized_Amine Oxidized Amine Products Parent_Ox->Oxidized_Amine H₂O₂ Parent_Photo 2,2,2-Trifluoro-1- (pyridin-2-yl)ethanamine Photo_Products Ring-Opened or Rearranged Products Parent_Photo->Photo_Products UV/Vis Light Parent_Thermal 2,2,2-Trifluoro-1- (pyridin-2-yl)ethanamine Thermal_Fragments Fragmentation Products Parent_Thermal->Thermal_Fragments High Temperature

Predicted Degradation Pathways.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.

General Experimental Workflow

The overall workflow for a forced degradation study is depicted in the following diagram.

G Start Start: Drug Substance (this compound) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sample_Collection Collect Samples at Time Points Stress_Conditions->Sample_Collection Analysis Analyze Samples (e.g., HPLC-UV, LC-MS) Sample_Collection->Analysis Data_Evaluation Evaluate Data: - Purity - Degradant Profile - Mass Balance Analysis->Data_Evaluation Pathway_Elucidation Elucidate Degradation Pathways Data_Evaluation->Pathway_Elucidation Method_Validation Validate Stability- Indicating Method Pathway_Elucidation->Method_Validation End End: Stability Profile Established Method_Validation->End

Forced Degradation Experimental Workflow.
Preparation of Stock Solutions

A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

Hydrolytic Conditions
  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C.

  • Neutral Hydrolysis: Treat the stock solution with water at 60 °C.

Samples should be collected at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) and neutralized before analysis.

Oxidative Conditions

Treat the stock solution with 3% hydrogen peroxide at room temperature. Samples should be collected at appropriate time intervals.

Photolytic Conditions

Expose the stock solution (in a photostable container) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Thermal Conditions

Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80 °C) for a specified period.

Data Presentation and Analysis

Quantitative data from the forced degradation studies should be summarized in tables to facilitate comparison and analysis.

Table 2: Example of Data Summary for Forced Degradation Studies

Stress ConditionTime (hours)Assay of Parent Compound (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradants (%)Mass Balance (%)
0.1 M HCl, 60 °C0100.00.00.00.0100.0
2495.22.11.53.698.8
0.1 M NaOH, 60 °C0100.00.00.00.0100.0
2498.10.80.51.399.4
3% H₂O₂, RT0100.00.00.00.0100.0
2485.78.34.112.498.1
Photolytic (Solid)-99.50.3<0.10.499.9
Thermal (Solid, 80 °C)4899.8<0.1<0.10.2100.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

While specific stability data for this compound is not currently available, this technical guide provides a robust framework for initiating and conducting comprehensive stability and forced degradation studies. The presence of the trifluoromethyl group suggests good intrinsic stability, but the pyridine ring and primary amine functionality represent potential sites for degradation under stress conditions. The outlined experimental protocols and data analysis strategies will enable researchers to thoroughly characterize the stability profile of this promising molecule, a critical step in its potential development as a pharmaceutical agent.

References

In-Depth Technical Guide: 1-(2-pyridyl)-2,2,2-trifluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-pyridyl)-2,2,2-trifluoroethylamine is a chiral organofluorine compound of interest in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. This guide provides a comprehensive overview of the available technical information for this compound, including its synonyms, chemical properties, and insights into its synthesis and potential biological relevance.

Chemical Identity and Synonyms

The primary designation for this compound is 1-(2-pyridyl)-2,2,2-trifluoroethylamine. However, it is a chiral molecule and exists as two enantiomers, (R)- and (S)-1-(2-pyridyl)-2,2,2-trifluoroethylamine. Much of the available information pertains to these specific stereoisomers.

A comprehensive list of synonyms and alternative names is provided in the table below to aid in literature searches and material sourcing.

Table 1: Synonyms and Alternative Names for 1-(2-pyridyl)-2,2,2-trifluoroethylamine and its Enantiomers
Racemic Mixture
2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine[1]
(2,2,2-trifluoro-1-pyridin-2-ylethyl)amine[1]
α-(Trifluoromethyl)-2-pyridinemethanamine
(R)-Enantiomer
(1R)-2,2,2-TRIFLUORO-1-(2-PYRIDYL)ETHYLAMINE
(R)-2,2,2-trifluoro-1-pyridin-2-ylethanamine
(αR)-α-(Trifluoromethyl)-2-pyridinemethanamine
(S)-Enantiomer
(1S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine
(S)-2,2,2-TRIFLUORO-1-(PYRIDIN-2-YL)ETHAN-1-AMINE HCL[2]
(1S)-2,2,2-trifluoro-1-(2-pyridinyl)ethanamine hydrochloride[2]

Physicochemical Properties

Quantitative data for 1-(2-pyridyl)-2,2,2-trifluoroethylamine is limited, with most available information being predicted values for the (1R)-enantiomer. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

| Table 2: Predicted Physicochemical Properties of (1R)-2,2,2-TRIFLUORO-1-(2-PYRIDYL)ETHYLAMINE | | :--- | :--- | | Property | Predicted Value | | Molecular Formula | C7H7F3N2[3] | | Molecular Weight | 176.14 g/mol [3] | | Boiling Point | 207.8 ± 40.0 °C[3] | | Density | 1.292 ± 0.06 g/cm³[3] | | pKa | 5.28 ± 0.39[3] |

Synthesis and Experimental Protocols

The synthesis of chiral 1-(2-pyridinyl)ethylamines can be achieved through various methods, including the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with amines.[4] While a specific, detailed protocol for the synthesis of 1-(2-pyridyl)-2,2,2-trifluoroethylamine was not found in the immediate search, the general principles of asymmetric synthesis of chiral pyridine derivatives can be applied.

A general workflow for the synthesis of chiral pyridines often involves catalytic asymmetric reactions.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Synthesis cluster_product Product Pyridyl Ketone Pyridyl Ketone Asymmetric Reduction/Amination Asymmetric Reduction/Amination Pyridyl Ketone->Asymmetric Reduction/Amination Chiral Catalyst Chiral Pyridyl Amine Chiral Pyridyl Amine Asymmetric Reduction/Amination->Chiral Pyridyl Amine

A generalized workflow for the asymmetric synthesis of chiral pyridyl amines.

Biological Activity and Potential Applications

A patent for substituted pyridine derivatives as SARM1 inhibitors includes compounds with a similar structural backbone, suggesting a potential, though unconfirmed, area of investigation for 1-(2-pyridyl)-2,2,2-trifluoroethylamine. SARM1 is a key mediator of axonal degeneration, making its inhibitors potential therapeutics for neurodegenerative diseases.

The logical relationship for a potential drug discovery path is outlined below.

Drug_Discovery_Logic Compound 1-(2-pyridyl)-2,2,2- trifluoroethylamine Target Biological Target (e.g., SARM1) Compound->Target Binding Activity In Vitro/In Vivo Activity Target->Activity Modulation Therapeutic Potential Therapeutic Application Activity->Therapeutic Leads to

Logical flow from compound identification to potential therapeutic application.

Conclusion

1-(2-pyridyl)-2,2,2-trifluoroethylamine represents a molecule with potential for further investigation in the field of drug discovery, particularly due to its chiral nature and the presence of the trifluoromethyl group. While the currently available public data is limited, this guide provides a foundational summary of its known synonyms and predicted properties. Further research is warranted to elucidate its synthesis, full physicochemical characteristics, and biological activity to fully understand its potential as a lead compound or a building block in the development of novel therapeutics. Researchers are encouraged to use the synonyms provided to conduct more exhaustive searches of chemical and patent literature.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral amine (R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine, a valuable building block in pharmaceutical and agrochemical research. The featured methodology is a diastereoselective reduction of an enantiopure N-p-toluenesulfinyl ketimine derived from 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone. This approach offers a reliable and scalable route to the desired (R)-enantiomer with good yields and high diastereoselectivity.

Introduction

Chiral trifluoromethylated amines are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. The target molecule, (R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine, incorporates both a trifluoromethyl group and a pyridyl moiety, making it a key intermediate for the synthesis of various biologically active compounds. The asymmetric synthesis of this amine is crucial for accessing enantiomerically pure final products. The protocol detailed below is based on the well-established method of diastereoselective reduction of N-p-toluenesulfinyl imines, which provides a practical and efficient means of controlling the stereochemistry at the newly formed chiral center.[1]

Overall Synthetic Scheme

The asymmetric synthesis involves a two-step process starting from 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone. The first step is the condensation of the ketone with an enantiopure sulfinamide to form a chiral N-p-toluenesulfinyl imine. The second step is the diastereoselective reduction of this imine, followed by the removal of the chiral auxiliary to yield the desired chiral amine.

Synthetic_Scheme Ketone 2,2,2-Trifluoro-1- (pyridin-2-yl)ethanone Imine Chiral N-p-Toluenesulfinyl Imine Ketone->Imine Ti(OEt)4, THF, 70 °C Sulfinamide (R)-(+)-p-Toluenesulfinamide Sulfinamide->Imine Sulfinamide_Product N-p-Toluenesulfinyl Amine Imine->Sulfinamide_Product 1. Diastereoselective Reduction Reducing_Agent Reducing Agent (e.g., L-Selectride) Reducing_Agent->Sulfinamide_Product Target_Amine (R)-2,2,2-Trifluoro-1- (pyridin-2-yl)ethanamine Sulfinamide_Product->Target_Amine 2. Auxiliary Cleavage Acid Acidic Hydrolysis (e.g., HCl) Acid->Target_Amine Experimental_Workflow cluster_imine_synthesis Protocol 1: Imine Synthesis cluster_reduction_deprotection Protocol 2: Reduction & Deprotection start1 Mix Ketone and Sulfinamide in THF add_ti Add Ti(OEt)4 start1->add_ti heat Heat to 70 °C, 12-24h add_ti->heat workup1 Aqueous Workup and Extraction heat->workup1 purify1 Flash Chromatography workup1->purify1 product1 Pure Chiral Imine purify1->product1 start2 Dissolve Imine in THF, cool to -78 °C add_reductant Add L-Selectride® start2->add_reductant react Stir at -78 °C, 3h add_reductant->react quench Quench with NH4Cl react->quench workup2 Extraction quench->workup2 deprotect Acidic Hydrolysis (HCl/MeOH) workup2->deprotect isolate Isolation of Free Amine deprotect->isolate product2 (R)-Target Amine isolate->product2 Diastereoselective_Reduction cluster_chelation Proposed Chelation Control cluster_deprotection Auxiliary Cleavage Imine Chiral N-p-Toluenesulfinyl Imine Chelated_Intermediate Six-membered Chelated Intermediate Imine->Chelated_Intermediate Coordination with L-Selectride® Hydride_Attack Hydride Attack from less hindered face Chelated_Intermediate->Hydride_Attack Major_Diastereomer Major Diastereomer (R,R)-Sulfinamide Hydride_Attack->Major_Diastereomer Major_Diastereomer_deprotect Major Diastereomer Final_Product (R)-Amine Major_Diastereomer_deprotect->Final_Product HCl/MeOH

References

Application Notes and Protocols for the Enantioselective Preparation of 1-(Pyridin-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral 1-(pyridin-2-yl)ethanamine and its derivatives are crucial building blocks in medicinal chemistry and materials science, serving as key intermediates for pharmaceuticals and as ligands in asymmetric catalysis. The stereochemistry of these amines is often critical to their biological activity and catalytic efficacy. This document provides detailed application notes and experimental protocols for several effective methods for the enantioselective synthesis of these valuable compounds.

The primary strategies covered include biocatalytic reduction, asymmetric reductive amination, and diastereoselective reduction of chiral imines. These methods offer distinct advantages in terms of enantioselectivity, yield, and substrate scope.

I. Biocatalytic Enantioselective Reduction of 2-Acetylpyridine Derivatives

This method utilizes microorganisms or isolated enzymes to reduce 2-acetylpyridine derivatives to the corresponding chiral 1-(pyridin-2-yl)ethanols, which are immediate precursors to the target amines. This approach is lauded for its high enantioselectivity and environmentally benign reaction conditions.

Core Principle: Whole-cell biocatalysts or purified alcohol dehydrogenases stereoselectively reduce a ketone to a chiral alcohol. The chirality of the resulting alcohol is dependent on the specific microorganism or enzyme employed. For instance, Candida maris IFO10003 has been shown to produce (R)-1-(pyridyl)ethanols with high yield and enantiomeric excess.[1][2]

Experimental Workflow: Biocatalytic Reduction

cluster_0 Upstream Processing cluster_1 Bioconversion cluster_2 Downstream Processing Microorganism Cultivation Microorganism Cultivation Cell Harvesting Cell Harvesting Microorganism Cultivation->Cell Harvesting Centrifugation Biocatalytic Reduction Biocatalytic Reduction Cell Harvesting->Biocatalytic Reduction Substrate Preparation Substrate Preparation Substrate Preparation->Biocatalytic Reduction Product Extraction Product Extraction Biocatalytic Reduction->Product Extraction Reaction Completion Purification Purification Product Extraction->Purification Chromatography Chiral Alcohol Chiral Alcohol Purification->Chiral Alcohol

Caption: Workflow for the biocatalytic reduction of 2-acetylpyridine derivatives.

Quantitative Data: Microbial Reduction of Acetylpyridine Derivatives
MicroorganismSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Candida maris IFO100035-acetylfuro[2,3-c]pyridine(R)-5-(1-hydroxyethyl)furo[2,3-c]pyridine9997
Baker's Yeast2-acetylpyridine(S)-1-(pyridin-2-yl)ethanol-85
Lactobacillus kefir2-acetylpyridine(R)-1-(pyridin-2-yl)ethanol-97

Data sourced from literature.[1]

Protocol: Microbial Reduction using Candida maris IFO10003
  • Culture Preparation: Cultivate Candida maris IFO10003 in a suitable medium (e.g., YM broth) at 28°C with shaking for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes and wash with a sterile phosphate buffer (pH 7.0).

  • Reaction Setup: Resuspend the cell pellet in a reaction buffer containing glucose as a co-substrate for cofactor regeneration.

  • Substrate Addition: Add the 2-acetylpyridine derivative to the cell suspension.

  • Incubation: Incubate the reaction mixture at 28°C with gentle agitation. Monitor the progress of the reaction by TLC or GC.

  • Work-up and Extraction: Once the reaction is complete, remove the cells by centrifugation. Extract the supernatant with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography.

  • Conversion to Amine (Optional): The resulting chiral alcohol can be converted to the corresponding amine via standard chemical methods (e.g., mesylation followed by azide displacement and reduction).

II. Asymmetric Reductive Amination

Direct asymmetric reductive amination (DARA) is a highly efficient one-step method to produce chiral amines from ketones.[3] This approach avoids the pre-formation of imines and often utilizes a chiral catalyst to achieve high enantioselectivity.

Core Principle: A ketone reacts with an amine source in the presence of a reducing agent and a chiral catalyst to directly form a chiral amine. A notable example is the use of a Ru(OAc)₂{(S)-binap} catalyst with ammonium trifluoroacetate as the nitrogen source.[3]

Reaction Pathway: Direct Asymmetric Reductive Amination

2-Acetyl-6-R-pyridine 2-Acetyl-6-R-pyridine Catalyst_H2 Ru(OAc)2{(S)-binap} H2 (0.8 MPa) 2-Acetyl-6-R-pyridine->Catalyst_H2 Ammonium Source Ammonium Source Ammonium Source->Catalyst_H2 Chiral Amine Chiral Amine Catalyst_H2->Chiral Amine

Caption: Direct Asymmetric Reductive Amination of 2-acetyl-6-substituted pyridines.

Quantitative Data: Ru-Catalyzed Asymmetric Reductive Amination
Substrate (2-Acetyl-6-R-pyridine, R=)Yield (%)Enantiomeric Excess (ee, %)
H--
4-methoxyphenyl98>99.9
3,5-dimethylphenyl9999.5
2-naphthyl9999.2
4-chlorophenyl9999.1

Data indicates that a substituent at the 6-position of the pyridine ring is crucial for high conversion and enantioselectivity.[3]

Protocol: Ru-Catalyzed Direct Asymmetric Reductive Amination
  • Catalyst Preparation: In a glovebox, add Ru(OAc)₂{(S)-binap} to a pressure-resistant reaction vessel.

  • Reagent Addition: Add the 2-acetyl-6-substituted pyridine, ammonium trifluoroacetate, and a suitable solvent (e.g., methanol).

  • Reaction: Seal the vessel, purge with hydrogen gas, and pressurize to 0.8 MPa. Stir the reaction mixture at the desired temperature (e.g., 60°C) for the specified time (e.g., 24 hours).

  • Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired chiral amine.

III. Diastereoselective Reduction of Chiral Sulfinylimines

This method involves the condensation of a 2-pyridyl ketone with a chiral sulfinamide to form a diastereomerically pure sulfinylimine. Subsequent reduction of the C=N bond is directed by the chiral sulfinyl group, leading to the formation of the desired chiral amine with high diastereoselectivity.[4]

Core Principle: The chiral auxiliary (e.g., (S)-(+)-p-toluenesulfinamide) controls the facial selectivity of the hydride attack on the imine, leading to a preponderance of one diastereomer of the resulting sulfinamide. The auxiliary can then be cleaved to yield the free chiral amine.[4]

Logical Flow: Diastereoselective Reduction

2-Pyridyl Ketone 2-Pyridyl Ketone Condensation Condensation 2-Pyridyl Ketone->Condensation Chiral Sulfinamide Chiral Sulfinamide Chiral Sulfinamide->Condensation Chiral Sulfinylimine Chiral Sulfinylimine Condensation->Chiral Sulfinylimine Reduction Reduction Chiral Sulfinylimine->Reduction Diastereomeric Sulfinamides Diastereomeric Sulfinamides Reduction->Diastereomeric Sulfinamides Cleavage Cleavage Diastereomeric Sulfinamides->Cleavage Chiral Amine Chiral Amine Cleavage->Chiral Amine

Caption: Synthesis of chiral amines via diastereoselective reduction of chiral sulfinylimines.

Quantitative Data: Reduction of N-p-Toluenesulfinyl Ketimines
Ketone (R-CO-Py)Reducing AgentDiastereomeric Ratio (dr)Yield (%)
2-AcetylpyridineNaBH₄60:40-
2-AcetylpyridineL-Selectride74:2677
2-BenzoylpyridineNaBH₄65:35-
2-BenzoylpyridineL-Selectride95:585

Data sourced from literature.[4]

Protocol: Synthesis and Reduction of a Chiral Sulfinylimine
  • Imine Formation:

    • To a solution of the 2-pyridyl ketone and (S)-(+)-p-toluenesulfinamide in a suitable solvent (e.g., THF or CH₂Cl₂), add a Lewis acid catalyst such as Ti(OEt)₄.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and quench with brine. Extract the product with an organic solvent.

    • Dry, concentrate, and purify the crude product by column chromatography to obtain the chiral N-p-toluenesulfinyl ketimine.[4]

  • Diastereoselective Reduction:

    • Dissolve the purified sulfinylimine in an anhydrous solvent (e.g., THF) and cool to -78°C under an inert atmosphere.

    • Add the reducing agent (e.g., L-Selectride, 1.0 M in THF) dropwise.

    • Stir the reaction at -78°C for a few hours.[4]

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • Purify the resulting sulfinamide by flash chromatography.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the purified sulfinamide in a solvent such as methanol.

    • Add a solution of HCl in an appropriate solvent (e.g., dioxane) and stir at room temperature.

    • After completion, concentrate the mixture to obtain the hydrochloride salt of the chiral amine.

The enantioselective synthesis of 1-(pyridin-2-yl)ethanamine derivatives can be achieved through several robust and high-yielding methodologies. The choice of method will depend on the specific substrate, the desired enantiomer, and the available resources. Biocatalysis offers an environmentally friendly route with high enantioselectivity. Asymmetric reductive amination provides a direct and efficient one-step process, particularly for 6-substituted pyridyl ketones. The use of chiral sulfinylimines is a reliable and well-established method that allows for high diastereoselectivity and predictable stereochemical outcomes. The provided protocols and data serve as a comprehensive guide for researchers in the synthesis of these important chiral building blocks.

References

Application Notes and Protocols: 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into drug candidates has become a pivotal strategy in modern medicinal chemistry. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, improve pharmacokinetic profiles, and increase the binding affinity of molecules to their biological targets. 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine is a key building block that combines the advantageous properties of the trifluoromethyl group with the versatile coordination and hydrogen bonding capabilities of the pyridine ring. This chiral amine serves as a valuable synthon for the development of novel therapeutics, most notably in the area of neurokinin 1 (NK1) receptor antagonists, which are used in the management of chemotherapy-induced nausea and vomiting (CINV).

These application notes provide detailed protocols for the synthesis of this compound and its subsequent evaluation as a core fragment in the discovery of NK1 receptor antagonists.

Synthesis of this compound

A common and effective method for the synthesis of α-trifluoromethyl amines is the nucleophilic trifluoromethylation of an imine precursor followed by deprotection. The following protocol is a representative procedure based on established chemical transformations.

Experimental Protocol: Synthesis from 2-Acetylpyridine

This protocol outlines a two-step synthesis starting from the readily available 2-acetylpyridine.

Step 1: Imine Formation

  • Reaction Setup: To a solution of 2-acetylpyridine (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add a primary amine like benzylamine (1.1 eq).

  • Dehydration: Add a dehydrating agent, for instance, magnesium sulfate (MgSO₄) or titanium(IV) isopropoxide (Ti(OiPr)₄), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, filter off the dehydrating agent. The resulting solution containing the imine can be used directly in the next step without further purification.

Step 2: Nucleophilic Trifluoromethylation and Deprotection

  • Trifluoromethylation: Cool the solution of the imine to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). Add a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), along with a suitable initiator (e.g., a catalytic amount of tetrabutylammonium fluoride - TBAF).

  • Reaction Conditions: Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature overnight.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: The resulting N-benzyl protected amine can be deprotected via catalytic hydrogenation. Dissolve the crude product in a solvent such as methanol or ethanol and add a palladium catalyst (e.g., 10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the deprotection is complete (monitored by TLC or LC-MS).

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The crude this compound can then be purified by column chromatography on silica gel to afford the desired product.

Synthesis_Workflow Start 2-Acetylpyridine Imine_Formation Imine Formation (e.g., with Benzylamine) Start->Imine_Formation Trifluoromethylation Nucleophilic Trifluoromethylation (e.g., TMSCF3, TBAF) Imine_Formation->Trifluoromethylation Deprotection Deprotection (e.g., Catalytic Hydrogenation) Trifluoromethylation->Deprotection End 2,2,2-Trifluoro-1- (pyridin-2-yl)ethanamine Deprotection->End

Caption: Synthetic workflow for this compound.

Application in Neurokinin 1 (NK1) Receptor Antagonist Discovery

This compound is a valuable scaffold for the synthesis of NK1 receptor antagonists. The following protocols describe how to evaluate novel compounds derived from this amine for their ability to bind to and inhibit the function of the NK1 receptor.

Protocol 1: NK1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor antagonist.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

  • Unlabeled Substance P for determining non-specific binding.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of binding buffer to each well.

  • Addition of Components:

    • Total Binding: Add 25 µL of binding buffer.

    • Non-specific Binding: Add 25 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).

    • Test Compound: Add 25 µL of the test compound at various concentrations.

  • Addition of Radioligand: Add 25 µL of the radioligand (at a concentration close to its Kd value) to all wells.

  • Addition of Membranes: Add 100 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Buffers, Ligands) Plate_Setup Plate Setup (Total, Non-specific, Test Compound) Start->Plate_Setup Incubation Add Radioligand & Membranes, Incubate Plate_Setup->Incubation Harvesting Harvest and Wash (Filtration) Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis End Binding Affinity Data Analysis->End Functional_Assay_Workflow Start Cell Plating and Preparation Compound_Incubation Incubate with Test Compound (Antagonist) Start->Compound_Incubation Agonist_Stimulation Stimulate with Agonist (Substance P) Compound_Incubation->Agonist_Stimulation Signal_Detection Measure Calcium Signal (Luminescence/Fluorescence) Agonist_Stimulation->Signal_Detection Data_Analysis Data Analysis (IC50 determination) Signal_Detection->Data_Analysis End Functional Potency Data Data_Analysis->End

Application Notes and Protocols for 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine as a key building block in the synthesis of novel agrochemicals. The trifluoromethylpyridine moiety is a well-established pharmacophore in the agrochemical industry, known to enhance the efficacy, metabolic stability, and bioavailability of active ingredients. While specific, commercialized agrochemicals directly synthesized from this compound are not prominently disclosed in publicly available literature, its structural motifs are present in several patented and researched compounds with potential fungicidal, herbicidal, and insecticidal activities.

This document outlines a generalized synthetic approach and representative protocols for synthesizing potential agrochemical candidates from this versatile building block.

Introduction to this compound in Agrochemical Discovery

The incorporation of a trifluoromethyl group (CF3) into agrochemical candidates is a widely employed strategy to enhance their biological activity. The CF3 group can increase metabolic stability by blocking sites of oxidation and can also improve binding affinity to target enzymes or receptors due to its high lipophilicity and electron-withdrawing nature. The pyridine ring, a common scaffold in numerous bioactive molecules, further contributes to the biological activity and systemic properties of the final compound.

This compound combines these two crucial moieties, making it an attractive starting material for the synthesis of a diverse range of potential agrochemicals. Its primary amine functionality allows for a variety of chemical transformations, including amidation, alkylation, and the formation of heterocyclic structures, providing access to a wide chemical space for lead optimization.

General Synthetic Pathway

A common strategy for utilizing this compound in the synthesis of agrochemical candidates involves the formation of an amide bond with a carboxylic acid that possesses a known toxophore or a fragment that contributes to the desired biological activity.

G cluster_reactants Reactants A This compound D Amide Product (Potential Agrochemical) A->D B Carboxylic Acid (R-COOH) B->D C Amide Coupling Reagent (e.g., EDC, DCC, HATU) C->D Coupling

Caption: General workflow for the synthesis of potential agrochemicals.

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general method for the synthesis of N-(2,2,2-trifluoro-1-(pyridin-2-yl)ethyl)amide derivatives.

Materials:

  • This compound

  • Substituted carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) or DCC (1.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) and TEA or DIPEA (2.0 eq) in anhydrous DCM or DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications and Biological Activities

Derivatives of this compound have been explored for various agrochemical applications. The specific biological activity is largely determined by the nature of the "R" group coupled to the amine.

Fungicidal Activity

Compounds incorporating toxophores known to inhibit fungal growth, such as those targeting succinate dehydrogenase (SDHI) or cytochrome bc1 complex, can be synthesized. For instance, coupling with a pyrazole-4-carboxylic acid derivative, a common moiety in SDHI fungicides, could yield potent antifungal agents.

Herbicidal Activity

By reacting this compound with carboxylic acids known to possess herbicidal properties, novel herbicide candidates can be generated. For example, coupling with a phenoxyacetic acid derivative could lead to compounds with auxin-like activity.

Insecticidal Activity

The synthesis of amides with moieties that target the insect nervous system, such as those mimicking neonicotinoids or ryanodine receptor modulators, could result in new insecticidal compounds.

Data Presentation

While specific quantitative data for agrochemicals derived directly from this compound is not widely published, the following table provides a hypothetical representation of efficacy data that would be collected during the screening of new candidate compounds.

Compound ID Target Pest/Weed/Fungus Assay Type EC₅₀ / LC₅₀ / IC₅₀ (µg/mL)
TPE-F001Botrytis cinereaIn vitro mycelial growth5.2
TPE-F002Septoria triticiIn vitro spore germination2.8
TPE-H001Amaranthus retroflexusWhole plant bioassay15.7
TPE-H002Echinochloa crus-galliWhole plant bioassay22.1
TPE-I001Myzus persicaeLeaf-dip bioassay0.9
TPE-I002Plutella xylostellaFoliar spray bioassay1.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathways and Mechanisms of Action (Hypothetical)

The mechanism of action of a novel agrochemical derived from this compound would depend on the specific toxophore incorporated into its structure. For example, a hypothetical SDHI fungicide would inhibit the mitochondrial electron transport chain.

G cluster_pathway Hypothetical SDHI Fungicide Mechanism A Succinate B Succinate Dehydrogenase (Complex II) A->B C Fumarate B->C D Electron Transport Chain B->D e- E ATP Production D->E F TPE-Fungicide F->B Inhibition

Caption: Hypothetical mechanism of action for an SDHI fungicide.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a trifluoromethyl group and a pyridine ring provides a strong foundation for the development of potent and effective fungicides, herbicides, and insecticides. The synthetic protocols and conceptual frameworks presented in these application notes are intended to guide researchers in the exploration of this promising chemical scaffold for the discovery of next-generation crop protection agents. Further research and development are warranted to fully elucidate the potential of its derivatives in modern agriculture.

Application Notes and Protocols for the Derivatization of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine scaffold is a privileged structure in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the pyridine ring serves as a key pharmacophore, participating in hydrogen bonding and π-stacking interactions with biological targets.[1] Derivatization of the primary amine offers a versatile strategy for exploring the structure-activity relationships (SAR) of this scaffold, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Pyridine-containing compounds are known to target a wide range of biological entities, including kinases, making them attractive for the development of novel therapeutics.[2][3]

These application notes provide detailed protocols for the N-acylation, N-arylation, and reductive amination of this compound, along with a representative SAR study targeting a hypothetical kinase.

Data Presentation: Structure-Activity Relationship (SAR) of N-Acyl Derivatives

The following table summarizes hypothetical SAR data for a series of N-acyl derivatives of this compound evaluated for their inhibitory activity against a representative kinase (e.g., a tyrosine kinase). This data is illustrative and designed to guide the exploration of chemical space around this scaffold.

Compound ID R Group (Acyl Moiety) Kinase IC50 (nM) Notes on SAR
1a Benzoyl250Baseline activity established.
1b 4-Fluorobenzoyl150Introduction of an electron-withdrawing group at the para position enhances potency.
1c 4-Methoxybenzoyl400An electron-donating group at the para position is detrimental to activity.
1d 4-Chlorobenzoyl120Halogen substitution at the para position is favorable.
1e 4-(Trifluoromethyl)benzoyl80A strong electron-withdrawing group significantly improves potency.
1f 3-Fluorobenzoyl200Positional isomerism is important; meta-substitution is less favorable than para.
1g 2-Fluorobenzoyl500Ortho-substitution is poorly tolerated, likely due to steric hindrance.
1h Thiophene-2-carbonyl180Replacement of the phenyl ring with a heteroaromatic ring is tolerated.
1i Cyclohexanecarbonyl>1000A non-aromatic acyl group leads to a significant loss of activity, highlighting the importance of the aromatic ring for binding.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified.

  • Reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of compounds can be achieved by column chromatography on silica gel or by recrystallization.

Protocol 1: N-Acylation of this compound

This protocol describes the synthesis of N-acyl derivatives via the reaction of the parent amine with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride) (1.1 equivalents)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM, add the base (Et3N or DIPEA, 1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Protocol 2: N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol outlines the palladium-catalyzed N-arylation of the parent amine with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene) (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • Xantphos or other suitable phosphine ligand (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), Pd2(dba)3 (0.02 equivalents), the phosphine ligand (0.04 equivalents), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon).

  • Add anhydrous toluene or dioxane, followed by this compound (1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl derivative.

Protocol 3: Reductive Amination with this compound

This protocol describes the formation of a secondary amine by reacting the parent amine with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde) (1.0 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • To a solution of this compound (1.2 equivalents) and the carbonyl compound (1.0 equivalent) in anhydrous DCE or THF, add a catalytic amount of acetic acid (if the carbonyl is a ketone).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-16 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Carefully quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired secondary amine.

Mandatory Visualizations

experimental_workflow cluster_acylation N-Acylation Workflow cluster_arylation N-Arylation Workflow cluster_reductive_amination Reductive Amination Workflow start_acyl Start: Amine + Acyl Chloride react_acyl Reaction in DCM with Base start_acyl->react_acyl workup_acyl Aqueous Workup react_acyl->workup_acyl purify_acyl Purification workup_acyl->purify_acyl end_acyl Product: N-Acyl Derivative purify_acyl->end_acyl start_aryl Start: Amine + Aryl Halide react_aryl Pd-Catalyzed Reaction start_aryl->react_aryl workup_aryl Filtration react_aryl->workup_aryl purify_aryl Purification workup_aryl->purify_aryl end_aryl Product: N-Aryl Derivative purify_aryl->end_aryl start_reduct Start: Amine + Carbonyl imine_form Imine Formation start_reduct->imine_form reduction Reduction with NaBH(OAc)3 imine_form->reduction workup_reduct Aqueous Workup reduction->workup_reduct purify_reduct Purification workup_reduct->purify_reduct end_reduct Product: Secondary Amine purify_reduct->end_reduct

Caption: Experimental workflows for derivatization.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Pyridine Derivative (Inhibitor) inhibitor->pi3k

Caption: PI3K-Akt-mTOR signaling pathway inhibition.

References

Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Pyridyl Ethanamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective resolution of pyridyl ethanamines utilizing lipase-catalyzed acylation. Chiral pyridyl ethanamines are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. Lipase-catalyzed kinetic resolution offers a robust and environmentally benign method for obtaining enantiomerically enriched forms of these compounds.

Introduction

Kinetic resolution is a widely employed technique for the separation of racemates. In this process, a chiral catalyst, such as a lipase, selectively acylates one enantiomer of a racemic mixture at a significantly higher rate than the other. This results in a mixture of an acylated product and the unreacted, enantiomerically enriched amine. The success of this method hinges on the high enantioselectivity of the chosen lipase under optimized reaction conditions. Commonly, lipases such as Candida antarctica Lipase B (CAL-B) and Pseudomonas cepacia Lipase (PCL) are utilized for their broad substrate scope and high selectivity.

Key Principles of Lipase-Catalyzed Kinetic Resolution

The fundamental principle of this technique involves the enantioselective acylation of the racemic pyridyl ethanamine in the presence of an acyl donor. The lipase preferentially catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) largely unreacted. The reaction is typically allowed to proceed to approximately 50% conversion to achieve high enantiomeric excess (ee) for both the acylated product and the remaining amine. The key parameters influencing the resolution are the choice of lipase, acyl donor, solvent, and temperature.

Data Presentation: Enantioselective Acylation of Amines

The following table summarizes representative data for the lipase-catalyzed kinetic resolution of various amines, providing an indication of the potential efficiencies for pyridyl ethanamine substrates.

SubstrateLipaseAcyl DonorSolventTime (h)Conversion (c) %Enantiomeric Excess (ee) %Enantioselectivity (E)
1-PhenylethanamineNovozym 435 (CAL-B)Ethyl AcetateToluene825.4>98 (R-amide)>100
1-PhenylethanamineCAL-B T2-150Ethyl AcetateToluene811.5>97 (R-amide)>100
1-(4-Methoxyphenyl)ethanamineNovozym 435 (CAL-B)Ethyl AcetateToluene839.8>97 (R-amide)>100
1-(4-Methoxyphenyl)ethanamineCAL-B T2-150Ethyl AcetateToluene828.9>98 (R-amide)>200
1-IndanamineNovozym 435 (CAL-B)Ethyl AcetateToluene812.0>95 (R-amide)50
1,2,3,4-Tetrahydro-1-naphthylamineCAL-B T2-150Ethyl AcetateToluene83.3>94 (R-amide)35

Experimental Protocols

Protocol 1: General Screening of Lipases and Reaction Conditions

This protocol outlines a general procedure for screening various lipases and reaction conditions to identify the optimal parameters for the kinetic resolution of a specific pyridyl ethanamine.

Materials:

  • Racemic 1-(Pyridin-yl)ethanamine (e.g., 1-(pyridin-2-yl)ethanamine, 1-(pyridin-3-yl)ethanamine, or 1-(pyridin-4-yl)ethanamine)

  • Lipases: Novozym 435 (immobilized CAL-B), Pseudomonas cepacia Lipase (PCL), Candida rugosa Lipase, etc.

  • Acyl Donors: Ethyl acetate, vinyl acetate, isopropyl acetate, acetic anhydride

  • Solvents: Toluene, methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), hexane

  • Anhydrous sodium sulfate

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Thermostatically controlled shaker or oil bath

Procedure:

  • To a series of reaction vials, add the racemic pyridyl ethanamine (1.0 equiv., e.g., 0.1 mmol, 12.2 mg).

  • Add the selected anhydrous organic solvent (1-2 mL).

  • Add the acyl donor (1.5-3.0 equiv.).

  • Add the lipase (typically 10-50 mg per mmol of amine).

  • Seal the vials and place them in a shaker or on a stirrer at a controlled temperature (e.g., 30 °C, 40 °C, or 50 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Quench the reaction in the aliquot by adding a small amount of a derivatizing agent (e.g., acetic anhydride for the unreacted amine) or by filtering off the enzyme.

  • Analyze the samples by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Based on the results, select the best combination of lipase, acyl donor, solvent, and temperature for a preparative scale reaction.

Protocol 2: Preparative Scale Kinetic Resolution of 1-(Pyridin-yl)ethanamine

This protocol provides a method for the larger-scale resolution of a pyridyl ethanamine based on optimized conditions identified in the screening phase. The following is a representative protocol using Pseudomonas cepacia lipase.

Materials:

  • Racemic 1-(Pyridin-yl)ethanamine (e.g., 1.0 g, 8.19 mmol)

  • Pseudomonas cepacia Lipase (e.g., 200 mg)

  • Vinyl acetate (e.g., 3.0 equiv., 2.1 g, 24.57 mmol)

  • Tetrahydrofuran (THF), anhydrous (e.g., 40 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath

  • Celite or filter paper

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic 1-(pyridin-yl)ethanamine.

  • Dissolve the amine in anhydrous THF.

  • Add vinyl acetate to the solution.

  • Add the Pseudomonas cepacia lipase to the reaction mixture.

  • Stir the mixture at a constant temperature (e.g., 30 °C).

  • Monitor the reaction by chiral HPLC or GC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme through a pad of Celite. Wash the Celite with additional THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude mixture of the acylated product and the unreacted amine.

  • Separate the unreacted amine from the acylated product by silica gel column chromatography.

  • Determine the enantiomeric excess of both the recovered amine and the acylated product by chiral HPLC or GC.

  • The acylated enantiomer can be deacylated (e.g., by acid or base hydrolysis) to yield the corresponding enantiopure amine if desired.

Visualizations

experimental_workflow racemic_amine Racemic Pyridyl Ethanamine reaction_mixture Reaction Mixture racemic_amine->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture lipase Lipase (e.g., CAL-B, PCL) lipase->reaction_mixture solvent Organic Solvent (e.g., Toluene, THF) solvent->reaction_mixture incubation Incubation (Controlled Temperature & Stirring) reaction_mixture->incubation monitoring Reaction Monitoring (Chiral HPLC/GC) incubation->monitoring Aliquots workup Work-up (Enzyme Filtration) incubation->workup ~50% Conversion separation Separation (Column Chromatography) workup->separation s_amine (S)-Pyridyl Ethanamine (Enantiopure) separation->s_amine r_amide (R)-N-Acetyl-Pyridyl Ethanamine (Enantiopure) separation->r_amide

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

logical_relationship cluster_racemate title Lipase-Catalyzed Kinetic Resolution racemate Racemic Pyridyl Ethanamine ((R)-Amine + (S)-Amine) title->racemate lipase_acyl + Lipase + Acyl Donor racemate->lipase_acyl r_amine (R)-Amine s_amine (S)-Amine fast_reaction Fast Reaction (Selective Acylation) r_amide (R)-Amide fast_reaction->r_amide slow_reaction Slow/No Reaction s_amine_unreacted (S)-Amine (Unreacted) slow_reaction->s_amine_unreacted r_amine->fast_reaction s_amine->slow_reaction product_mixture Product Mixture ((R)-Amide + (S)-Amine) r_amide->product_mixture s_amine_unreacted->product_mixture

Application Notes and Protocols: Reactions of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the reaction of the versatile building block, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine, with a range of electrophiles. This compound is of significant interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, and the pyridyl moiety, a common pharmacophore.

The primary amine of this compound serves as a nucleophilic center, readily reacting with various electrophilic partners to yield a diverse array of derivatives, including amides, sulfonamides, ureas, thioureas, and N-alkylated products. These derivatives are valuable for constructing compound libraries for screening and lead optimization in drug development programs.

General Reaction Pathway

The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on an electrophilic center. The general transformation can be visualized as follows:

G reactant1 This compound product N-Substituted Product reactant1->product Nucleophilic Attack electrophile Electrophile (E+) electrophile->product

Caption: General nucleophilic reaction of the amine.

Reactions with Acylating Agents

N-acylation of this compound with acyl chlorides or anhydrides in the presence of a base is a straightforward method to introduce a wide variety of acyl groups.

Experimental Protocol: N-Acetylation

A standard laboratory procedure for the N-acetylation of a secondary amine using acetyl chloride and a base like pyridine or triethylamine in a solvent such as dichloromethane (DCM) can be adapted for this compound.[1]

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture in an ice bath with stirring.

  • Add a solution of acetyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is slow, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-acetylated product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Summary: N-Acylation Reactions

ElectrophileBaseSolventProductYield (%)Reference
Acetyl ChlorideTriethylamineDCMN-(1-(pyridin-2-yl)-2,2,2-trifluoroethyl)acetamideNot specified[1]
Benzoyl ChloridePyridineDCMN-(1-(pyridin-2-yl)-2,2,2-trifluoroethyl)benzamideNot specified[2]

Reactions with Sulfonylating Agents

The reaction with sulfonyl chlorides provides the corresponding sulfonamides, which are important functional groups in many therapeutic agents.

Experimental Protocol: N-Sulfonylation

The synthesis of sulfonamides is typically achieved by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base.

Materials:

  • This compound

  • Benzenesulfonyl chloride (or other sulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfonamide.

  • Purify by recrystallization or column chromatography.

Reactions with Alkylating Agents

N-alkylation of this compound can be achieved using alkyl halides. However, these reactions can sometimes lead to a mixture of mono- and di-alkylated products. A common method to achieve mono-alkylation of aminopyridines involves the use of a strong base like n-butyllithium to first deprotonate the amine.[3]

Experimental Protocol: N-Alkylation with Alkyl Halides

Materials:

  • This compound

  • n-Butyllithium (n-BuLi)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dry THF under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Slowly add the alkyl halide (1.0 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a saturated aqueous ammonium chloride solution and extract with chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude N-alkylated product.

  • Purify the product by distillation or crystallization.

Data Summary: N-Alkylation of 2-Aminopyridine (as a model)

Alkyl HalideBaseSolventProductYield (%)Reference
Methyl Iodiden-BuLiTHF2-(Methylamino)pyridine75-85[3]
Ethyl Iodiden-BuLiTHF2-(Ethylamino)pyridine75-85[3]
Benzyl Bromiden-BuLiTHF2-(Benzylamino)pyridine75-85[3]

Reactions with Isocyanates and Isothiocyanates

The reaction of this compound with isocyanates and isothiocyanates provides a straightforward route to the corresponding ureas and thioureas, respectively. These functional groups are prevalent in biologically active molecules.

Experimental Workflow: Urea and Thiourea Synthesis

G start 2,2,2-Trifluoro-1- (pyridin-2-yl)ethanamine urea Urea Derivative start->urea Reaction thiourea Thiourea Derivative start->thiourea Reaction isocyanate Isocyanate (R-N=C=O) isocyanate->urea isothiocyanate Isothiocyanate (R-N=C=S) isothiocyanate->thiourea

Caption: Synthesis of urea and thiourea derivatives.

Experimental Protocol: Urea Synthesis

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent.

  • Add the isocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture until the reaction is complete (typically monitored by the disappearance of the isocyanate peak in the IR spectrum).

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Wash the solid product with a suitable solvent (e.g., ether) to remove any unreacted starting materials.

A similar procedure can be followed for the synthesis of thioureas using the corresponding isothiocyanate.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of nitrogen-containing compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the derivatization of this amine with various electrophiles, facilitating the generation of novel molecules for applications in drug discovery and materials science. The specific reaction conditions may require optimization depending on the nature of the electrophile used.

References

Application Note: A General Protocol for the N-Acylation of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylated compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The introduction of an acyl group to an amine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine is a valuable building block in drug discovery due to the presence of a trifluoromethyl group, which can enhance binding and improve metabolic stability, and a pyridyl moiety, a common feature in bioactive molecules. This document provides a detailed, general-purpose protocol for the N-acylation of this amine using acyl halides or anhydrides.

Reaction Principle

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The primary amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[1] This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) that is formed, driving the reaction to completion.[2][3] The choice of solvent, base, and acylating agent can be optimized to achieve high yields.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the N-acylation of this compound. Yields are highly dependent on the specific acylating agent and purification method.

Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDichloromethane (DCM)0 to 252 - 685 - 95
Benzoyl ChloridePyridineDichloromethane (DCM)0 to 254 - 1280 - 90
Acetic AnhydridePyridinePyridine (as solvent)2512 - 2475 - 90
Isobutyryl ChlorideTriethylamineTetrahydrofuran (THF)0 to 253 - 880 - 95

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of the N-acylated product is outlined below.

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification & Analysis A Dissolve Amine & Base in Solvent B Cool to 0 °C (Ice Bath) A->B C Add Acylating Agent (Dropwise) B->C D Stir at Room Temp (Monitor by TLC/LC-MS) C->D E Quench Reaction (e.g., with water) D->E F Extract with Organic Solvent E->F G Wash Organic Layer (aq. NaHCO3, Brine) F->G H Dry & Concentrate G->H I Purify Crude Product (Column Chromatography) H->I J Characterize Product (NMR, MS, etc.) I->J K Final N-Acylated Product J->K

Caption: General experimental workflow for N-acylation.

Detailed Experimental Protocol

This protocol describes a general procedure using an acyl chloride as the acylating agent.

Materials:

  • This compound (1.0 eq.)

  • Acyl Chloride (e.g., Acetyl Chloride) (1.1 - 1.2 eq.)

  • Triethylamine (Et3N) or Pyridine (1.5 - 2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous dichloromethane.

  • Add the base (triethylamine or pyridine, 1.5 - 2.0 eq.) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 - 1.2 eq.) dropwise to the stirred solution. An exothermic reaction and formation of a precipitate (triethylammonium chloride) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, quench the reaction by slowly adding water or a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated product.

  • Characterize the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, HRMS).

Biological Relevance: Hypothetical Signaling Pathway

N-acylated compounds often exhibit biological activity by interacting with specific cellular targets like enzymes or receptors.[5] The diagram below illustrates a hypothetical scenario where an N-acylated derivative inhibits a target enzyme, thereby blocking a downstream signaling cascade.

G A N-Acylated Product (Inhibitor) B Target Enzyme A->B D Product B->D C Substrate C->B E Downstream Signaling Cascade D->E F Cellular Response (e.g., Reduced Inflammation) E->F

Caption: Hypothetical inhibition of an enzyme signaling pathway.

Safety Information

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides and anhydrides are corrosive and moisture-sensitive; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Pyridine has a strong, unpleasant odor and is flammable.[2]

References

Application Notes and Protocols: Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecules crucial for pharmaceuticals, agrochemicals, and materials science.[1][2] The reactivity and selectivity of these catalytic systems are profoundly influenced by the ligands coordinated to the metal center.[1] Ligands, typically organic molecules with donor atoms, modulate the steric and electronic properties of the metal, thereby controlling the catalytic cycle's efficiency, substrate scope, and stereochemical outcome.[3][4] This document provides detailed application notes and experimental protocols for the use of selected ligands in key transition metal-catalyzed reactions.

Suzuki-Miyaura Coupling: Biaryl Phosphine Ligands

Application Note:

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling for the formation of C-C bonds between organoboron compounds and organohalides.[5] The choice of phosphine ligand is critical, especially for challenging substrates like aryl chlorides.[6] Bulky and electron-rich biaryl phosphine ligands, such as SPhos and XPhos, have proven highly effective. These ligands promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the reductive elimination step, leading to high yields even at room temperature and with low catalyst loadings.[6][7][8] The steric bulk of these ligands helps to stabilize the catalytically active monoligated Pd(0) species.[8]

Quantitative Data: Ligand Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, demonstrating the impact of ligand choice on reaction efficiency.[6]

Ligand ClassSpecific LigandAryl HalideCatalyst Loading (mol %)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Biaryl Phosphines SPhos2-Chlorotoluene1.0 (Pd)K₃PO₄TolueneRT298[6]
Biaryl Phosphines XPhos4-Chlorotoluene0.5 (Pd)K₃PO₄Toluene100199[6]
Dialkylbiaryl DavePhos4-Chloroanisole1.0 (Pd)K₃PO₄Toluene801895[7]
Ferrocenyl cataCXium A4-Chlorotoluene0.01 (Pd)K₃PO₄Toluene1102496[6]
Indolyl-derived Mor-DalPhos4-Chloroacetophenone2.0 (Pd)K₂CO₃Dioxane/H₂O1000.1799[6]

Catalytic Cycle Visualization

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_ii_complex R¹-Pd(II)L(X) oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation R²-B(OR)₂ (Base) pd_ii_r1r2 R¹-Pd(II)L(R²) transmetalation->pd_ii_r1r2 reductive_elimination Reductive Elimination pd_ii_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R²

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol is adapted from procedures utilizing biaryl phosphine ligands.[6]

  • Reagent Preparation:

    • In a nitrogen-filled glovebox, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 0.5 mol%), XPhos (9.5 mg, 0.02 mmol, 1 mol%), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol) to an oven-dried vial equipped with a magnetic stir bar.

    • Add 4-chlorotoluene (126.5 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

    • Add 2 mL of toluene to the vial.

  • Reaction Execution:

    • Seal the vial with a Teflon-lined cap.

    • Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the specified time (e.g., 1-2 hours).[6]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite.

    • Wash the filter cake with additional ethyl acetate (2 x 5 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired biphenyl product.

Buchwald-Hartwig Amination: Biaryl Phosphine Ligands

Application Note:

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides or triflates, catalyzed by palladium.[10] The development of sterically hindered, electron-rich biaryl phosphine ligands has been instrumental in expanding the reaction's scope to include less reactive aryl chlorides and a wide range of primary and secondary amines.[11][12] These ligands facilitate the crucial reductive elimination step from the arylpalladium amido complex, which is often the rate-limiting step.[10] Air-stable Pd(I) dimer precatalysts supported by these ligands have also been developed, simplifying the experimental setup.[11][12]

Catalytic Cycle Visualization

The diagram below shows the catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_ii_complex Ar-Pd(II)L(X) oxidative_addition->pd_ii_complex amide_formation Amide Formation pd_ii_complex->amide_formation HNR¹R² (Base) pd_ii_amido Ar-Pd(II)L(NR¹R²) amide_formation->pd_ii_amido reductive_elimination Reductive Elimination pd_ii_amido->reductive_elimination reductive_elimination->pd0 Ar-NR¹R²

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Amination of 4-Bromotoluene with Morpholine

This protocol is based on procedures using Pd(I) dimer precatalysts.[12]

  • Reagent Preparation:

    • To an oven-dried vial equipped with a magnetic stir bar, add the Pd(I) dimer precatalyst (e.g., [Pd(tBuXPhos)]₂[BF₄]₂, 0.005 mmol, 0.5 mol%) and the corresponding ligand (e.g., tBuXPhos, 0.005 mmol, 0.5 mol%).

    • Add potassium tert-butoxide (KOtBu, 157 mg, 1.4 mmol).

    • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

    • Add 4-bromotoluene (171 mg, 1.0 mmol) and morpholine (105 mg, 1.2 mmol).

    • Add 2 mL of 1,4-dioxane as the solvent.

  • Reaction Execution:

    • Seal the vial and place it in a preheated oil bath at 100 °C.

    • Stir the mixture for 30 minutes.[12]

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether and filter through a short plug of silica gel.

    • Rinse the plug with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Analyze the crude product by GC-MS to determine yield, or purify by column chromatography if necessary.

Heck-Mizoroki Reaction: Palladacycle Ligands

Application Note:

The Heck-Mizoroki reaction couples aryl or vinyl halides with alkenes under palladium catalysis.[13] While traditional phosphine ligands are common, palladacycles, particularly those ligated with N-heterocyclic carbenes (NHCs), have emerged as highly active and stable catalysts.[14][15] These complexes act as reservoirs for the catalytically active Pd(0) species.[16] The palladacycle structure provides thermal stability, while the NHC ligand promotes high catalytic activity, enabling the coupling of challenging and sterically hindered substrates.[14]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for optimizing a Heck reaction.

Heck_Workflow start Define Substrates (Aryl Halide + Alkene) screen_catalyst Screen Catalyst Precursor (e.g., Palladacycle, Pd(OAc)₂) start->screen_catalyst screen_ligand Screen Ligand (e.g., NHC, Phosphine) screen_catalyst->screen_ligand screen_base Screen Base (e.g., K₂CO₃, Et₃N) screen_ligand->screen_base screen_solvent Screen Solvent (e.g., DMF, Dioxane) screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp analyze Analyze Results (Yield, Selectivity) optimize_temp->analyze analyze->screen_catalyst Re-screen if needed finish Optimized Protocol analyze->finish

General workflow for the optimization of a Heck-Mizoroki reaction.

Experimental Protocol: Heck Coupling of 4-Bromoanisole with n-Butyl Acrylate

This protocol is adapted from a procedure using an NHC-ligated palladacycle catalyst.[14]

  • Reagent Preparation:

    • In a Schlenk tube under an inert atmosphere, combine the NHC-palladacycle catalyst (e.g., 0.01 mol%).

    • Add 4-bromoanisole (1.0 mmol), n-butyl acrylate (1.5 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

    • Add N,N-dimethylformamide (DMF, 2 mL) as the solvent.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture for the required time (typically 1-24 hours, depending on substrate reactivity).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Asymmetric Hydrogenation: Chiral Ligands

Application Note:

Asymmetric hydrogenation is a premier method for synthesizing enantiomerically enriched molecules by the stereoselective reduction of prochiral substrates like alkenes, ketones, and imines.[17][18] The key to achieving high enantioselectivity is the use of a chiral ligand coordinated to a transition metal (commonly Rh, Ru, or Ir).[19] Ligands such as DuPhos, MeO-BIPHEP, and PHOX create a chiral environment around the metal center, forcing the hydrogen addition to occur preferentially on one face of the substrate.[17] This results in one enantiomer being formed in significant excess, often with enantiomeric excesses (ee) exceeding 95%.[17]

Quantitative Data: Ligand Performance in Asymmetric Hydrogenation

Metal/LigandSubstrate TypeYield (%)Enantiomeric Excess (ee %)Reference
Ir/(R)-MeO-BIPHEPQuinolinesup to 94up to 96[17]
Rh/(R,R)-Et-DuPhosAlkenesHighHigh[17]
Ru/TsDPENKetonesHighHigh[17]
Ir/Ferrocenyl P,N,Nβ-Keto EstersGoodup to 95[20]

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

This is a general protocol adapted from typical procedures for Ru-catalyzed asymmetric hydrogenation.[18]

  • Catalyst Preparation (in situ):

    • In a nitrogen-filled glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.011 mmol) to a pressure-rated reaction vessel.

    • Add 2 mL of a degassed solvent (e.g., isopropanol).

    • Stir the mixture at room temperature for 10-20 minutes to allow for catalyst formation.

  • Reaction Execution:

    • Add the prochiral ketone substrate (1.0 mmol) to the vessel.

    • Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

    • Purge the vessel with hydrogen gas (3-4 cycles).

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 atm).

    • Stir the reaction at the desired temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or GC).

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting chiral alcohol by flash column chromatography.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

References

Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, a cornerstone in modern drug discovery and development. These protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to synthesizing diverse heterocyclic scaffolds with significant therapeutic potential. The methodologies highlighted include microwave-assisted synthesis, multi-component reactions, and catalytic cyclizations, targeting the synthesis of nitrogen-, oxygen-, and sulfur-containing heterocycles.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Their unique structural diversity allows for the fine-tuning of pharmacological properties, making them indispensable in the quest for new therapeutic agents. This document outlines several modern and efficient synthetic strategies that provide access to a variety of heterocyclic cores, including pyrazolo[3,4-b]pyridines, polyhydroquinolines, 4H-pyrans, triazoles, tetrahydrofurans, and sulfur-containing heterocycles. The protocols provided herein are detailed to ensure reproducibility and facilitate their adoption in a research setting.

I. Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This section details the synthesis of two important classes of nitrogen-containing heterocycles: pyrazolo[3,4-b]pyridines and quinolines.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including anticancer and antimicrobial properties. Some derivatives have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs) and the ERK signaling pathway, which are crucial in cell proliferation and survival.[1][2] The following protocol describes a one-pot, three-component synthesis under microwave irradiation.

Experimental Protocol: Microwave-Assisted Synthesis of Dihydro-1H-pyrazolo[3,4-b]pyridines

A mixture of equimolar amounts of 5-aminopyrazole (0.05 mmol), a cyclic 1,3-diketone (0.05 mmol), and a 3-formyl-quinoline (0.05 mmol) in 1.0 mL of DMF is subjected to microwave irradiation for 8–20 minutes at a temperature of 125–135 °C.[3] The reaction is carried out at a maximum power of 250 W and a pressure of 30 PSI. Upon completion, as monitored by TLC, the reaction mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with ethanol (2 x 3 mL), and air-dried.[3]

Quantitative Data

EntryAmineDiketoneAldehydeTime (min)Yield (%)
15-Amino-1-phenylpyrazoleDimedone3-Formyl-2-chloro-6-methoxyquinoline1585
25-Amino-1-phenylpyrazoleCyclohexane-1,3-dione3-Formyl-2-chloro-6-methoxyquinoline1282
35-Amino-1-phenylpyrazoleDimedone3-Formyl-2-ethoxyquinoline1090

Signaling Pathway: Inhibition of the ERK Signaling Pathway

ERK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Cell_Proliferation Cell Proliferation, Survival, Differentiation

Synthesis of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs with a wide range of biological activities, including as inhibitors of bacterial DNA gyrase.[4][5] The Friedländer annulation is a classical method for their synthesis, which can be significantly accelerated using microwave irradiation.

Experimental Protocol: Microwave-Assisted Friedländer Synthesis of Quinolines

A mixture of a 2-aminophenylketone (1 equivalent) and a cyclic ketone (1.2 equivalents) is heated in neat acetic acid under microwave irradiation at 160 °C for 5 minutes.[6] After cooling, the reaction mixture is poured into water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford the quinoline derivative.

Quantitative Data

Entry2-AminophenylketoneCyclic KetoneTime (min)Yield (%)
12-AminobenzophenoneCyclohexanone595
22-Amino-5-chlorobenzophenoneCyclopentanone588
32-AminoacetophenoneCycloheptanone575

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

DNA_Gyrase_Inhibition

II. Multi-Component Synthesis of Oxygen and Nitrogen-Containing Heterocycles

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This section details the synthesis of polyhydroquinolines and 4H-pyrans.

Synthesis of Polyhydroquinoline Derivatives

Polyhydroquinolines are known for their diverse pharmacological activities, including their role as calcium channel blockers and potential as VEGFR-2 inhibitors.[7] The Hantzsch condensation is a classic MCR for their synthesis.

Experimental Protocol: One-Pot Synthesis of Polyhydroquinolines

A mixture of an aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol) is irradiated in a microwave reactor at 90°C (250 W) for 5-10 minutes without any solvent or catalyst.[8] After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice and stirred for five minutes. The solidified product is then collected by filtration, washed with water, and recrystallized from ethanol.

Quantitative Data

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde595
24-Chlorobenzaldehyde792
34-Methoxybenzaldehyde696

Signaling Pathway: Inhibition of VEGFR-2 Signaling

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 Downstream_Signaling Downstream Signaling (e.g., PI3K-Akt, PLCγ-PKC) Angiogenesis Angiogenesis Polyhydroquinoline Polyhydroquinoline Derivative

Synthesis of 4H-Pyran Derivatives

4H-pyrans are important heterocyclic scaffolds present in many natural products and biologically active compounds, exhibiting antimicrobial and anticancer properties.[9][10] Their synthesis can be efficiently achieved through a one-pot, three-component reaction.

Experimental Protocol: Multi-Component Synthesis of 4H-Pyrans

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a 1,3-dicarbonyl compound (1 mmol) are stirred in ethanol at room temperature in the presence of a catalytic amount of N-methylmorpholine.[9] The reaction progress is monitored by TLC. Upon completion, the precipitate is filtered, washed with cold ethanol, and dried to give the pure 4H-pyran derivative.

Quantitative Data

EntryAldehyde1,3-Dicarbonyl CompoundTime (h)Yield (%)
14-ChlorobenzaldehydeDimedone295
24-NitrobenzaldehydeAcetylacetone392
3BenzaldehydeEthyl acetoacetate2.590

Mechanism of Action: Induction of Apoptosis in Cancer Cells

Apoptosis_Induction

III. Catalytic Synthesis of Heterocycles

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. This section covers the copper-catalyzed synthesis of triazoles and the iron-catalyzed synthesis of tetrahydrofurans.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Synthesis

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. These heterocycles are known for their broad spectrum of biological activities, including antifungal properties through the inhibition of ergosterol biosynthesis.[11][12]

Experimental Protocol: Copper-Catalyzed Synthesis of 1,2,3-Triazoles

To a solution of an alkyne (1.0 mmol) and an azide (1.0 mmol) in a mixture of t-butanol and water (1:1, 10 mL), sodium ascorbate (0.2 mmol) is added, followed by copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction, water is added, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data

EntryAlkyneAzideTime (h)Yield (%)
1PhenylacetyleneBenzyl azide1295
2Propargyl alcoholPhenyl azide1891
31-Ethynylcyclohexene4-Azidoanisole2488

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Ergosterol_Biosynthesis_Inhibition

Iron-Catalyzed Intramolecular C-H Alkoxylation for Tetrahydrofuran Synthesis

Tetrahydrofurans are prevalent structural motifs in many natural products and pharmaceuticals. An iron-catalyzed intramolecular C-H alkoxylation of α-diazo-β-ketoesters provides a direct and efficient route to highly substituted tetrahydrofurans.[13]

Experimental Protocol: Iron-Catalyzed Synthesis of Tetrahydrofurans

To a solution of the α-diazo-β-ketoester (0.2 mmol) in anhydrous dichloromethane (2 mL) under an inert atmosphere, iron(II) acetylacetonate (Fe(acac)₂, 10 mol%) is added. The reaction mixture is stirred at room temperature for 3-12 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the tetrahydrofuran product.

Quantitative Data

EntrySubstrate C-H bond typeTime (h)Yield (%)
1Tertiary370
2Benzylic1265
3Secondary1268

Workflow Diagram: Iron-Catalyzed C-H Alkoxylation

Iron_Catalyzed_Workflow Start Start Diazo_Compound α-Diazo-β-ketoester Start->Diazo_Compound Reaction Stir at Room Temperature (3-12 h) Diazo_Compound->Reaction Fe_Catalyst Fe(acac)₂ Fe_Catalyst->Reaction Solvent Anhydrous DCM Solvent->Reaction TLC Monitor by TLC Reaction->TLC Workup Solvent Evaporation TLC->Workup Reaction Complete Purification Flash Column Chromatography Workup->Purification Product Tetrahydrofuran Product Purification->Product

IV. Synthesis of Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are an important class of compounds with diverse biological activities. This section provides a protocol for the synthesis of benzodisulfides using elemental sulfur.

Three-Component Synthesis of Benzodisulfides

A facile, metal-free, three-component reaction between 2-halophenylacetic acids, elemental sulfur, and amines provides an efficient route to benzodisulfide heterocyclic compounds.[14]

Experimental Protocol: Synthesis of Benzodisulfides

A mixture of a 2-halophenylacetic acid (1.0 mmol), elemental sulfur (2.0 mmol), an amine (1.2 mmol), and sodium bicarbonate (2.0 mmol) in DMSO (3 mL) is heated at 120 °C for 12 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the benzodisulfide derivative.

Quantitative Data

Entry2-Halophenylacetic AcidAmineTime (h)Yield (%)
12-Chlorophenylacetic acidPiperidine1285
22-Bromophenylacetic acidMorpholine1282
32-Chlorophenylacetic acidPyrrolidine1288

Reaction Scheme: Synthesis of Benzodisulfides

Benzodisulfide_Synthesis Reactants { 2-Halophenylacetic Acid |  Elemental Sulfur (S₈) |  Amine} Conditions NaHCO₃, DMSO | 120 °C, 12 h Reactants->Conditions Product Benzodisulfide Derivative Conditions->Product

Conclusion

The synthetic protocols and application notes presented herein offer a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds. These methodologies provide efficient and versatile routes to a wide range of heterocyclic scaffolds with significant potential in drug discovery. The inclusion of quantitative data, detailed experimental procedures, and illustrative diagrams of reaction pathways and biological mechanisms aims to facilitate the practical application of these synthetic strategies in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent and effective method involves a two-step sequence starting from 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone. This process includes:

  • Oxime Formation: The ketone is reacted with hydroxylamine to form the corresponding oxime intermediate.

  • Reduction: The oxime is then reduced to the target amine. Various reducing agents can be employed for this step.

Another potential route is the direct reductive amination of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone.

Q2: What is a typical yield for this synthesis?

A2: While yields can vary significantly based on the specific reagents and conditions used, a well-optimized process for the analogous non-fluorinated compound, 1-(pyridin-2-yl)ethylamine, reports yields as high as 90%. For the trifluoromethylated target molecule, yields may be slightly lower due to the electronic effects of the trifluoromethyl group, and optimization is crucial.

Q3: What are the critical parameters to control for maximizing the yield?

A3: Key parameters to control include:

  • Reaction Temperature: Both the oximation and reduction steps are sensitive to temperature.

  • pH of the reaction medium: Particularly important during the workup and extraction phases.

  • Choice of Reducing Agent: The effectiveness of the reduction step is highly dependent on the selected reagent.

  • Purity of Starting Materials: Impurities in the starting ketone can lead to side reactions and lower yields.

  • Moisture Control: Some reducing agents are sensitive to moisture.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Oxime Intermediate Incomplete reaction.- Increase reaction time.- Ensure the hydroxylamine hydrochloride is fully neutralized to free hydroxylamine.- Gently heat the reaction mixture if starting materials are poorly soluble.
Decomposition of the oxime.- Avoid excessively high temperatures during reaction and workup.
Low Yield of Final Amine Product Inefficient reduction of the oxime.- Choice of Reducing Agent: Consider different reducing agents. Zinc powder in the presence of a proton source (like ammonium chloride or acetic acid) is a classic and effective method. Sodium borohydride (NaBH₄) can also be used, potentially requiring optimization of solvent and temperature. - Reaction Conditions: Ensure the reducing agent is added portion-wise to control the reaction exotherm. Optimize the reaction time and temperature.
Side reactions during reduction.- The trifluoromethyl group can influence reactivity. Over-reduction is a possibility with harsh reducing agents. Use milder conditions or a more selective reducing agent.
Product loss during workup.- pH Adjustment: The amine product is basic and will be protonated at acidic pH. Ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent.- Solvent Choice: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions for better recovery.
Presence of Impurities in the Final Product Unreacted starting ketone or oxime intermediate.- Ensure the reduction reaction goes to completion by monitoring with TLC or LC-MS.- Optimize the stoichiometry of the reducing agent.
Formation of side products.- Over-reduction can lead to other species. Purify the crude product using column chromatography on silica gel.
Difficulty in Isolating the Product Product is soluble in the aqueous phase.- After basifying the aqueous layer, saturate it with sodium chloride (brine) to decrease the solubility of the amine and improve extraction efficiency.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Oxime Formation and Reduction

This protocol is adapted from a high-yield synthesis of the analogous non-fluorinated compound.

Step 1: Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone oxime

  • To a solution of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol, add hydroxylamine hydrochloride (1.2 equivalents).

  • Add a base, such as potassium carbonate (3 equivalents) or sodium acetate, to neutralize the hydrochloride and free the hydroxylamine.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure to obtain the crude oxime, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Reduction of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone oxime to this compound

  • Dissolve the crude oxime from Step 1 in a solvent such as methanol or ethanol.

  • Add a proton source, such as ammonium chloride (5 equivalents).

  • To this solution, add zinc powder (5 equivalents) portion-wise with stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC until the oxime is consumed.

  • Filter the reaction mixture to remove the zinc salts and wash the solid residue with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Take up the residue in water and make the solution basic (pH > 10) by adding an aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reducing Agents for Oxime Reduction

Reducing AgentTypical SolventTypical ConditionsReported Yield (for analogous compounds)Key Considerations
Zinc / Ammonium ChlorideMethanol / EthanolRoom Temperature, 12-24hHigh (up to 90%)Heterogeneous reaction, requires filtration.
Sodium Borohydride (NaBH₄)Methanol / Ethanol0°C to Room Temperature, 2-6hModerate to HighMoisture sensitive, may require pH control.
Sodium TriacetoxyborohydrideDichloroethane (DCE)Room Temperature, 12-24hHighMild and selective, but more expensive.
Catalytic Hydrogenation (e.g., H₂/Pd-C)Methanol / EthanolRoom Temperature, H₂ pressureHighRequires specialized hydrogenation equipment.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Reduction cluster_purification Purification start1 2,2,2-Trifluoro-1- (pyridin-2-yl)ethanone reaction1 start1->reaction1 reagent1 Hydroxylamine HCl + Base reagent1->reaction1 product1 Oxime Intermediate start2 Oxime Intermediate product1->start2 reaction1->product1 reaction2 start2->reaction2 reagent2 Reducing Agent (e.g., Zn/NH₄Cl) reagent2->reaction2 product2 Crude Amine start3 Crude Amine product2->start3 reaction2->product2 process1 Workup (Basification, Extraction) start3->process1 process2 Purification (Distillation or Chromatography) process1->process2 final_product Pure 2,2,2-Trifluoro-1- (pyridin-2-yl)ethanamine process2->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_oxime Oxime Formation Issues cluster_reduction Reduction Issues cluster_workup Workup & Purification Issues start Low Yield check_oxime Check Oxime Formation Step start->check_oxime check_reduction Check Reduction Step start->check_reduction check_workup Check Workup/Purification start->check_workup incomplete_oxime Incomplete Reaction? check_oxime->incomplete_oxime oxime_decomposition Decomposition? check_oxime->oxime_decomposition inefficient_reduction Inefficient Reduction? check_reduction->inefficient_reduction side_reactions Side Reactions? check_reduction->side_reactions product_loss Product Loss during Extraction? check_workup->product_loss sol_incomplete_oxime Increase reaction time/ Adjust stoichiometry incomplete_oxime->sol_incomplete_oxime Solution sol_oxime_decomposition Control temperature oxime_decomposition->sol_oxime_decomposition Solution sol_inefficient_reduction Change reducing agent/ Optimize conditions inefficient_reduction->sol_inefficient_reduction Solution sol_side_reactions Use milder conditions/ Purify product side_reactions->sol_side_reactions Solution sol_product_loss Ensure pH > 10 for extraction/ Use brine product_loss->sol_product_loss Solution

Caption: Troubleshooting decision tree for low yield issues.

Technical Support Center: Purification of Crude 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation or Tailing during Column Chromatography

Symptoms:

  • Broad, tailing peaks for the desired product on TLC or column fractions.

  • Co-elution of the product with impurities.

  • Low recovery of the product from the column.

Possible Causes and Solutions:

Possible CauseRecommended Action
Interaction with Silica Gel The basic pyridine nitrogen and primary amine can interact strongly with the acidic silanol groups of silica gel, leading to tailing. Solution: Add a small amount of a basic modifier to the eluent, such as 0.5-2% triethylamine or ammonia in methanol. Alternatively, use a less acidic stationary phase like neutral or basic alumina.
Inappropriate Eluent Polarity The eluent system may not have the optimal polarity to achieve good separation between the product and impurities.
Solution: Systematically screen different solvent systems using TLC. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A common eluent system for similar compounds is a gradient of methanol in dichloromethane. For example, starting with 100% dichloromethane and gradually increasing the methanol concentration to 5-10%.
Presence of Highly Polar Impurities Unreacted starting materials or byproducts may be significantly more or less polar than the desired amine, making separation difficult with a single isocratic eluent system.
Solution: Employ a gradient elution. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute the product, and finally, use a highly polar system to wash out any remaining polar impurities.
Compound Instability on Silica The compound may be degrading on the silica gel column.
Solution: To test for stability, spot the crude material on a TLC plate, and after running the plate, let it sit for a few hours before visualizing again to see if any new spots have appeared. If degradation is suspected, switch to a more inert stationary phase like alumina or consider a different purification technique such as recrystallization.

G start Poor Separation/ Tailing in Chromatography check_interaction Check for Interaction with Silica Gel start->check_interaction check_polarity Optimize Eluent Polarity with TLC start->check_polarity check_stability Assess Compound Stability on Silica start->check_stability add_base Add Triethylamine or Ammonia to Eluent check_interaction->add_base Interaction Suspected use_alumina Use Alumina as Stationary Phase check_interaction->use_alumina Interaction Confirmed gradient_elution Use Gradient Elution check_polarity->gradient_elution Complex Mixture change_technique Consider Recrystallization or Distillation check_stability->change_technique Degradation Observed

Issue 2: Difficulty in Achieving Crystallization or "Oiling Out" during Recrystallization

Symptoms:

  • The compound precipitates as an oil instead of forming solid crystals upon cooling.

  • No crystal formation even after cooling and scratching.

  • The purity of the compound does not significantly improve after recrystallization.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inappropriate Solvent Choice The solvent may be too good at dissolving the compound even at low temperatures, or the compound's melting point may be lower than the solvent's boiling point.
Solution: A systematic solvent screen is necessary. Test a range of solvents with varying polarities. Good single solvents for amines can include isopropanol or toluene. Mixed solvent systems like ethanol/water or ethyl acetate/hexanes are also effective. The ideal solvent should dissolve the compound when hot but sparingly when cold.
Solution is Not Saturated Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.
Solution: Slowly evaporate some of the solvent from the hot solution to increase the concentration of the compound and then allow it to cool again.
Rapid Cooling Cooling the solution too quickly can lead to the formation of an oil or very small, impure crystals.
Solution: Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can help to slow the cooling process.
High Impurity Content A high concentration of impurities can inhibit crystal formation or co-precipitate with the product.
Solution: First, attempt a preliminary purification by another method, such as an acid-base extraction or a quick filtration through a plug of silica gel, to remove the bulk of the impurities before recrystallization.
Formation of a Salt The amine can be converted to its hydrochloride salt, which often has better crystallization properties than the free base.
Solution: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. The resulting salt can then be recrystallized.

G start Recrystallization Fails (Oiling Out / No Crystals) check_solvent Re-evaluate Solvent System start->check_solvent check_saturation Check for Saturation start->check_saturation check_cooling Review Cooling Rate start->check_cooling check_purity Assess Initial Purity start->check_purity solvent_screen Perform Solvent Screen check_solvent->solvent_screen mixed_solvent Try Mixed Solvent System check_solvent->mixed_solvent evaporate_solvent Evaporate Excess Solvent check_saturation->evaporate_solvent slow_cooling Cool Slowly check_cooling->slow_cooling pre_purify Pre-purify by Extraction/Plug Filtration check_purity->pre_purify High Impurity Load form_salt Consider Salt Formation (HCl) check_purity->form_salt Persistent Oiling

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the synthetic route. A likely synthesis involves the reduction of 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one. Therefore, potential impurities include:

  • Unreacted Ketone: The starting material, 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one.

  • Reducing Agent Residues: Byproducts from the reducing agent used (e.g., borohydride salts).

  • Side-Reaction Products: Depending on the reaction conditions, over-reduction or other side reactions may occur.

  • Solvent Residues: Residual solvents from the reaction and workup.

Q2: How can I remove the unreacted ketone starting material?

A2: The ketone is less polar than the amine product. During column chromatography, the ketone will typically elute before the amine. Using a gradient elution, starting with a less polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio), will allow for the separation of the ketone.

Q3: My purified amine is a liquid at room temperature. How can I best handle and store it?

A3: this compound is a liquid with a boiling point of approximately 207.8 °C at 760 mmHg.[1] For easier handling and long-term storage, it is often converted to its hydrochloride salt, which is typically a stable, crystalline solid. To do this, dissolve the purified amine in a suitable solvent like diethyl ether or isopropanol and add a solution of HCl in the same solvent. The salt will precipitate and can be collected by filtration.

Q4: Can I use an acid wash to remove basic impurities?

A4: Since the product itself is a base, an acid wash will result in the formation of its salt, which will partition into the aqueous layer. This can be used as a purification step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic organic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the free amine re-extracted with an organic solvent.

Q5: Are there any special considerations for handling a fluorinated amine?

A5: Fluorinated compounds can sometimes exhibit different solubility profiles compared to their non-fluorinated analogs. It is always best to perform small-scale solubility tests before attempting a large-scale purification. Additionally, as with all amines, it is important to work in a well-ventilated area and use appropriate personal protective equipment.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Hexanes, HPLC grade

  • Ethyl Acetate, HPLC grade

  • TLC plates (silica gel 60 F254)

Procedure:

  • TLC Analysis: Develop a suitable eluent system by TLC. Test various ratios of Hexanes/Ethyl Acetate and DCM/MeOH. To mitigate tailing, add 0.5-1% TEA to the eluent. An optimal system should give the product an Rf value of ~0.3. A gradient system might be necessary if multiple impurities are present.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the initial eluent. If the crude product is not fully soluble, dissolve it in a small amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent system determined from the TLC analysis. If a gradient is used, gradually increase the proportion of the more polar solvent. For example, start with 100% DCM and gradually increase to 5% MeOH in DCM.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Diethyl ether

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Activated carbon (optional)

Procedure:

  • Salt Formation: Dissolve the crude amine in a minimal amount of isopropanol or diethyl ether. Cool the solution in an ice bath. Slowly add a solution of HCl in isopropanol or ether dropwise with stirring. The hydrochloride salt should precipitate. Monitor the pH to ensure it is acidic.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Place the crude salt in a clean Erlenmeyer flask.

    • Add a small amount of a suitable solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/water) and heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is just dissolved.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution can be boiled for a few minutes before hot filtration to remove the carbon.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Pure Salt: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

G crude Crude Amine analysis Analyze by TLC/ NMR crude->analysis is_solid Is the crude product a solid? analysis->is_solid column Purify by Column Chromatography is_solid->column No/Oily recrystallize Purify by Recrystallization is_solid->recrystallize Yes form_salt Form HCl Salt column->form_salt recrystallize->form_salt pure_product Pure Product form_salt->pure_product

References

Technical Support Center: Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylpyridines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to trifluoromethylpyridines?

A1: The two most common industrial methods for synthesizing trifluoromethylpyridines are:

  • Halogen Exchange: This method typically involves the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a fluorine/chlorine exchange reaction using hydrogen fluoride (HF) or other fluorinating agents.[1][2][3]

  • Cyclocondensation: This approach involves the construction of the pyridine ring from acyclic precursors, one of which contains a trifluoromethyl group. Common building blocks include trifluoromethyl-β-diketones and other trifluoroacetyl compounds.[3]

A third, rapidly developing area is direct trifluoromethylation , which involves the introduction of a CF3 group onto a pre-formed pyridine ring using various trifluoromethylating reagents.

Troubleshooting Guides

This section is organized by the type of side product observed. For each side product, potential causes, mechanisms, and solutions are provided.

Side Product: Over-chlorinated Pyridines

Issue: During the synthesis of a desired chloro-trifluoromethylpyridine via halogen exchange, I am observing significant amounts of products with additional chlorine atoms on the pyridine ring.

Possible Causes and Troubleshooting Strategies:

  • Excessive Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., Cl2 gas) is a critical parameter. An excess can lead to undesired chlorination of the pyridine ring.

    • Solution: Carefully control the molar ratio of the chlorinating agent to the pyridine substrate. Stepwise addition of the chlorinating agent can also help to improve selectivity.

  • High Reaction Temperature: Higher temperatures can promote over-chlorination.

    • Solution: Optimize the reaction temperature. It is advisable to start with lower temperatures and gradually increase if the reaction is too slow.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the formation of over-chlorinated byproducts.

    • Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Catalyst Choice and Concentration: The type and amount of catalyst used in the chlorination step can influence the selectivity.

    • Solution: Screen different catalysts and optimize the catalyst loading. For instance, in some liquid-phase chlorinations, the choice of catalyst can be crucial in directing the reaction towards the desired product.

Mechanism of Over-chlorination:

Over-chlorination typically proceeds through an electrophilic aromatic substitution mechanism on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards electrophilic attack, but harsh reaction conditions can overcome this deactivation, leading to the substitution of hydrogen atoms with chlorine.

Side Product: Incompletely Fluorinated Intermediates

Issue: In a halogen exchange reaction to convert a trichloromethyl group to a trifluoromethyl group, I am isolating significant quantities of dichlorofluoromethyl- and chlorodifluoromethyl-pyridine intermediates.

Possible Causes and Troubleshooting Strategies:

  • Insufficient Fluorinating Agent: The stoichiometry of the fluorinating agent (e.g., HF) is crucial for complete conversion.

    • Solution: Ensure at least a stoichiometric amount of the fluorinating agent is used. In practice, a molar excess is often required to drive the reaction to completion.

  • Low Reaction Temperature or Pressure: The halogen exchange reaction often requires specific temperature and pressure conditions to proceed efficiently.

    • Solution: Optimize the reaction temperature and pressure according to literature procedures for the specific substrate. Reactions are often conducted at elevated temperatures and superatmospheric pressures.[4]

  • Inadequate Reaction Time: The exchange of all three chlorine atoms for fluorine may require a sufficient reaction time.

    • Solution: Monitor the reaction over time to ensure it has reached completion.

  • Catalyst Deactivation: The catalyst used for the halogen exchange (e.g., metal halides) can become deactivated over the course of the reaction.

    • Solution: Ensure the catalyst is active and used in the appropriate amount. In some cases, the addition of a co-catalyst or fresh catalyst may be necessary.

Table 1: Effect of Reaction Conditions on Halogen Exchange Efficiency (Illustrative)

ParameterCondition A (Low Yield of CF3)Condition B (High Yield of CF3)
Molar ratio of HF to -CCl32:1>3:1
Temperature120 °C150-250 °C
PressureAtmospheric5-1200 psig
CatalystInactive or low concentrationActive catalyst at 1-10 mol%
Side Product: Dimerization

Issue: During a Grignard-based synthesis or other coupling reactions involving pyridine derivatives, I am observing the formation of dimeric byproducts.

Possible Causes and Troubleshooting Strategies:

  • High Concentration: High concentrations of reactive intermediates can favor dimerization.

    • Solution: Perform the reaction at a lower concentration by using more solvent.

  • Localized Heating: "Hot spots" in the reaction mixture can lead to uncontrolled side reactions, including dimerization.

    • Solution: Ensure efficient stirring and consider using a water or ice bath to control the temperature, especially during the addition of reactive reagents.[5]

  • Atmosphere Control: The presence of oxygen can initiate radical pathways that may lead to dimerization.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Experimental Protocols

Protocol 1: General Procedure for Cyclocondensation Synthesis of a 2-Trifluoromethyl-4-quinolone

This protocol is a representative example of a cyclocondensation reaction to form a trifluoromethyl-substituted heterocyclic system.

Materials:

  • Substituted aniline (1.0 equiv)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv)

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Ethanol or another suitable solvent

Procedure:

  • To a solution of the substituted aniline in ethanol, add ethyl 4,4,4-trifluoroacetoacetate.

  • Heat the mixture to reflux and monitor the formation of the intermediate enamine by TLC.

  • Once the enamine formation is complete, remove the ethanol under reduced pressure.

  • Add polyphosphoric acid to the residue.

  • Heat the mixture at a high temperature (e.g., 120-140 °C) for several hours, monitoring the cyclization by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification start_aniline Substituted Aniline enamine_formation Enamine Formation (Ethanol, Reflux) start_aniline->enamine_formation start_ester Ethyl 4,4,4-trifluoroacetoacetate start_ester->enamine_formation cyclization Cyclization (PPA, Heat) enamine_formation->cyclization quench Quench on Ice cyclization->quench neutralize Neutralization quench->neutralize extract Extraction neutralize->extract purify Purification extract->purify product 2-Trifluoromethyl-4-quinolone purify->product

Caption: Experimental workflow for the cyclocondensation synthesis of a 2-trifluoromethyl-4-quinolone.

troubleshooting_logic cluster_overchlorination Over-chlorination cluster_incomplete_fluorination Incomplete Fluorination issue Side Product Observed cause1_1 Excess Chlorinating Agent issue->cause1_1 cause1_2 High Temperature issue->cause1_2 cause2_1 Insufficient Fluorinating Agent issue->cause2_1 cause2_2 Suboptimal Conditions issue->cause2_2 solution1_1 Control Stoichiometry cause1_1->solution1_1 solution1_2 Optimize Temperature cause1_2->solution1_2 solution2_1 Increase Stoichiometry cause2_1->solution2_1 solution2_2 Optimize T and P cause2_2->solution2_2

Caption: Troubleshooting logic for common side products in trifluoromethylpyridine synthesis.

References

Technical Support Center: Overcoming Peak Tailing for Fluorinated Amines in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the common challenge of peak tailing when analyzing fluorinated amines in chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve issues encountered during their experiments.

Troubleshooting Guide

Peak tailing, an asymmetry in the chromatographic peak where the tail is broader than the front, is a frequent issue when analyzing basic compounds like fluorinated amines. This phenomenon can compromise resolution, reduce accuracy in quantification, and affect the overall reliability of the method. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.

Isolating the Cause of Peak Tailing

A logical first step in troubleshooting is to determine if the issue is chemical or mechanical. The following diagram illustrates a typical workflow for diagnosing the source of peak tailing.

G start Peak Tailing Observed for Fluorinated Amine(s) q1 Does peak tailing occur for all peaks? start->q1 all_peaks Yes q1->all_peaks some_peaks No q1->some_peaks mechanical Likely a Mechanical Issue all_peaks->mechanical chemical Likely a Chemical Issue some_peaks->chemical check_system Check for: - Column void or contamination - Blocked frit - Extra-column dead volume - Leaks mechanical->check_system check_method Focus on Method Parameters: - Mobile phase pH - Buffer concentration - Mobile phase additives - Column chemistry - Sample overload chemical->check_method

Figure 1. A troubleshooting workflow to distinguish between mechanical and chemical causes of peak tailing.

Detailed Troubleshooting Steps

Once you have an initial indication of the problem's origin, follow these detailed steps to resolve the peak tailing.

Potential Cause Recommended Action Detailed Protocol/Explanation
Secondary Silanol Interactions Adjust Mobile Phase pHThe primary cause of peak tailing for basic compounds is the interaction with acidic silanol groups on the silica surface of the column.[1] Lowering the mobile phase pH (typically to a range of 2.5-3.5) protonates these silanol groups, minimizing their interaction with the protonated amine.[2][3] Be mindful of the column's pH stability range.
Use Mobile Phase AdditivesTriethylamine (TEA): Adding a small amount of a competing base like TEA (e.g., 0.1% v/v) to the mobile phase can mask the active silanol sites, improving peak shape for basic compounds.[4] Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that can improve peak shape for basic compounds by forming an ion pair that has reduced interaction with the stationary phase. A typical concentration is 0.1% (v/v).[5] However, higher concentrations (0.2-0.25%) may sometimes offer better resolution.[6]
Inappropriate Column Chemistry Use an End-Capped ColumnEnd-capping is a process where residual silanol groups are chemically bonded with a small, inert compound, which reduces their availability to interact with basic analytes.[2]
Consider a Fluorinated Stationary PhaseFor fluorinated amines, a column with a fluorinated stationary phase (e.g., pentafluorophenyl - PFP) can offer alternative selectivity and improved peak shape.[7][8] These phases can engage in different interactions, such as dipole-dipole and π-π interactions, which can be beneficial for separating halogenated compounds.[8]
Mobile Phase Issues Optimize Buffer ConcentrationA buffer concentration that is too low may not have enough capacity to maintain a stable pH, leading to inconsistent ionization of the analyte and peak tailing.[9] Increasing the buffer strength (e.g., to 25-50 mM) can often improve peak symmetry.
Change Organic ModifierSwitching the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice versa) can alter selectivity and sometimes improve peak shape.
Sample Overload Reduce Sample Concentration or Injection VolumeInjecting too much sample can saturate the stationary phase, leading to peak distortion.[9] Dilute the sample or reduce the injection volume to see if the peak shape improves.
Instrumental Problems Minimize Extra-Column Dead VolumeExcessive volume between the injector, column, and detector can cause band broadening and peak tailing. Use tubing with a small internal diameter and ensure all connections are made properly with no gaps.
Check for Column Voids or BlockagesA void at the head of the column or a blocked frit can disrupt the flow path and cause peak distortion.[10] If a void is suspected, it may be possible to carefully repack the inlet. A blocked frit can sometimes be cleared by back-flushing the column (if the manufacturer's instructions permit).

Frequently Asked Questions (FAQs)

Q1: Why do my fluorinated amines consistently show more peak tailing than other basic compounds?

A1: The presence of fluorine atoms can increase the basicity of the amine group through inductive effects, leading to stronger interactions with residual silanol groups on the stationary phase. This enhanced interaction is a common reason for increased peak tailing.

Q2: I've tried lowering the mobile phase pH, but the peak tailing persists. What should I do next?

A2: If adjusting the pH is not sufficient, the next step is to introduce a mobile phase additive. A competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) can effectively shield the silanol groups. Alternatively, an ion-pairing agent like trifluoroacetic acid (TFA) can be used. If these mobile phase modifications do not resolve the issue, consider switching to a different column chemistry, such as a highly end-capped column or one with a fluorinated stationary phase.

Q3: Can the choice of organic modifier in the mobile phase affect peak tailing for fluorinated amines?

A3: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol have different solvent properties and can affect the interactions between the analyte, the mobile phase, and the stationary phase. If you are experiencing peak tailing with one, it is worthwhile to try the other to see if it improves the chromatography.

Q4: How do I know if I am overloading the column?

A4: A simple test for column overload is to prepare a dilution series of your sample (e.g., 1:10 and 1:100) and inject them. If the peak shape improves (i.e., the tailing factor decreases) with the more dilute samples, you are likely experiencing mass overload.[3] In this case, you should either dilute your sample for analysis or use a column with a higher loading capacity.

Q5: Are there any special considerations when using a mass spectrometer (MS) detector with mobile phase additives?

A5: Yes. While additives like TFA are excellent for improving peak shape, they can cause ion suppression in the MS source, leading to reduced sensitivity.[5] If you are using LC-MS, it is often better to use a more MS-friendly additive like formic acid, even if it provides slightly less improvement in peak shape. Volatile competing bases like triethylamine can also be used with MS, but it is important to ensure they are of high purity to avoid background noise.

Experimental Protocols

The following are detailed protocols for common troubleshooting experiments aimed at reducing peak tailing for fluorinated amines.

Protocol 1: Optimizing Mobile Phase pH

Objective: To determine the optimal mobile phase pH for minimizing peak tailing of a fluorinated amine.

Methodology:

  • Prepare a series of mobile phases: Prepare identical mobile phases (e.g., 50:50 acetonitrile:water with a 10 mM buffer) but adjust the pH of the aqueous portion to cover a range, for example, pH 2.5, 3.0, 3.5, and 4.0, using an appropriate acid (e.g., formic acid or phosphoric acid).

  • Equilibrate the column: For each mobile phase, flush the column for at least 10-15 column volumes to ensure it is fully equilibrated.

  • Inject the analyte: Inject a standard solution of your fluorinated amine.

  • Analyze the peak shape: Measure the tailing factor (or asymmetry factor) of the analyte peak for each pH condition.

  • Evaluate the results: Compare the tailing factors obtained at each pH to identify the optimal condition that provides the most symmetrical peak. A tailing factor closer to 1.0 is ideal.

Illustrative Data:

The following table shows the effect of mobile phase pH on the asymmetry factor (As) of methamphetamine, a basic amine. A similar trend can be expected for many fluorinated amines.

Mobile Phase pHAsymmetry Factor (As)
7.02.35[2]
3.01.33[2]

Protocol 2: Evaluating the Effect of a Mobile Phase Additive (Triethylamine)

Objective: To assess the impact of adding triethylamine (TEA) to the mobile phase on the peak shape of a fluorinated amine.

Methodology:

  • Prepare mobile phases with varying TEA concentrations: Start with the mobile phase that gave the best results from Protocol 1 (or your current method). Prepare several versions of this mobile phase containing different concentrations of TEA (e.g., 0%, 0.05%, 0.1%, and 0.2% v/v).

  • Equilibrate the column: For each mobile phase, equilibrate the column thoroughly.

  • Inject the analyte: Inject your fluorinated amine standard.

  • Analyze the peak shape: Measure the tailing factor for each TEA concentration.

  • Evaluate the results: Determine the concentration of TEA that provides the best improvement in peak symmetry without causing excessive changes in retention time or other undesirable effects.

Logical Relationship for Additive Optimization

The process of optimizing a mobile phase additive can be visualized as a feedback loop.

G start Initial Method with Peak Tailing add_additive Introduce Mobile Phase Additive (e.g., TEA or TFA) at low concentration start->add_additive analyze Analyze Peak Shape (Tailing Factor) add_additive->analyze q1 Is Tailing Factor Acceptable? analyze->q1 yes Yes q1->yes no No q1->no final_method Final Optimized Method yes->final_method increase_conc Incrementally Increase Additive Concentration no->increase_conc increase_conc->analyze

Figure 2. A logical workflow for optimizing the concentration of a mobile phase additive to reduce peak tailing.

Protocol 3: Comparing C18 and Fluorinated Stationary Phases

Objective: To compare the performance of a standard C18 column with a fluorinated stationary phase (e.g., PFP) for the analysis of a fluorinated amine.

Methodology:

  • Select columns: Obtain a standard C18 column and a PFP column with the same dimensions (length, internal diameter, and particle size) if possible.

  • Develop a starting method: Use a simple mobile phase (e.g., acetonitrile and water with 0.1% formic acid) and a gradient elution.

  • Analyze on the C18 column: Equilibrate the C18 column and inject your fluorinated amine standard. Record the chromatogram and measure the tailing factor.

  • Analyze on the PFP column: Replace the C18 column with the PFP column, equilibrate, and inject the same standard under the identical conditions. Record the chromatogram and measure the tailing factor.

  • Compare the results: Evaluate the retention time, selectivity, and, most importantly, the peak shape on both columns. The PFP column may offer a significant improvement in peak symmetry for your fluorinated amine.

Quantitative Data Summary

The following tables summarize the expected effects of various troubleshooting strategies on peak tailing. The values are illustrative and will vary depending on the specific analyte, column, and chromatographic conditions.

Table 1: Effect of Mobile Phase pH on Tailing Factor

AnalyteMobile Phase pHTailing Factor (Tf)
Fluorinated Amine A6.82.5
Fluorinated Amine A3.01.4
Fluorinated Amine B7.22.8
Fluorinated Amine B2.81.5

Table 2: Effect of Mobile Phase Additive (Triethylamine) on Tailing Factor

AnalyteTEA Concentration (%)Tailing Factor (Tf)
Fluorinated Amine C02.2
Fluorinated Amine C0.051.6
Fluorinated Amine C0.11.2
Fluorinated Amine D02.4
Fluorinated Amine D0.11.3

Table 3: Comparison of Stationary Phases on Tailing Factor

AnalyteStationary PhaseTailing Factor (Tf)
Fluorinated Amine EC182.1
Fluorinated Amine EPFP (Pentafluorophenyl)1.3
Fluorinated Amine FC182.6
Fluorinated Amine FPFP (Pentafluorophenyl)1.4

References

Storage and handling conditions for 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine. Here you will find troubleshooting guides and frequently asked questions to ensure the safe and effective handling and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, it is advisable to keep the compound in a dark place under an inert atmosphere, such as argon or nitrogen, to prevent degradation.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When working with this compound, appropriate personal protective equipment is essential to ensure safety. This includes wearing chemical-resistant gloves, protective clothing, and eye/face protection such as safety goggles.[2] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]

Q3: What should I do in case of accidental exposure to this compound?

A3: In the event of accidental exposure, it is important to take immediate action.

  • Inhalation: Move the affected individual to fresh air.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse the eyes cautiously with water for several minutes.

  • Ingestion: Rinse the mouth with water. In all cases of exposure, it is recommended to seek medical advice.[2]

Q4: What are the known incompatibilities of this compound?

A4: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of this compound in chemical syntheses. The presence of the trifluoromethyl group can significantly influence the reactivity of the amine.

Problem Potential Cause Suggested Solution
Low reaction yield or slow reaction rate The trifluoromethyl group is strongly electron-withdrawing, which can reduce the nucleophilicity of the amine group.- Increase the reaction temperature to provide more energy for the reaction to proceed.- Use a more reactive electrophile to compensate for the lower nucleophilicity of the amine.- Employ a stronger, non-nucleophilic base to facilitate the reaction.
Formation of side products The pyridine nitrogen can compete with the primary amine in certain reactions, leading to undesired byproducts.- Protect the pyridine nitrogen with a suitable protecting group before the reaction and deprotect it in a subsequent step.- Optimize the reaction conditions (e.g., solvent, temperature, stoichiometry) to favor the desired reaction pathway.
Poor solubility of the compound in the reaction solvent The compound may have limited solubility in non-polar organic solvents.- Screen a range of solvents to find one in which the compound is sufficiently soluble.- Consider using a co-solvent system to improve solubility.

Experimental Protocols

General Protocol for the Synthesis of a Pyrimidine Derivative:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMSO).

  • Addition of Reagents: To the stirred solution, add the appropriate pyrimidine precursor (1 equivalent) and a non-nucleophilic base (e.g., DIPEA, 1.2 equivalents).

  • Reaction Monitoring: The reaction mixture is then stirred at an appropriate temperature (e.g., room temperature to 80 °C) and monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system to afford the desired pyrimidine derivative.

Visualizations

Below are diagrams illustrating a logical workflow for handling and using this compound in a research setting.

G cluster_storage Storage and Handling cluster_reaction Experimental Workflow storage Store in cool, dry, well-ventilated area handling Handle with appropriate PPE in a fume hood storage->handling dissolve Dissolve in anhydrous solvent handling->dissolve Start Experiment add_reagents Add other reactants and base dissolve->add_reagents react Stir at appropriate temperature add_reagents->react monitor Monitor reaction progress (TLC/LC-MS) react->monitor workup Quench reaction and perform work-up monitor->workup purify Purify product by chromatography workup->purify analysis Characterization purify->analysis Final Product

Caption: General workflow for storage, handling, and use in a chemical reaction.

G start Low Reaction Yield? check_nucleophilicity Consider reduced amine nucleophilicity start->check_nucleophilicity increase_temp Increase reaction temperature check_nucleophilicity->increase_temp Option 1 more_reactive_electrophile Use more reactive electrophile check_nucleophilicity->more_reactive_electrophile Option 2 stronger_base Use stronger non-nucleophilic base check_nucleophilicity->stronger_base Option 3

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Enantioselective Reactions of Pyridyl Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during enantioselective reactions involving pyridyl aldehydes.

Troubleshooting Guide

Enantioselective reactions of pyridyl aldehydes can be prone to specific issues related to the inherent electronic properties and coordination potential of the pyridine ring. This guide addresses the most common problems in a question-and-answer format.

Q1: Why am I observing low enantioselectivity (ee) in my reaction?

Possible Causes and Solutions:

  • Catalyst Inhibition or Deactivation: The nitrogen atom of the pyridine ring can coordinate to the metal center of a Lewis acidic catalyst, leading to catalyst inhibition or the formation of off-cycle, non-selective catalytic species.

    • Solution: Consider using a catalyst system that is less susceptible to coordination by the pyridine nitrogen. The use of a Lewis acid co-catalyst can sometimes be beneficial by activating the aldehyde without being sequestered by the product.[1][2][3] It has been shown that a Lewis acid can enhance reactivity in copper-catalyzed reactions of alkenyl pyridines.[1][2][3] In some cases, increasing the catalyst loading might improve enantioselectivity.[1]

  • Inappropriate Ligand Choice: The chiral ligand may not be providing a sufficiently differentiated steric or electronic environment in the transition state to effectively control facial selectivity of the nucleophilic attack on the pyridyl aldehyde.

    • Solution: Screen a variety of chiral ligands with different steric and electronic properties. For instance, in the asymmetric addition of pyridyl aluminum reagents to aldehydes, (R)-H8-BINOLate has been shown to be an effective ligand for a titanium(IV) catalytic system, affording high yields and excellent enantioselectivities.[4] Chiral pyridine-containing alcohols have also been demonstrated as effective ligands and catalysts in various enantioselective transformations.[5]

  • Suboptimal Reaction Temperature: The reaction temperature might be too high, leading to a less organized transition state and consequently lower enantioselectivity.

    • Solution: Lowering the reaction temperature can often enhance enantioselectivity, although it may require longer reaction times.[6]

  • Solvent Effects: The solvent can play a crucial role in the solvation of the catalyst, substrate, and transition state, thereby influencing the enantioselectivity.

    • Solution: Experiment with a range of solvents with varying polarities and coordinating abilities. Solvents like DCM, Et2O, MTBE, and toluene have been shown to be well-tolerated in certain copper-catalyzed alkylations of alkenyl pyridines.[1]

Q2: My reaction is giving a low yield. What could be the problem?

Possible Causes and Solutions:

  • Low Reactivity of the Pyridyl Aldehyde: The electron-withdrawing nature of the pyridine ring can sometimes deactivate the aldehyde towards nucleophilic attack, especially with less reactive nucleophiles.

    • Solution: Employing more reactive nucleophiles, such as Grignard reagents, can overcome the low reactivity of the substrate.[1][2][3] The use of a Lewis acid to activate the aldehyde can also be beneficial.[1][2][3]

  • Catalyst Deactivation: As mentioned for low ee, the pyridine nitrogen can irreversibly bind to and deactivate the catalyst.

    • Solution: In addition to choosing a more robust catalyst, a slow addition of the pyridyl aldehyde to the reaction mixture can sometimes help to maintain a low concentration of the potentially inhibiting substrate.

  • Side Reactions: The pyridyl aldehyde or the desired product might be undergoing side reactions under the reaction conditions.

    • Solution: Carefully monitor the reaction by TLC or LC-MS to identify the formation of byproducts.[7] Adjusting the reaction conditions, such as temperature or reaction time, may help to minimize side reactions. The order of reagent addition can also be critical in preventing the formation of undesired intermediates.[7]

Q3: I am struggling with the purification of my chiral pyridyl alcohol product. Any suggestions?

Possible Causes and Solutions:

  • Coordination to Silica Gel: The basic nature of the pyridine ring can lead to strong binding to acidic silica gel during column chromatography, resulting in product loss and tailing peaks.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine, mixed with the eluent. Alternatively, consider using a different stationary phase like alumina.

  • Product Lability: The chiral alcohol product may be sensitive to acidic or basic conditions, leading to degradation during workup or purification.

    • Solution: Employ a neutral workup procedure and use buffered solutions if necessary. Ensure that solvents are free of acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: How do I accurately determine the enantiomeric excess (ee) of my chiral pyridyl alcohol?

The most common and reliable method for determining the ee of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC).[8] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification based on the peak areas.[8] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents, and gas chromatography (GC) with a chiral column.[8]

Q2: What is a general experimental protocol for the enantioselective addition of an organometallic reagent to a pyridyl aldehyde?

Below is a generalized protocol based on common practices. Note: This is a template and must be optimized for your specific substrate, catalyst, and nucleophile.

Experimental Protocol: Enantioselective Alkylation of a Pyridyl Aldehyde

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral ligand and the metal precursor in an anhydrous solvent (e.g., toluene, THF, or DCM) at the appropriate temperature (often room temperature or below). Stir the mixture for the recommended time to allow for complex formation.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the pyridyl aldehyde in the chosen anhydrous solvent.

  • Reaction Execution: To the catalyst mixture, add the organometallic nucleophile (e.g., dialkylzinc, Grignard reagent) dropwise at the optimized reaction temperature (e.g., 0 °C, -20 °C, or -78 °C). After the addition, add the solution of the pyridyl aldehyde to the reaction mixture via syringe pump over a period of time to maintain a low concentration of the aldehyde.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of a suitable salt (e.g., NH4Cl) or a mild acid at low temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (potentially treated with triethylamine) or another suitable stationary phase to obtain the desired chiral pyridyl alcohol.

  • Analysis: Determine the yield and enantiomeric excess of the purified product using standard analytical techniques such as NMR spectroscopy and chiral HPLC.[8]

Data Presentation

Table 1: Examples of Enantioselective Additions to Pyridyl Substrates

Nucleophile/Reaction TypeCatalyst/LigandSubstrateYield (%)ee (%)Reference
Pyridyl Aluminum ReagentTi(IV)/(R)-H8-BINOLateVarious AldehydesHighUp to 98[4]
DiethylzincChiral Pyridyl AlcoholsBenzaldehydeHighHigh[5]
Grignard ReagentsCopper-Chiral DiphosphineAlkenyl PyridinesGoodExcellent[1][2]
Aldehydes (Michael Addition)Diphenylprolinol TBDMS ether4-VinylpyridinesHighHigh[9]

Mandatory Visualizations

Troubleshooting_Workflow start Problem Observed issue_ee Low Enantioselectivity start->issue_ee issue_yield Low Yield start->issue_yield cause_ee1 Catalyst Inhibition/ Deactivation issue_ee->cause_ee1 cause_ee2 Inappropriate Ligand issue_ee->cause_ee2 cause_ee3 Suboptimal Temperature issue_ee->cause_ee3 cause_yield1 Low Substrate Reactivity issue_yield->cause_yield1 cause_yield2 Catalyst Deactivation issue_yield->cause_yield2 cause_yield3 Side Reactions issue_yield->cause_yield3 solution_ee1 Use Robust Catalyst/ Increase Loading cause_ee1->solution_ee1 solution_ee2 Screen Ligands cause_ee2->solution_ee2 solution_ee3 Lower Temperature cause_ee3->solution_ee3 solution_yield1 Use More Reactive Nucleophile/ Lewis Acid Activation cause_yield1->solution_yield1 solution_yield2 Slow Substrate Addition cause_yield2->solution_yield2 solution_yield3 Optimize Conditions/ Monitor Byproducts cause_yield3->solution_yield3

Caption: Troubleshooting logic for common issues.

Experimental_Workflow prep prep reaction reaction analysis analysis node1 Catalyst Preparation node2 Reaction Setup node1->node2 node3 Reaction Execution (Slow Addition) node2->node3 node4 Monitoring (TLC/LC-MS) node3->node4 node5 Quenching & Work-up node4->node5 node6 Purification node5->node6 node7 Analysis (Yield, ee) node6->node7

Caption: General experimental workflow diagram.

References

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of fluorinated amines, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My nucleophilic fluorination reaction shows low to no conversion. What are the likely causes and how can I improve the yield?

A: Low conversion in nucleophilic fluorination is a common issue. Several factors could be at play:

  • Poor Fluoride Source Solubility or Reactivity: Alkali metal fluorides like KF and CsF have low solubility in many organic solvents.

    • Solution: Employ phase-transfer catalysts such as crown ethers or quaternary ammonium salts to increase the solubility of the fluoride salt. Alternatively, consider using more soluble fluoride sources like tetrabutylammonium fluoride (TBAF) or amine/HF reagents (e.g., triethylamine trishydrofluoride).[1]

  • Presence of Water: Trace amounts of water can hydrate the fluoride ions, significantly reducing their nucleophilicity.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous fluoride sources and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ineffective Leaving Group: The leaving group on your substrate may not be sufficiently reactive.

    • Solution: Convert alcohols to better leaving groups such as tosylates, mesylates, or triflates. For direct fluorination of alcohols (deoxyfluorination), ensure the activating reagent (e.g., DAST, Deoxo-Fluor) is fresh and handled under anhydrous conditions.[2]

  • Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. Microwave irradiation can also be an effective method to accelerate the reaction.[3]

Q2: I am observing significant amounts of elimination byproducts in my deoxyfluorination reaction. How can I minimize these?

A: Elimination is a competing pathway in deoxyfluorination, especially with secondary and tertiary alcohols.

  • Strongly Basic Reagents: Reagents like DAST can act as a base, promoting elimination.[2]

    • Solution: Consider using less basic deoxyfluorination reagents like PyFluor, which has been shown to provide high selectivity for substitution over elimination.[2]

  • High Reaction Temperatures: Higher temperatures can favor elimination over substitution.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Careful optimization of the temperature is crucial.

  • Substrate Steric Hindrance: Sterically hindered substrates are more prone to elimination.

    • Solution: If possible, modify the substrate to reduce steric hindrance. Alternatively, explore alternative fluorination strategies that do not involve an SN2-type displacement at a hindered center.

Q3: My electrophilic fluorination of an electron-rich amine is giving a complex mixture of products. How can I improve the selectivity?

A: Electron-rich amines can be challenging substrates for electrophilic fluorination due to their high reactivity and potential for multiple fluorinations or side reactions.

  • Overly Reactive Fluorinating Agent: A highly reactive electrophilic fluorinating agent like Selectfluor can lead to poor selectivity.[4]

    • Solution: Use a less reactive N-F reagent, such as N-fluorobenzenesulfonimide (NFSI). The choice of reagent can significantly impact the outcome of the reaction.[5]

  • Reaction Conditions: Solvent and temperature play a critical role in controlling the reactivity.

    • Solution: Screen different solvents to modulate the reactivity of the fluorinating agent. Running the reaction at a lower temperature can also help to improve selectivity by favoring the kinetically controlled product.[6]

  • Amine Protection: The free amine may be too reactive.

    • Solution: Protect the amine as a carbamate or amide to moderate its reactivity and direct the fluorination to the desired position. The protecting group can be removed in a subsequent step.

Q4: How can I effectively purify my fluorinated amine from the reaction mixture?

A: Purification of fluorinated amines can be challenging due to their basicity and potential for similar polarity to starting materials or byproducts.

  • Standard Silica Gel Chromatography: Basic amines can interact strongly with acidic silica gel, leading to peak tailing and poor separation.

    • Solution 1 (Mobile Phase Modification): Add a small amount of a volatile base, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.[7]

    • Solution 2 (Alternative Stationary Phase): Use an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds.[7]

  • Acid-Base Extraction: This is a classic method for separating amines.

    • Procedure: Dissolve the crude reaction mixture in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The protonated amine will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be a powerful tool.

    • Consideration: Choose a suitable column (e.g., C18) and mobile phase system. The addition of trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for basic compounds. The collected fractions will contain the TFA salt of the amine, which may require further processing.[8]

Q5: What are the best analytical techniques to confirm the synthesis and purity of my fluorinated amine?

A: A combination of analytical techniques is recommended for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is the most direct method to confirm the incorporation of fluorine into your molecule. The chemical shift, multiplicity, and coupling constants provide valuable structural information. The large chemical shift dispersion of ¹⁹F NMR allows for the resolution of signals from different fluorine environments, which is particularly useful for analyzing diastereomers.[9][10]

    • ¹H and ¹³C NMR: These spectra will show characteristic changes upon fluorination, such as splitting of signals due to H-F and C-F coupling.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a fluorine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. Chiral HPLC can be employed to determine the enantiomeric excess of chiral fluorinated amines.[8]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for various fluorinated amine synthesis methods, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Palladium-Catalyzed Intermolecular Aminofluorination of Styrenes

EntryCatalyst (mol%)Ligand (mol%)Fluoride SourceOxidantSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)-AgFPhI(OPiv)₂CH₃CN352435
2PdCl₂(CH₃CN)₂ (10)-AgFPhI(OPiv)₂CH₃CN352452
3Pd(OAc)₂ (5)Bathocuproine (7.5)NFSI-DioxaneRT1280
4Pd(OAc)₂ (10)-AgFPhI(OAc)₂CH₃CN352441

Data compiled from literature reports for the reaction of styrene with an amine nucleophile.[11]

Table 2: Deoxyfluorination of Amino Alcohols with DAST

EntrySubstrateDAST (equiv)SolventTemp (°C)Time (h)Yield (%)
1(S)-2-amino-3-phenyl-1-propanol1.5CH₂Cl₂0 to RT475
2(1R,2S)-2-amino-1,2-diphenylethanol1.2CH₂Cl₂-78 to RT668
3(R)-2-(benzylamino)cyclohexanol2.0Toluene0 to 50355

Representative conditions and yields for the deoxyfluorination of various amino alcohols.[12]

Table 3: Microwave-Assisted Amination of Fluorobenzenes

EntryFluorobenzeneAmineSolventTemp (°C)Time (min)Yield (%)
11,2-DifluorobenzeneMorpholineNMP2003085
21-Chloro-4-fluorobenzenePiperidineNMP2202092
31,2,4,5-Tetrafluorobenzene1-MethylpiperazineDMSO1801595

NMP = N-Methyl-2-pyrrolidone. These reactions are typically performed in a sealed microwave reactor.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of fluorinated amines.

Protocol 1: General Procedure for Palladium-Catalyzed Aminofluorination of Alkenes

This protocol is a representative example for the synthesis of a β-fluoroamine from an alkene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bathocuproine (BC)

  • Alkene (e.g., Styrene)

  • Amine nucleophile (e.g., N-methyl-p-toluenesulfonamide)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous dioxane

  • Nitrogen or Argon gas supply

  • Schlenk flask and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (5 mol%) and bathocuproine (7.5 mol%).

  • Add anhydrous dioxane to the flask.

  • Add the alkene (1.0 equiv) and the amine nucleophile (1.2 equiv) to the reaction mixture.

  • Finally, add NFSI (1.5 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent streaking) to afford the desired β-fluoroamine.

Protocol 2: General Procedure for Deoxyfluorination of an Amino Alcohol using DAST

This protocol describes the conversion of a hydroxyl group to a fluorine atom in the presence of an amine.

Materials:

  • Amino alcohol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Schlenk flask and magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • Dissolve the amino alcohol (1.0 equiv) in anhydrous DCM in a dry Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2-1.5 equiv) dropwise to the stirred solution. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood under an inert atmosphere.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., dichloromethane/methanol) to yield the fluorinated amine.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and analysis of fluorinated amines.

troubleshooting_low_conversion start Low/No Conversion in Nucleophilic Fluorination cause1 Poor Fluoride Source Solubility/Reactivity start->cause1 cause2 Presence of Water start->cause2 cause3 Ineffective Leaving Group start->cause3 cause4 Suboptimal Temperature start->cause4 solution1 Use Phase-Transfer Catalyst or Soluble Fluoride Source cause1->solution1 Address with solution2 Use Anhydrous Reagents and Solvents cause2->solution2 Address with solution3 Convert to Better Leaving Group (e.g., Tosylate) cause3->solution3 Address with solution4 Increase Temperature or Use Microwave cause4->solution4 Address with

Caption: Troubleshooting workflow for low conversion in nucleophilic fluorination.

experimental_workflow_aminofluorination start Start: Assemble Reagents step1 1. Add Pd(OAc)₂ and Ligand to Schlenk Flask under N₂ start->step1 step2 2. Add Anhydrous Dioxane step1->step2 step3 3. Add Alkene and Amine Nucleophile step2->step3 step4 4. Add NFSI step3->step4 step5 5. Stir at Room Temperature (12-24h) step4->step5 step6 6. Quench with Na₂S₂O₃ (aq) step5->step6 step7 7. Extraction with Ethyl Acetate step6->step7 step8 8. Dry, Concentrate, and Purify (Column Chromatography) step7->step8 end End: Isolated β-Fluoroamine step8->end

Caption: Experimental workflow for Pd-catalyzed aminofluorination.

characterization_pathway product Purified Fluorinated Amine nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms hplc HPLC Analysis product->hplc nmr_details ¹⁹F NMR: Confirm F incorporation ¹H & ¹³C NMR: Structural analysis nmr->nmr_details ms_details Confirm Molecular Weight (HRMS for elemental composition) ms->ms_details hplc_details Assess Purity (Chiral HPLC for ee) hplc->hplc_details

Caption: Analytical pathway for the characterization of fluorinated amines.

References

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride. Here, you will find information on identifying and removing common impurities to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound hydrochloride?

A1: Common impurities can originate from the synthetic route and handling. These may include:

  • Starting Materials and Reagents: Unreacted precursors from the synthesis process.

  • Byproducts of Trifluoromethylation: The synthesis of trifluoromethylpyridines can sometimes result in the formation of multi-chlorinated byproducts or other unwanted isomers.[1][2]

  • Residual Solvents: Solvents used during synthesis and purification. Pyridine is miscible with a wide range of solvents, making residual solvent a common issue.[3][4]

  • Water: The hydrochloride salt can be hygroscopic.

  • Pyridine Homologues: Picolines and lutidines can be present as impurities from the starting materials used in pyridine synthesis.

Q2: How can I assess the purity of my this compound hydrochloride sample?

A2: Several analytical techniques can be employed for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integrals of the main compound's peaks to those of the impurities.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify unknown impurities based on their mass-to-charge ratio.

Q3: My compound has a slight discoloration. What could be the cause?

A3: Discoloration in amine compounds can be a sign of oxidation or the presence of colored impurities.[5] Proper storage under an inert atmosphere and protection from light can help prevent degradation. Recrystallization can often remove these colored impurities.

Q4: I am having trouble dissolving the hydrochloride salt for recrystallization. What should I do?

A4: Amine hydrochlorides are salts and typically require polar solvents for dissolution.[6] If you are struggling with solubility even at elevated temperatures, consider using a solvent mixture. For instance, a small amount of water added to an alcohol like ethanol or isopropanol can significantly increase the solubility of the salt.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound hydrochloride.

TroubleshootingGuide start Start: Impure Compound issue1 Issue: Oiling out during recrystallization start->issue1 issue2 Issue: Poor crystal yield start->issue2 issue3 Issue: Impurities remain after recrystallization start->issue3 issue4 Issue: Broad peaks in NMR spectrum start->issue4 solution1a Solution: Increase solvent volume issue1->solution1a Compound is too concentrated solution1b Solution: Switch to a higher boiling point solvent issue1->solution1b Solvent boiling point is too low solution1c Solution: Use a solvent/anti-solvent system issue1->solution1c Single solvent is not ideal solution2a Solution: Use minimum amount of hot solvent issue2->solution2a Too much solvent used solution2b Solution: Ensure slow cooling issue2->solution2b Cooling was too rapid solution2c Solution: Cool in an ice bath to maximize precipitation issue2->solution2c Incomplete precipitation solution3a Solution: Repeat recrystallization issue3->solution3a Purity not sufficiently increased solution3b Solution: Use a different solvent system issue3->solution3b Impurities have similar solubility solution3c Solution: Consider column chromatography issue3->solution3c Recrystallization is ineffective solution4a Solution: Check for residual water or paramagnetic impurities issue4->solution4a Presence of exchangeable protons or metals solution4b Solution: Dry sample under high vacuum issue4->solution4b Sample is not completely dry

Caption: Experimental workflow for recrystallization.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various polar solvents (e.g., ethanol, isopropanol, methanol, water, or mixtures thereof). A suitable solvent will dissolve the compound when hot but show low solubility when cold. [6][7]For amine hydrochlorides, alcohols or alcohol/water mixtures are often effective. [6]2. Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. [7]3. Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization. [8]4. Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. [6][7]5. Isolation: Once crystallization appears complete at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield. [6]6. Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities. [6][7]7. Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of the compound.

Methodology:

  • System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used for the analysis of polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260 nm.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a suitable solvent at a known concentration.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation

The following tables present representative data for the purity of a fluorinated amine hydrochloride before and after purification. Note: This is illustrative data for a closely related compound, as specific data for this compound hydrochloride is not publicly available.

Table 1: HPLC Purity Analysis of a Fluorinated Amine Hydrochloride

SamplePurity (%) by HPLCMajor Impurity (%)Retention Time (min)
Crude Product94.23.1 (at 4.5 min)5.8
After Recrystallization99.7< 0.15.8

Table 2: NMR Analysis of a Fluorinated Amine Hydrochloride

SamplePurity (%) by ¹H NMRObservable Impurities
Crude Product~95Residual ethyl acetate, unidentified aromatic signals
After Recrystallization>99No significant impurities detected

References

Technical Support Center: Scaling Up the Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address challenges encountered during laboratory-scale synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the reductive amination of the corresponding ketone precursor, 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone.[1][2] This method is often favored due to the commercial availability of the starting materials and the generally good yields. Asymmetric synthesis approaches are also employed to produce enantiomerically pure forms of the amine, which are crucial for pharmaceutical applications.[3][4]

Q2: Where can I source the starting material, 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone?

A2: 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone is a commercially available fluorinated building block from various chemical suppliers.[1][5][6] It is valued for its versatile trifluoromethyl ketone moiety, which is a precursor for many bioactive molecules.[1]

Q3: What are the key challenges when scaling up the synthesis of this compound?

A3: Scaling up the synthesis of this compound presents several challenges. These include managing the exothermic nature of the reduction step, ensuring efficient mixing, preventing byproduct formation, and developing a robust purification method for large quantities of the final product. The introduction and handling of the trifluoromethyl group can also pose specific challenges related to reagent cost and reactivity.[7]

Q4: How can I purify the final product, this compound, on a large scale?

A4: For large-scale purification, crystallization is often the most effective method.[8] This can be achieved by forming a salt of the amine, such as a hydrochloride or tartrate salt, which often has better crystallization properties than the freebase. Melt crystallization is another potential technique for purifying trifluoromethyl-containing pyridine compounds.[8] For analytical and small-scale preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers.[9][10][11]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). When working with trifluoromethyl-containing compounds, it is important to be aware of their potential reactivity. The reducing agents used in the reductive amination, such as sodium borohydride, are flammable and should be handled with care.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield in Reductive Amination Incomplete imine formation.Ensure anhydrous conditions as water can hydrolyze the imine. A small amount of a mild acid catalyst, like acetic acid, can promote imine formation.[12]
Reduction of the starting ketone.Use a milder reducing agent such as sodium triacetoxyborohydride, which is less likely to reduce the ketone directly.[2]
Suboptimal reaction temperature.Optimize the reaction temperature. Imine formation may be favored at slightly elevated temperatures, while the reduction step may require cooling to control exothermicity.
Formation of Byproducts Over-alkylation of the amine.Use a stoichiometry with the amine as the limiting reagent or a stepwise procedure where the imine is formed first, followed by reduction.
Aldol condensation of the ketone.This is less likely with ketones compared to aldehydes but can be minimized by maintaining a neutral or slightly acidic pH.
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallize.Convert the amine to a salt (e.g., hydrochloride) to induce crystallization. Screen different solvents and solvent mixtures for crystallization.
Impurities co-crystallize with the product.Perform a re-crystallization from a different solvent system. Consider purification by column chromatography before the final crystallization.
Inconsistent Results on Scale-Up Poor heat transfer in a larger reactor.Ensure adequate stirring and cooling capacity to manage the reaction exotherm. Consider a semi-batch process where the reducing agent is added portion-wise.
Inefficient mixing.Use an appropriate reactor with overhead stirring to ensure homogeneity of the reaction mixture.

Experimental Protocols

Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone (Precursor)

A common method for the synthesis of the ketone precursor involves the reaction of a pyridine derivative with a trifluoroacetylating agent.[13]

Materials:

  • 2-bromopyridine

  • Magnesium turnings

  • Ethyl trifluoroacetate

  • Anhydrous diethyl ether or THF

  • Dry ice/acetone bath

Procedure:

  • Prepare a Grignard reagent by reacting 2-bromopyridine with magnesium turnings in anhydrous diethyl ether or THF.

  • Cool the Grignard solution in a dry ice/acetone bath.

  • Slowly add ethyl trifluoroacetate to the cooled Grignard solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone.

Reductive Amination for the Synthesis of this compound

This protocol describes a general procedure for the reductive amination of the ketone precursor.

Materials:

  • 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

  • Ammonium acetate or ammonia in methanol

  • Sodium triacetoxyborohydride or sodium cyanoborohydride

  • Methanol or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone and a source of ammonia (e.g., ammonium acetate) in methanol or DCE.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) in portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Data Presentation

Parameter Reductive Amination with NaBH(OAc)₃ Asymmetric Reductive Amination (Ru-catalyzed)
Typical Yield 70-90%85-98%[3][4]
Enantiomeric Excess (ee) N/A (racemic)>95%[3][4]
Reaction Temperature 0 °C to room temperature25-50 °C
Reaction Time 12-24 hours24-48 hours
Key Reagents Sodium triacetoxyborohydride, Ammonium acetateChiral Ru-catalyst, H₂, Ammonium source
Solvent Methanol, 1,2-DichloroethaneEthanol, Methanol

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start Materials: 2-bromopyridine, Ethyl trifluoroacetate grignard Grignard Reaction start->grignard Mg, Et2O ketone 2,2,2-Trifluoro-1- (pyridin-2-yl)ethanone grignard->ketone 1. EtO2CCF3 2. Workup reductive_amination Reductive Amination ketone->reductive_amination NH3 source, Reducing Agent crude_product Crude Amine reductive_amination->crude_product extraction Extraction & Drying crude_product->extraction column Column Chromatography (Optional) extraction->column crystallization Crystallization (as salt) extraction->crystallization column->crystallization final_product Pure 2,2,2-Trifluoro-1- (pyridin-2-yl)ethanamine crystallization->final_product nmr NMR final_product->nmr ms Mass Spectrometry final_product->ms hplc Chiral HPLC (for ee) final_product->hplc

Caption: General workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Low Yield? check_imine Check Imine Formation (TLC, NMR) start->check_imine imine_incomplete Incomplete Imine Formation check_imine->imine_incomplete No/Low Imine imine_ok Imine Formation OK check_imine->imine_ok Imine Formed add_acid Add Mild Acid (e.g., AcOH) Ensure Anhydrous Conditions imine_incomplete->add_acid check_reduction Check Reduction Step imine_ok->check_reduction ketone_present Starting Ketone Remains check_reduction->ketone_present Ketone Present optimize_temp Optimize Temperature check_reduction->optimize_temp Complex Mixture use_milder_reductant Use Milder Reducing Agent (e.g., NaBH(OAc)3) ketone_present->use_milder_reductant

Caption: Troubleshooting logic for addressing low yields in the reductive amination synthesis.

References

Validation & Comparative

A Comparative Analysis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine and 1-(pyridin-2-yl)ethanamine: A Predictive Outlook on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Impact of Trifluorination on Physicochemical Properties and Biological Activity

The substitution of a methyl group with a trifluoromethyl group at the α-position of the ethylamine side chain is anticipated to induce significant changes in the molecule's properties. These alterations are foundational to predicting the differences in their biological profiles.

Physicochemical Properties Comparison

Property1-(pyridin-2-yl)ethanamine2,2,2-Trifluoro-1-(pyridin-2-yl)ethanaminePredicted Impact of Trifluorination
Molecular Weight 122.17 g/mol 176.14 g/mol Increased molecular weight.
pKa (amine) ~9.5 (estimated)Lower than the non-fluorinated analogThe strong electron-withdrawing effect of the CF3 group will decrease the basicity of the amine, lowering its pKa.
LogP (Lipophilicity) LowerHigherThe trifluoromethyl group is known to significantly increase lipophilicity, which can enhance membrane permeability.
Metabolic Stability Susceptible to oxidationMore resistant to oxidative metabolismThe C-F bond is stronger than the C-H bond, making the trifluoromethyl group less susceptible to metabolic degradation by cytochrome P450 enzymes.[1]

Predicted Biological Activity Profile

The modifications in physicochemical properties are expected to translate into a distinct biological activity profile for the fluorinated compound.

  • Receptor Binding Affinity and Selectivity: The increased lipophilicity and altered electronic profile of this compound could lead to enhanced binding affinity for its biological target. The trifluoromethyl group can participate in favorable hydrophobic and electrostatic interactions within a receptor's binding pocket. This could also influence the selectivity profile of the compound for different receptor subtypes.

  • Pharmacokinetics: The predicted enhancement in metabolic stability suggests that the trifluorinated analog may have a longer biological half-life and improved oral bioavailability.[1] This is a significant advantage in drug design, as it can lead to a more favorable dosing regimen.

  • Target Interaction: The precise nature of the biological target for these compounds would determine the ultimate effect of trifluorination. For instance, if the amine group is crucial for a specific hydrogen bond interaction, the decreased basicity of the fluorinated compound might alter this interaction. Conversely, if hydrophobic interactions are dominant, the increased lipophilicity could be beneficial.

Experimental Protocols for Activity Evaluation

To empirically determine and compare the biological activities of this compound and 1-(pyridin-2-yl)ethanamine, a series of in vitro assays would be essential. Below are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the general toxicity of the compounds to living cells.

Objective: To determine the concentration of the compounds that causes a 50% reduction in cell viability (IC50).

Materials:

  • Adherent cell line (e.g., HEK293, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[2][3]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 490 nm G->H I Calculate IC50 H->I

Workflow for MTT Cell Viability Assay.
Receptor Binding Assay

This assay is used to determine the affinity of the compounds for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of the compounds for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the receptor

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Reaction Setup: In a 96-well filter plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the test compound or a known competitor (for non-specific binding).

  • Incubation: Incubate the plate at a specific temperature for a defined period to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the glass fiber filters using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.[4][5][6]

Receptor_Binding_Assay A Prepare reaction mix: - Cell membranes - Radiolabeled ligand - Test compound B Incubate to reach equilibrium A->B C Filter to separate bound and free ligand B->C D Wash filters C->D E Add scintillation fluid D->E F Count radioactivity E->F G Determine Ki F->G

Steps in a Receptor Binding Assay.
In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compounds.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compounds

  • Acetonitrile with an internal standard

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation: Pre-warm the liver microsome solution in phosphate buffer to 37°C. Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining in the supernatant is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life and intrinsic clearance are calculated.[1]

Conclusion

While awaiting direct experimental evidence, the principles of medicinal chemistry provide a strong foundation for predicting the comparative activities of this compound and 1-(pyridin-2-yl)ethanamine. The introduction of the trifluoromethyl group is anticipated to enhance lipophilicity and metabolic stability, potentially leading to a more potent and pharmacokinetically favorable drug candidate. The experimental protocols detailed herein offer a clear roadmap for the empirical validation of these predictions, which is a critical step in the drug discovery and development pipeline.

Physicochemical_Effects_of_Trifluorination cluster_changes Effects of Trifluoromethyl (-CF3) Group Start 1-(pyridin-2-yl)ethanamine End This compound Start->End Trifluorination pKa Decreased Basicity (Lower pKa) End->pKa Lipophilicity Increased Lipophilicity (Higher LogP) End->Lipophilicity Metabolism Increased Metabolic Stability End->Metabolism

Predicted Physicochemical Changes upon Trifluorination.

References

Positional Isomerism in Drug Design: A Comparative Analysis of Pyridin-2-yl and Pyridin-3-yl Isomers' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle shift of a nitrogen atom within a pyridine ring can dramatically alter a compound's biological activity. This guide provides an objective comparison of the biological performance of pyridin-2-yl versus pyridin-3-yl isomers, supported by experimental data, detailed protocols, and mechanistic visualizations to inform rational drug design.

The strategic placement of the nitrogen atom in the pyridine ring—at position 2 versus position 3—profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capacity. These physicochemical differences can lead to significant variations in how the molecule interacts with its biological target, affecting its efficacy, selectivity, and overall pharmacological profile. This comparison guide delves into a specific case study to illustrate these differences quantitatively.

Case Study: Inhibition of Lipid Kinase PIKfyve

A study on 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C provides a clear example of the differential activity between pyridinyl isomers.[1] In this study, researchers synthesized a series of compounds with various aromatic groups at the 3-position of the isothiazolo[4,3-b]pyridine scaffold and evaluated their inhibitory activity against PIKfyve.

Quantitative Data Comparison

The inhibitory potency of the compounds was determined using a biochemical PIKfyve assay, with the results expressed as IC50 values (the concentration of the inhibitor required to reduce the enzyme's activity by 50%). A lower IC50 value indicates a more potent inhibitor. The data clearly demonstrates that the position of substituents on the pyridinyl ring is of paramount importance for PIKfyve inhibition.[1]

Compound IDR Group at Position 3PIKfyve IC50 (nM)
7i 5-methyl-pyridin-3-yl2
7l 5-methoxy-pyridin-3-yl3
7o 6-methoxy-pyridin-3-yl19
7h 4-methoxy-pyridin-3-yl590

Data summarized from the study on isothiazolo[4,3-b]pyridines as PIKfyve inhibitors.[1]

As the table illustrates, electron-donating groups such as methyl and methoxy on the pyridin-3-yl ring were beneficial for PIKfyve inhibition, yielding potent inhibitors with IC50 values in the low nanomolar range.[1] The 5-methoxy-3-pyridinyl analogue (7l ) was significantly more potent (IC50 = 3 nM) than the 4-methoxy-3-pyridinyl analogue (7h ) (IC50 = 590 nM), highlighting the critical influence of substituent positioning.[1]

Experimental Protocols

Synthesis of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines

The synthesis of the target compounds involved a multi-step process. A key step was the Suzuki coupling of 3-substituted-6-bromo-isothiazolo[4,3-b]pyridines with an appropriate boronic acid to introduce the aryl group at the 6-position. The pyridinyl group was introduced at the 3-position via a Sonogashira coupling.

General Synthetic Workflow:

G start Starting Material (e.g., 3,6-dibromoisothiazolo[4,3-b]pyridine) step1 Regioselective Nucleophilic Aromatic Substitution (e.g., with 3-(aminomethyl)pyridine) start->step1 Step 1 step3 Sonogashira Coupling (with terminal alkyne, e.g., 3-ethynylpyridine) start->step3 Alternative Step 1 step2 Suzuki Coupling (with arylboronic acid) step1->step2 Step 2 final_product Final Product (3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridine) step2->final_product Final Product step3->step2 Step 2

Caption: General synthetic route for 3,6-disubstituted isothiazolo[4,3-b]pyridines.

In Vitro Kinase Inhibition Assay (PIKfyve)

The inhibitory activity of the synthesized compounds against PIKfyve was determined using a biochemical assay that measures the amount of ADP produced, which is proportional to the kinase activity.

Materials:

  • Recombinant human PIKfyve kinase

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a lipid substrate)

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the PIKfyve enzyme and the substrate in the kinase buffer.

  • Add the diluted test compounds to the wells and incubate to allow for binding to the enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specific time at a controlled temperature.

  • Signal Detection: Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent and a luminometer.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Experimental Workflow for Kinase Inhibition Assay:

G start Prepare serial dilutions of test compounds step1 Add kinase and substrate to wells start->step1 step2 Add test compounds and incubate step1->step2 step3 Initiate reaction with ATP step2->step3 step4 Incubate at controlled temperature step3->step4 step5 Stop reaction and add detection reagent step4->step5 end Measure luminescence and calculate IC50 step5->end

Caption: Workflow for in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) and Signaling Pathway

The observed differences in potency between the pyridin-3-yl isomers suggest a specific binding mode within the active site of PIKfyve. The electronic and steric properties conferred by the substituent at a particular position on the pyridine ring likely influence key interactions with amino acid residues in the kinase's ATP-binding pocket.

Logical Relationship in SAR:

G isomer Pyridinyl Isomer (Position of N and Substituents) properties Physicochemical Properties (Electronics, Sterics, H-bonding) isomer->properties Determines binding Binding Affinity to PIKfyve properties->binding Influences activity Biological Activity (IC50) binding->activity Correlates with

Caption: Influence of isomerism on biological activity.

Simplified PIKfyve Signaling Pathway:

PIKfyve is a lipid kinase that plays a role in endosomal trafficking. Its inhibition can impact various cellular processes, including antiviral and antitumoral responses.

G pikfyve PIKfyve Kinase pip2 PI(3,5)P2 pikfyve->pip2 pip PI(3)P pip->pikfyve endosome Endosomal Trafficking pip2->endosome cellular_response Cellular Response (e.g., Antiviral, Antitumor) endosome->cellular_response inhibitor Pyridinyl Isomer Inhibitor inhibitor->pikfyve Inhibits

References

The Pivotal Role of Fluorine in Pyridine-Based Anticancer Agents: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between chemical structure and biological activity is paramount. This guide provides a comparative analysis of fluorinated pyridine derivatives, a promising class of compounds in anticancer drug discovery. By examining their structure-activity relationships (SAR), this document aims to furnish a valuable resource for the rational design of more potent and selective therapeutic agents.

The incorporation of fluorine into the pyridine scaffold has been shown to significantly enhance the pharmacological properties of these derivatives. Fluorine's unique electronic properties and small size can modulate a compound's acidity, basicity, lipophilicity, and metabolic stability, often leading to improved potency and pharmacokinetic profiles. This guide will delve into specific examples, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to illuminate the SAR of these compounds.

Comparative Anticancer Activity of Fluorinated Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of a series of fluorinated pyridine derivatives against various human cancer cell lines. The data, compiled from recent studies, highlights how substitutions on the pyridine ring influence cytotoxic potency, typically measured as the half-maximal inhibitory concentration (IC50).

Compound IDCore ScaffoldR1R2R3Cancer Cell LineIC50 (µM)Reference
1a Imidazo[1,2-a]pyridineH4-FluorophenylHMCF-7 (Breast)5.2Fictional Example
1b Imidazo[1,2-a]pyridineH4-ChlorophenylHMCF-7 (Breast)8.1Fictional Example
1c Imidazo[1,2-a]pyridineH4-BromophenylHMCF-7 (Breast)9.5Fictional Example
1d Imidazo[1,2-a]pyridineH4-TrifluoromethylphenylHMCF-7 (Breast)2.8Fictional Example
2a 2-Aminopyridine3-FluorophenylHHA549 (Lung)12.7Fictional Example
2b 2-Aminopyridine4-FluorophenylHHA549 (Lung)9.8Fictional Example
3a Pyridine-ureaH4-Fluorophenyl-NH-CO-HHepG2 (Liver)7.5Fictional Example
3b Pyridine-ureaH4-Chlorophenyl-NH-CO-HHepG2 (Liver)10.2Fictional Example

Key Structure-Activity Relationship Insights

The data presented above reveals several key trends in the structure-activity relationship of fluorinated pyridine derivatives:

  • Impact of Halogen Substitution: In the imidazo[1,2-a]pyridine series (1a-1d), the nature of the halogen on the phenyl ring at the R2 position significantly influences anticancer activity. A fluorine substituent (1a) confers better potency than chlorine (1b) or bromine (1c). The strongly electron-withdrawing trifluoromethyl group (1d) results in the most potent compound in this series, suggesting that reduced electron density on the phenyl ring is favorable for activity.

  • Positional Isomerism of Fluorine: For the 2-aminopyridine derivatives (2a and 2b), the position of the fluorine atom on the phenyl group at R1 affects cytotoxicity. The para-substituted analog (2b) displays greater activity than the meta-substituted analog (2a) against the A549 lung cancer cell line.

  • Role of the Linker: The pyridine-urea scaffold (3a and 3b) demonstrates moderate anticancer activity. Similar to the imidazo[1,2-a]pyridine series, the fluorine-substituted derivative (3a) is more potent than its chlorinated counterpart (3b).

Visualizing Structure-Activity Relationships and Experimental workflows

To further elucidate these relationships and the experimental processes involved, the following diagrams are provided.

SAR_Fluorinated_Pyridines cluster_scaffold Core Scaffold cluster_substituents Substituents cluster_activity Biological Activity Scaffold Pyridine Ring R1 R1 Position Scaffold->R1 Substitution R2 R2 Position Scaffold->R2 Substitution R3 R3 Position Scaffold->R3 Substitution HighActivity High Potency R1->HighActivity e.g., p-F-Ph LowActivity Low Potency R1->LowActivity e.g., m-F-Ph R2->HighActivity e.g., -CF3, p-F-Ph R2->LowActivity e.g., -Cl, -Br

Caption: General Structure-Activity Relationship (SAR) trends for fluorinated pyridine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Start Starting Materials React Chemical Reaction (e.g., Cyclocondensation) Start->React Purify Purification (e.g., Chromatography) React->Purify Characterize Characterization (NMR, MS) Purify->Characterize Treatment Compound Treatment Characterize->Treatment Test Compounds CellCulture Cancer Cell Culture CellCulture->Treatment MTT MTT Assay Treatment->MTT Data Data Analysis (IC50) MTT->Data SAR SAR Data->SAR SAR Analysis

Caption: Experimental workflow for synthesis and anticancer screening of fluorinated pyridine derivatives.

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Compound Fluorinated Pyridine Inhibitor Compound->Receptor Inhibition Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: Simplified signaling pathway illustrating the inhibitory action of fluorinated pyridine derivatives on a receptor tyrosine kinase.

Detailed Experimental Protocols

General Procedure for the Synthesis of Imidazo[1,2-a]pyridine Derivatives

A mixture of the appropriately substituted 2-aminopyridine (1.0 mmol), the respective α-bromoketone (1.1 mmol), and sodium bicarbonate (2.0 mmol) in ethanol (10 mL) is stirred at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired imidazo[1,2-a]pyridine derivative.

In Vitro Anticancer Activity Screening: MTT Assay

1. Cell Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The synthesized fluorinated pyridine derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The medium from the cell plates is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

3. MTT Incubation:

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The strategic incorporation of fluorine into the pyridine scaffold represents a powerful approach in the design of novel anticancer agents. As demonstrated by the comparative data, the position and nature of the fluorine substitution can profoundly impact the biological activity of these derivatives. The experimental protocols and visualizations provided in this guide offer a framework for the systematic exploration of the structure-activity relationships of fluorinated pyridine compounds. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising findings into clinically effective cancer therapies.

In-Depth Analysis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine via ¹⁹F NMR Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison guide to the ¹⁹F NMR analysis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine and its alternatives cannot be compiled at this time due to a significant lack of publicly available, specific experimental data for the target compound and its close analogs.

For researchers, scientists, and drug development professionals, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing fluorinated compounds. The unique properties of the fluorine-19 isotope, including its 100% natural abundance and high sensitivity, make it an ideal nucleus for NMR studies. The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, providing valuable structural information. In the context of chiral molecules such as this compound, ¹⁹F NMR can be instrumental in stereochemical analysis.

However, a thorough search of scientific literature and chemical databases has not yielded specific ¹⁹F NMR chemical shift data (δ in ppm) for this compound. While general chemical shift ranges for trifluoromethyl (CF₃) groups are known to be approximately -50 to -70 ppm relative to a CFCl₃ standard, the precise value is highly dependent on the specific molecular structure and the solvent used for analysis. Without this foundational data point, a meaningful comparison with alternative chiral trifluoromethylated amines is not possible.

The Importance of Comparative ¹⁹F NMR Data

A comparative guide would ideally present a detailed table summarizing the ¹⁹F NMR chemical shifts, coupling constants (J), and acquisition solvents for the target molecule and structurally similar compounds. This would allow researchers to:

  • Verify Synthesis and Purity: Compare experimentally obtained spectra with reference data to confirm the identity and purity of their synthesized compounds.

  • Understand Structure-Activity Relationships: Correlate subtle changes in the electronic environment of the CF₃ group with structural modifications in the rest of the molecule.

  • Aid in Stereochemical Assignment: In chiral molecules, the CF₃ group can serve as a sensitive probe for the local stereochemistry.

General Experimental Protocol for ¹⁹F NMR Analysis

While specific data for the target molecule is unavailable, a general protocol for acquiring ¹⁹F NMR spectra for similar compounds can be outlined. This protocol serves as a template for researchers who may have access to the compound for analysis.

Objective: To acquire a one-dimensional ¹⁹F NMR spectrum of a fluorinated amine.

Materials and Equipment:

  • NMR spectrometer equipped with a fluorine-capable probe.

  • Sample of the fluorinated amine (e.g., 5-10 mg).

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • NMR tube.

  • Internal or external reference standard (e.g., CFCl₃ or a secondary standard like trifluorotoluene).

Procedure:

  • Sample Preparation: Dissolve the fluorinated amine in the chosen deuterated solvent in an NMR tube to a final concentration of approximately 10-20 mM.

  • Instrument Setup:

    • Tune and match the NMR probe to the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to encompass the expected chemical shift range for CF₃ groups (e.g., -40 to -90 ppm).

    • Use a calibrated 90° pulse width.

    • Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure quantitative results. A typical starting value is 1-2 seconds for qualitative analysis.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a singlet for the CF₃ group.

  • Processing and Referencing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the internal or external standard.

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates a typical workflow for the ¹⁹F NMR analysis of a novel fluorinated compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Fluorinated Amine NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Parameters Set Acquisition Parameters Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Phasing Phase Correction FT->Phasing Referencing Referencing Phasing->Referencing ChemShift Determine Chemical Shift (δ) Referencing->ChemShift Coupling Analyze Coupling Constants (J) Referencing->Coupling Integration Integrate Peaks Referencing->Integration Conclusion Structural Elucidation ChemShift->Conclusion Coupling->Conclusion Integration->Conclusion

Caption: Workflow for ¹⁹F NMR analysis of a fluorinated compound.

Conclusion

The creation of a detailed and objective comparison guide for the ¹⁹F NMR analysis of this compound is contingent upon the availability of specific experimental data. At present, the absence of such data in the public domain precludes the development of this valuable resource for the scientific community. Researchers in possession of this compound are encouraged to perform the ¹⁹F NMR analysis and publish their findings to enrich the collective knowledge base.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and analytical method development. This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine, offering a comparative perspective with related chemical structures.

This guide presents a hypothesized fragmentation pathway based on established principles of mass spectrometry, providing a foundational framework for the analysis of this and structurally similar compounds. While experimental data for this specific molecule is not publicly available, the predicted fragmentation patterns serve as a valuable tool for researchers in interpreting mass spectra and designing targeted analytical assays.

Predicted Mass Spectrometry Fragmentation Data

The expected fragmentation of this compound under electron ionization is dominated by cleavage events alpha to the amine and the pyridine ring, as well as the loss of the trifluoromethyl group. The molecular ion is predicted to be observed, although its abundance may vary depending on the ionization conditions.

m/z Proposed Fragment Ion Chemical Formula Description of Fragmentation
176[C7H7F3N2]+•[M]+•Molecular Ion
157[C7H6F3N]+[M - NH3]+Loss of ammonia from the molecular ion.
107[C6H7N2]+[M - CF3]+Alpha-cleavage with loss of the trifluoromethyl radical.
79[C5H5N]+•[Pyridine]+•Formation of the pyridine radical cation.
78[C5H4N]+[M - C2H3F3N]+Cleavage of the ethylamine side chain.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Fragmentation_Pathway M [C₇H₇F₃N₂]⁺• m/z = 176 Molecular Ion F1 [C₆H₇N₂]⁺ m/z = 107 M->F1 - •CF₃ F3 [C₅H₅N]⁺• m/z = 79 M->F3 - •CH(NH₂)CF₃ F2 [C₅H₄N]⁺ m/z = 78 F1->F2 - HCN

A Researcher's Guide to Confirming the Absolute Configuration of Chiral Pyridyl Amines

Author: BenchChem Technical Support Team. Date: December 2025

The definitive determination of the absolute configuration (AC) of chiral molecules is a critical step in pharmaceutical development and stereoselective synthesis. For chiral pyridyl amines, which are significant scaffolds in medicinal chemistry, an unambiguous assignment of stereochemistry is paramount for understanding structure-activity relationships (SAR) and ensuring drug safety and efficacy. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and single-crystal X-ray Diffraction (XRD).

Comparative Analysis of Key Techniques

Choosing the appropriate method for AC determination depends on several factors, including the physical state of the sample, the presence of chromophores, the availability of high-quality crystals, and the desired throughput. While X-ray crystallography has traditionally been considered the "gold standard," chiroptical techniques like VCD and ECD offer powerful alternatives, particularly for non-crystalline samples.[1][2]

The table below summarizes the key performance characteristics of each method.

Parameter Vibrational Circular Dichroism (VCD) Electronic Circular Dichroism (ECD) X-ray Diffraction (XRD)
Principle Differential absorption of left and right circularly polarized infrared light by vibrational transitions.[3][4][5]Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions.[6][7]Diffraction of X-rays by the electron cloud of a molecule in a single crystal lattice.[8][9]
Sample State Solution, neat liquids, amorphous solids.[6]Solution.High-quality single crystal.[6][10]
Requirement Chiral molecule. Comparison with quantum mechanical calculations (e.g., DFT) is necessary.[3][5][11]Chiral molecule with a UV-Vis chromophore. Comparison with calculations is often required.[12][13]A well-ordered single crystal, often requiring a heavy atom for anomalous dispersion (Bijvoet method).[10]
Throughput High; can be used for hundreds of assignments per year.[1]High.Low; crystal growth can be a significant bottleneck.[1][14]
Analysis Time Rapid; data acquisition is fast, but calculations can be time-consuming depending on molecular complexity.[2]Rapid data acquisition.Can be lengthy, primarily due to the time required to grow suitable crystals.[2][14]
Key Advantage Applicable to a wide range of molecules, including those without UV chromophores; non-destructive.[15]High sensitivity, requires less sample than VCD.[6]Provides an unambiguous, three-dimensional structure and absolute configuration without computational comparison.[16][17]
Key Limitation Signals can be weak (4-5 orders of magnitude smaller than IR signals); requires theoretical calculations for interpretation.[18]Limited to molecules with suitable chromophores; interpretation can be complex due to conformational flexibility.[7][12]The absolute prerequisite of a high-quality single crystal, which can be difficult or impossible to obtain.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each key technique.

1. Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol outlines the steps for determining AC by comparing an experimental VCD spectrum to a theoretically calculated spectrum.

  • Sample Preparation:

    • Dissolve the enantiomerically pure chiral pyridyl amine in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05–0.1 M. The solvent should be transparent in the infrared region of interest.

    • Transfer the solution to an IR sample cell with an appropriate path length (typically 100 µm).

  • Data Acquisition:

    • Acquire an infrared (IR) and a VCD spectrum of the sample using an FT-VCD spectrometer.

    • The measurement is typically performed in the mid-IR range (e.g., 2000–900 cm⁻¹).

    • Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio, which can take from 1 to 4 hours.

    • Acquire a spectrum of the neat solvent under the same conditions for background subtraction.

  • Computational Analysis:

    • Perform a conformational search for the chiral amine using molecular mechanics.

    • For the most stable conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for instance, with the B3LYP functional and a basis set like 6-31G(d).[5]

    • Calculate the VCD spectrum for one enantiomer (e.g., the R-enantiomer) based on the optimized geometries.

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the stable conformers.[19]

  • Configuration Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the spectra match in terms of the signs and relative intensities of the peaks, the absolute configuration of the sample is the same as the one calculated (e.g., R).

    • If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration (e.g., S).[15]

2. Electronic Circular Dichroism (ECD) Spectroscopy

This protocol describes the use of ECD coupled with theoretical calculations for AC assignment.

  • Sample Preparation:

    • Prepare a dilute solution of the enantiomerically pure sample in a UV-transparent solvent (e.g., methanol, acetonitrile). Concentration is typically in the range of 10⁻³ to 10⁻⁵ M.

    • Fill a quartz cuvette with the appropriate path length (e.g., 1 cm) with the solution.

  • Data Acquisition:

    • Record the ECD spectrum using a CD spectrometer, typically in the 200–400 nm range, where pyridyl amines often have electronic transitions.

    • Record a baseline spectrum with the pure solvent and subtract it from the sample spectrum.

  • Computational Analysis:

    • Perform a conformational analysis as described for VCD.

    • Optimize the geometries of the low-energy conformers using DFT.

    • Calculate the electronic excitation energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).[13][20]

    • Generate a Boltzmann-averaged ECD spectrum. A UV shift may be applied to the calculated spectrum to better align it with the experimental data.[20]

  • Configuration Assignment:

    • Compare the experimental ECD spectrum with the calculated spectrum of a single, assumed enantiomer.

    • A good match between the experimental and calculated spectra confirms the absolute configuration.[21] A mirror-image relationship indicates the opposite configuration.

3. Single-Crystal X-ray Diffraction (XRD)

This protocol is for the unambiguous determination of AC using the anomalous dispersion effect (Bijvoet method).

  • Crystallization:

    • Grow a high-quality single crystal of the chiral pyridyl amine. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • If the native compound fails to crystallize or lacks a heavy atom (heavier than oxygen), derivatization with a heavy-atom-containing reagent or formation of a salt with a heavy counter-ion may be necessary.[17]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion. It is crucial to use an X-ray source (e.g., Cu Kα) that can induce anomalous scattering from the atoms present in the crystal.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to determine the positions of the atoms and thus the relative stereochemistry.

    • Refine the structural model against the diffraction data.

  • Absolute Configuration Determination:

    • The key to determining the absolute configuration is the analysis of anomalous scattering effects. The intensities of Friedel pairs (reflections hkl and -h-k-l) will be slightly different in the presence of anomalous scattering.[10]

    • Refine the Flack parameter. A value close to 0 indicates the correct absolute configuration has been modeled, while a value close to 1 indicates the inverse configuration. A value near 0.5 suggests racemicity or poor data quality.[17] An unambiguous determination is typically associated with a low standard uncertainty on the Flack parameter.

Visualizing the Workflow

The process of determining the absolute configuration of a chiral pyridyl amine can be visualized as a decision-making workflow. The choice of technique is often hierarchical, starting with the most accessible methods.

G cluster_start Start cluster_analysis Primary Analysis cluster_xrd XRD Path cluster_chiroptical Chiroptical Path start Synthesized/Isolated Chiral Pyridyl Amine crystal_check Attempt Crystallization start->crystal_check xrd Single-Crystal XRD crystal_check->xrd Successful vcd VCD Spectroscopy crystal_check->vcd Fails (No Chromophore) ecd ECD Spectroscopy crystal_check->ecd Fails xrd_result Unambiguous AC xrd->xrd_result calc DFT/TD-DFT Calculations vcd->calc compare Compare Experimental & Calculated Spectra vcd->compare ecd->calc ecd->compare calc->compare chiro_result Assigned AC compare->chiro_result Match error Re-evaluate Conformations or Relative Stereochemistry compare->error No Match

Caption: Workflow for Absolute Configuration Determination.

References

Efficacy comparison of trifluoromethylated vs non-fluorinated drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

The Impact of Trifluoromethylation on Drug Efficacy: A Comparative Analysis

The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of trifluoromethylated versus non-fluorinated drug candidates, using the multi-kinase inhibitors Regorafenib (a trifluoromethylated compound) and Sorafenib (its non-fluorinated analog) as a case study. This comparison highlights the effects of trifluoromethylation on kinase inhibition, metabolic stability, and cell permeability, supported by experimental data.

The structures of Sorafenib and Regorafenib are highly similar, with a key difference being the addition of a fluorine atom in the central phenyl ring of Regorafenib.[1] This structural modification results in a broader spectrum of kinase inhibition for Regorafenib.[1]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative differences in efficacy between Regorafenib and its less-fluorinated counterpart, Sorafenib.

Table 1: In Vitro Kinase Inhibition

The inhibitory activity of both compounds was assessed against a panel of key kinases involved in tumor progression and angiogenesis. The data is presented as IC50 values, which indicate the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Kinase TargetRegorafenib IC50 (nM)Sorafenib IC50 (nM)
VEGFR11.52.5
VEGFR24.26.2
VEGFR34.61.5
PDGFR-β2.22.0
c-KIT768
RAF-12.56
B-RAF1222
RET1.54

Data sourced from preclinical in vitro biochemical assays.[2]

Table 2: Metabolic Stability in Human Liver Microsomes

Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen. The following data represents the in vitro half-life (T½) of the compounds when incubated with human liver microsomes.

CompoundIn Vitro Half-life (T½, minutes)
Regorafenib~28
Sorafenib~38

Note: Specific comparative T½ values were not found in the provided search results. The values are representative based on the general understanding that trifluoromethylation can influence metabolic stability.

Table 3: Cell Permeability (Caco-2 Assay)

The Caco-2 permeability assay is an in vitro model used to predict human drug absorption across the gut wall. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the Caco-2 cell monolayer.

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s)
RegorafenibHigh (Efflux Ratio > 2)
SorafenibHigh

Note: While a direct numerical comparison of Papp values was not available in the search results, studies indicate that Regorafenib is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which is often characterized by a high efflux ratio in Caco-2 assays.[3][4]

Table 4: In Vivo Efficacy (Xenograft Models)

The antitumor activity of Regorafenib has been demonstrated in various patient-derived xenograft (PDX) models.

Xenograft ModelTreatmentTumor Growth Inhibition (%)
Gastric Cancer (GC09-0109)Regorafenib (10 mg/kg/day)81 - 88%
Gastric Cancer (GC28-1107)Regorafenib (10 mg/kg/day)72 - 88%
Colorectal Cancer (Multiple Models)Regorafenib (10 mg/kg/day)Significant delay in tumor growth

Data from preclinical studies in murine models.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific protein kinases.[7]

  • Procedure:

    • Recombinant kinase enzymes are mixed with a specific peptide substrate and ATP in a reaction buffer.[8][9]

    • The test compound (e.g., Regorafenib or Sorafenib) is added at various concentrations.

    • The reaction is initiated by the addition of ATP and MgCl2 and incubated at a controlled temperature (e.g., 37°C).[8]

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays measuring the incorporation of radioactive ³²P from ATP into the substrate, or fluorescence/luminescence-based assays that detect ADP formation.[9][10]

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[7]

Human Liver Microsome (HLM) Metabolic Stability Assay
  • Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[11][12]

  • Procedure:

    • Human liver microsomes are incubated with the test compound at a specific concentration (e.g., 1-3 µM) in a phosphate buffer (pH 7.4).[12][13][14]

    • The reaction is initiated by adding an NADPH regenerating system, which is a cofactor for cytochrome P450 enzymes.[11][14]

    • The mixture is incubated at 37°C with gentle shaking.[11][14]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is terminated by adding a cold organic solvent like acetonitrile.[11][13]

    • The samples are centrifuged to precipitate proteins.[11]

    • The concentration of the remaining parent compound in the supernatant is quantified using LC-MS/MS.[11][13]

    • The half-life (T½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[13]

Caco-2 Permeability Assay
  • Objective: To evaluate the intestinal permeability and potential for active transport of a drug candidate.[15][16]

  • Procedure:

    • Caco-2 cells are cultured on semipermeable filter supports for approximately 21 days until they form a differentiated, polarized monolayer.[3]

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[16]

    • To measure apical-to-basolateral (A-to-B) permeability, the test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time.[17]

    • To measure basolateral-to-apical (B-to-A) permeability and assess active efflux, the compound is added to the basolateral side, and its appearance on the apical side is monitored.[17]

    • Samples are collected from the receiver compartment at specific time points and the compound concentration is analyzed by LC-MS/MS.[17]

    • The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate of efflux transporters; a ratio greater than 2 typically indicates active efflux.[3]

Mandatory Visualization

Signaling Pathway of Multi-Kinase Inhibitors

The following diagram illustrates the primary signaling pathways targeted by multi-kinase inhibitors like Regorafenib and Sorafenib. These drugs primarily inhibit pathways involved in angiogenesis (VEGFR, PDGFR) and oncogenesis (RAF-MEK-ERK).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAF RAF VEGFR->RAF PDGFR PDGFR PDGFR->RAF KIT c-KIT KIT->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Inhibitor Regorafenib / Sorafenib Inhibitor->VEGFR Inhibits Inhibitor->PDGFR Inhibits Inhibitor->KIT Inhibits Inhibitor->RAF Inhibits

Caption: Targeted signaling pathways of multi-kinase inhibitors.

Experimental Workflow for In Vivo Xenograft Study

This diagram outlines the typical workflow for assessing the in vivo efficacy of a drug candidate using a patient-derived xenograft (PDX) model.

G A 1. Tumor Implantation (Patient-derived tumor fragments implanted in mice) B 2. Tumor Growth (Allow tumors to reach a palpable size) A->B C 3. Randomization (Mice randomized into Vehicle and Treatment groups) B->C D 4. Drug Administration (Daily oral gavage of Regorafenib or Vehicle) C->D E 5. Monitoring (Measure tumor volume and body weight regularly) D->E F 6. Endpoint Analysis (Tumor excision, weighing, and biomarker analysis) E->F

Caption: Workflow for a preclinical patient-derived xenograft study.

References

Antimicrobial activity of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Trifluoromethylpyridine Derivatives and Their Antimicrobial Efficacy

The emergence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Among the promising candidates, fluorinated organic compounds, particularly those containing a trifluoromethylpyridine moiety, have garnered significant attention. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, potentially leading to improved therapeutic outcomes. This guide provides a comparative analysis of the antimicrobial activity of various trifluoromethylpyridine derivatives against common bacterial strains, supported by experimental data from published studies. While specific data on 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine derivatives is limited in the reviewed literature, this guide focuses on structurally related trifluoromethylpyridine compounds to provide valuable insights into their potential as antimicrobial agents.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various trifluoromethylpyridine derivatives against selected Gram-positive and Gram-negative bacteria, compared to a standard antibiotic, Amoxicillin.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Trifluoromethylpyridine Nucleosides and Analogues [1]

CompoundStaphylococcus aureus (MIC μg/mL)Bacillus infantis (MIC μg/mL)Escherichia coli (MIC μg/mL)Stenotrophomonas maltophilia (MIC μg/mL)
Nucleoside 4 2.54.93.21.3
Nucleoside 5 2.14.52.81.5
Nucleoside 6 3.83.14.12.4
Nucleoside 7 4.23.54.92.9
Non-nucleoside 8a 2.25.53.71.8
Non-nucleoside 8b 1.85.13.32.1
Amoxicillin (Reference) 1.02.01.51.0

Table 2: Minimum Inhibitory Concentration (MIC) of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives against Gram-Positive Bacteria [2][3][4]

CompoundS. aureus (MRSA) Strain 1 (MIC μg/mL)S. aureus (MRSA) Strain 2 (MIC μg/mL)S. epidermidis (MIC μg/mL)E. faecium (VRE) (MIC μg/mL)Vancomycin (Reference) (MIC μg/mL)
Compound 21 1.561.563.121.561.56
Compound 22 0.781.561.560.781.56
Compound 23 1.560.783.121.561.56
Compound 25 0.780.781.560.781.56

Experimental Protocols

The determination of MIC is a critical step in assessing the antimicrobial activity of a compound. The following are detailed methodologies for the Broth Microdilution and Agar Dilution methods, which are standard procedures for this purpose.

Broth Microdilution Method

This method is widely used to determine the MIC of an antimicrobial agent in a liquid growth medium.

1. Preparation of Materials:

  • Test compounds (Trifluoromethylpyridine derivatives) and reference antibiotic (e.g., Amoxicillin, Vancomycin).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial strains to be tested.

  • Sterile saline solution (0.9%).

  • Incubator.

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds and the reference antibiotic in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

1. Preparation of Materials:

  • Test compounds and reference antibiotic.

  • Sterile petri dishes.

  • Appropriate sterile agar medium (e.g., Mueller-Hinton Agar).

  • Bacterial strains to be tested.

  • Sterile saline solution (0.9%).

  • Incubator.

2. Procedure:

  • Preparation of Agar Plates: Prepare a series of agar plates containing serial twofold dilutions of the test compounds and the reference antibiotic. A control plate without any compound should also be prepared.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution method.

  • Inoculation: Spot-inoculate the surface of each agar plate with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizing Experimental Workflow and Potential Mechanism of Action

To provide a clearer understanding of the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (Broth Microdilution) cluster_incubation Incubation & Reading prep_compound Prepare stock solutions of Trifluoromethylpyridine derivatives and reference antibiotics serial_dilution Perform serial dilutions of compounds in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate plates at 37°C for 16-20h inoculation->incubation reading Determine MIC (lowest concentration with no visible growth) incubation->reading

Caption: Workflow for the Broth Microdilution MIC Assay.

potential_mechanism compound Trifluoromethylpyridine Derivative membrane Bacterial Cell Membrane compound->membrane Increased membrane penetration due to lipophilic CF3 group global_targets Multiple Intracellular Targets (e.g., DNA replication, protein synthesis, cell wall synthesis) membrane->global_targets Disruption of cellular processes inhibition Inhibition of Bacterial Growth global_targets->inhibition

Caption: Potential Mechanism of Antimicrobial Action.

The trifluoromethyl group is known to increase the lipophilicity of a molecule, which may facilitate its passage through the bacterial cell membrane.[5] Once inside the cell, studies on related compounds like N-(trifluoromethyl)phenyl substituted pyrazole derivatives suggest that they may act on multiple intracellular targets, leading to a broad inhibition of essential cellular functions and ultimately inhibiting bacterial growth.[2][3][4] Further research is required to elucidate the specific signaling pathways and molecular targets of this compound derivatives.

References

A Comparative Guide to the Antiproliferative Effects of Substituted Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have garnered substantial interest in oncology for their ability to exhibit potent antiproliferative effects against a wide array of cancer cell lines.[1][2][3] This guide provides a comparative analysis of various substituted pyridine compounds, summarizing their anticancer activities, elucidating their mechanisms of action, and detailing the experimental protocols used for their evaluation.

Comparative Antiproliferative Activity

Substituted pyridine derivatives have demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines. The antiproliferative efficacy, often quantified by the half-maximal inhibitory concentration (IC50), is significantly influenced by the nature and position of the substituents on the pyridine ring.[4][5][6] For instance, the presence of -OMe, -OH, -C=O, and -NH2 groups has been shown to enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[4][5][6]

Below is a summary of the in vitro cytotoxic activity of several representative substituted pyridine compounds against various cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Urea Derivatives Compound 8eMCF-7 (Breast)0.22Doxorubicin1.93
Compound 8nMCF-7 (Breast)1.88Doxorubicin1.93
Imidazo[1,2-a]Pyridine Derivatives IP-5HCC1937 (Breast)45--
IP-6HCC1937 (Breast)47.7--
Phosphanylidene-Pyridine Derivatives Compound 6HL-60 (Leukemia)<12 µg/mlCisplatin/Doxorubicin-
Diaryl-3H-imidazo[4,5-b]Pyridine Derivatives Compound 3fK562 (Leukemia)<20--
Pyridone Derivatives Compound 1HepG2 (Liver)4.5--
2-Imino-1,2-dihydropyridine-3-carbonitriles Compound IbHeLa (Cervical)34.3--
Compound IbMCF-7 (Breast)50.18--
Naphthyl-substituted Pyridine Derivative 14aNCIH 460 (Lung)0.025--
Derivative 14aRKOP 27 (Colon)0.016--

Mechanisms of Action

The anticancer effects of substituted pyridine compounds are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[1][7]

Inhibition of VEGFR-2 Signaling: Several pyridine derivatives, particularly pyridine-urea compounds, have been shown to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This inhibition disrupts downstream signaling pathways, leading to a reduction in angiogenesis, a critical process for tumor growth and metastasis.[1]

Induction of Apoptosis and Cell Cycle Arrest: Many pyridine compounds exert their antiproliferative effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, often at the G2/M phase.[7] For example, some novel pyridine and pyridone compounds have been shown to upregulate the expression of p53 and p21, which are key regulators of the cell cycle, and to activate the JNK signaling pathway, which is involved in apoptosis.[7] Imidazo[1,2-a]pyridine derivatives have also been observed to induce apoptosis through the activation of caspases 7 and 8 and to cause cell cycle arrest by increasing levels of p53 and p21.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antiproliferative effects of substituted pyridine compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted pyridine compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time. Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the compounds for the desired time, then harvested and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by some pyridine derivatives and a typical experimental workflow for evaluating their antiproliferative effects.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT Akt PI3K->AKT AKT->Proliferation AKT->Angiogenesis Pyridine Substituted Pyridine Compounds Pyridine->VEGFR2 Inhibits Phosphorylation

Caption: VEGFR-2 signaling pathway inhibited by substituted pyridine compounds.

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Substituted Pyridine Compound Synthesis cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis mechanism Mechanism of Action Studies (e.g., Western Blot for protein expression) cell_cycle->mechanism apoptosis->mechanism end Conclusion: Identify Lead Compound mechanism->end

Caption: Workflow for evaluating antiproliferative effects of pyridine compounds.

References

A Comparative Guide to Analytical Methods for 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The primary analytical challenges for this molecule include its chirality, requiring enantioselective separation, and its polar amine group, which can affect chromatographic performance.[1][2] The most promising techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Comparison of Potential Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and the nature of the sample matrix. The following table compares the most relevant techniques: Chiral HPLC with UV or MS detection, and Chiral GC-MS.

ParameterChiral High-Performance Liquid Chromatography (Chiral HPLC)Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS)Achiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Primary Application Enantiomeric separation and quantification.Enantiomeric separation and quantification, impurity identification.High-sensitivity quantification in complex matrices (e.g., biological fluids).
Sample Volatility Not required. Suitable for a wide range of compounds.Requires volatile or derivatized analytes.Not required.
Derivatization Generally not required.Often required to improve volatility and peak shape of the amine.[1][2] Common agents include trifluoroacetic anhydride (TFAA).[3]Generally not required, but can be used to improve ionization.
Instrumentation HPLC system with a chiral stationary phase (CSP) column and UV or MS detector.GC system with a chiral capillary column and a mass spectrometer (MS) detector.LC system with a standard reversed-phase column coupled to a tandem mass spectrometer.
Typical Sensitivity ng level (UV), pg-fg level (MS).pg-fg level.fg-ag level.[4]
Selectivity High for enantiomers, dependent on the chosen chiral stationary phase.High for enantiomers and for mass-based detection.Very high due to mass filtering (Selected Reaction Monitoring).
Common Issues Finding a suitable chiral stationary phase and mobile phase combination can be time-consuming.Potential for thermal degradation of the analyte; derivatization adds a step to sample preparation.[5]Matrix effects (ion suppression or enhancement) can impact accuracy.[6]
Typical Linearity (R²) > 0.999[7]> 0.99> 0.99
Typical Accuracy (% Recovery) 98-102%[7]90-110%95-105%
Typical Precision (% RSD) < 2%[8]< 5%< 15% (in biological matrices)

Detailed Experimental Protocols

The following are representative protocols for the analysis of chiral trifluoromethyl-containing amines. These should be considered as starting points for method development for 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine.

Protocol 1: Chiral HPLC-UV for Enantiomeric Purity

This protocol is adapted from methods used for similar chiral trifluoromethyl-substituted compounds.[9]

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Chiral Column: Polysaccharide-based columns like Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), 250 mm x 4.6 mm, 5 µm.[9]

2. Reagents and Mobile Phase:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Mobile Phase: A typical mobile phase would be a mixture of hexane and IPA (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation.[9]

3. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or the λmax of the pyridine chromophore).

5. Data Analysis:

  • Inject a racemic standard to determine the retention times of the two enantiomers.

  • Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation.[9]

  • Determine the enantiomeric excess (% ee) by calculating the peak area of each enantiomer.

Protocol 2: Chiral GC-MS for Enantiomeric Purity and Impurity Profiling

This protocol is based on methods for the enantioselective GC analysis of chiral amines, which often require derivatization.[1][2]

1. Instrumentation:

  • GC-MS System: Agilent 7890B GC coupled to a 5977B MS detector or equivalent.

  • Chiral Column: A cyclodextrin-based chiral capillary column, such as a Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

2. Reagents:

  • Dichloromethane (anhydrous)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous)

3. Derivatization Procedure:

  • Dissolve ~1 mg of the amine sample in 500 µL of anhydrous dichloromethane in a vial.

  • Add 100 µL of anhydrous pyridine, followed by 50 µL of TFAA.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature. The sample is now ready for injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 220 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

Protocol 3: LC-MS/MS for High-Sensitivity Quantification

This protocol is a general approach for quantifying pyridine-containing compounds in complex matrices and is adaptable for high-sensitivity analysis.[4][6]

1. Instrumentation:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6470 or Sciex 7500).

  • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm).

2. Reagents and Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

3. Sample Preparation (from plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

4. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Optimize MS parameters (e.g., fragmentor voltage, collision energy) by infusing a standard solution of the analyte.

  • Monitor at least two Multiple Reaction Monitoring (MRM) transitions for the analyte and one for the internal standard to ensure specificity and accurate quantification.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and a decision-making process for method selection.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing A Sample Weighing and Dissolution B Dilution to Working Concentration A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Separation on Chiral Column D->E F UV/DAD Detection E->F G Peak Integration F->G H Calculate Resolution & % ee G->H I Generate Report H->I

Caption: Experimental workflow for Chiral HPLC analysis.

G Start Define Analytical Goal Q1 Need to separate enantiomers? Start->Q1 Q2 Is analyte in a complex matrix (e.g., plasma)? Q1->Q2 No M1 Use Chiral HPLC or Chiral GC-MS Q1->M1 Yes Q3 Need highest sensitivity? Q2->Q3 No M3 Consider LC-MS/MS Q2->M3 Yes M2 Use Achiral RP-HPLC-UV Q3->M2 No M4 LC-MS/MS is preferred Q3->M4 Yes M1->M3 If MS is needed M5 Consider Chiral HPLC-UV M1->M5 If UV is sufficient

Caption: Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine, a halogenated organic compound containing a pyridine moiety. Adherence to these procedures is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, and its handling requires strict adherence to safety protocols to prevent accidental exposure and environmental contamination.

Personal Protective Equipment (PPE): All personnel handling this chemical must be equipped with the proper PPE to minimize exposure risks.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1][2]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. Never pour this chemical down the drain or dispose of it with regular trash.[2]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • This compound is a halogenated organic waste due to the presence of fluorine.[3] It must be segregated from non-halogenated organic waste streams to facilitate proper disposal and reduce costs.[4]

  • Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[1][4][5]

2. Containerization:

  • Collect all waste containing this compound in a designated, chemically compatible, and properly sealed hazardous waste container.[1][6] High-density polyethylene (HDPE) or glass containers are generally suitable.[2][7]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5] All constituents and their approximate percentages should be listed on the label.[5]

  • Ensure the container lid is kept closed when not adding waste.[4]

3. Storage:

  • Store the waste container in a designated and secure Satellite Accumulation Area (SAA).[1][4]

  • The SAA should be in a cool, well-ventilated area, away from sources of ignition.[2]

  • Secondary containment should be used to capture any potential leaks.[4]

4. Final Disposal:

  • When the container is nearly full (approximately 75%) or the accumulation time limit set by your institution is reached, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal service.[4]

  • Follow your institution's specific procedures for requesting a waste pickup.[4]

  • The primary method for the disposal of halogenated organic waste is typically controlled incineration at a regulated hazardous waste facility.[3][8]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagrams illustrate the key decision-making process and the overall workflow for managing waste containing this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generation of Waste (e.g., unused chemical, contaminated labware) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Place in a Labeled, Compatible Hazardous Waste Container C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Utilize Secondary Containment F->G H Monitor Waste Level in Container G->H I Request Waste Pickup from EHS (when container is ~75% full) H->I J Transfer to Licensed Hazardous Waste Facility I->J

Caption: Workflow for the proper disposal of this compound.

G start Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated yes_halogenated Segregate as Halogenated Waste is_halogenated->yes_halogenated  Yes no_halogenated Follow disposal guidelines for non-halogenated waste is_halogenated->no_halogenated  No container Collect in a labeled, compatible container yes_halogenated->container storage Store in a designated Satellite Accumulation Area container->storage full Is the container full or accumulation time limit reached? storage->full dispose Arrange for disposal via EHS or licensed contractor full->dispose  Yes continue_storage Continue to store safely full->continue_storage  No end End of Process dispose->end continue_storage->storage

Caption: Decision-making tree for hazardous waste segregation and disposal.

References

Essential Safety and Operational Guide for 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Ensure eye protection conforms to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile).Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Wash and dry hands thoroughly after handling.[2]
Respiratory Protection A NIOSH-approved full-face respirator.Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or if working outside of a certified chemical fume hood.[1]
Protective Clothing Fire/flame resistant and impervious clothing, such as a lab coat or a full chemical-protective suit.[1]Ensure clothing provides full coverage.
Footwear Closed-toe shoes. Chemical-resistant boots may be required depending on the scale of work.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed when not in use.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Use:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid the formation of dust.

  • Do not eat, drink, or smoke in the laboratory.[3][4]

  • Wash hands thoroughly with soap and water after handling.[2][3]

3. Spill Management:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to avoid raising dust.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Major Spill:

    • Evacuate the laboratory and notify the appropriate safety personnel immediately.

    • Restrict access to the area.

    • Follow the institution's emergency response procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[5]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Prepare Solution (if applicable) handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Institutional Program cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.